Methyl 3-amino-2,6-difluorobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXHGFLADBGDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670230 | |
| Record name | Methyl 3-amino-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84832-02-0 | |
| Record name | Methyl 3-amino-2,6-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-amino-2,6-difluorobenzoate: A Key Building Block in Modern Medicinal Chemistry
Abstract
Methyl 3-amino-2,6-difluorobenzoate (CAS No. 84832-02-0) is a strategically important fluorinated aniline derivative that has emerged as a valuable building block in contemporary drug discovery and development. Its unique substitution pattern, featuring two ortho-fluorine atoms flanking an amine and a methyl ester, imparts specific electronic and conformational properties that are highly sought after, particularly in the synthesis of targeted therapeutics. This guide provides a comprehensive technical overview of its chemical properties, a plausible and detailed synthesis protocol, its reactivity profile, and its significant applications, with a focus on its role in the burgeoning field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Strategic Value of Fluorination in Drug Design
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to biological targets.[1][2][3][4] this compound is a prime example of a fluorinated building block designed to leverage these advantages.[5][6] The presence of two fluorine atoms ortho to the amino group significantly modulates the basicity and nucleophilicity of the amine, while also influencing the conformation of the molecule, which can be critical for achieving high-affinity interactions with protein targets. Its designation as a "Protein Degrader Building Block" by suppliers highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[5]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of a chemical intermediate is fundamental for its effective use in synthesis and for quality control.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 84832-02-0 | [5] |
| Molecular Formula | C₈H₇F₂NO₂ | [5] |
| Molecular Weight | 187.14 g/mol | [5][6] |
| Appearance | Solid, low-melting solid | - |
| Purity | Typically ≥96% or ≥98% | [5][6] |
| Storage | Room temperature, protect from light | [5][6] |
| Solubility | Soluble in common organic solvents such as DCM, THF, and ethyl acetate. | - |
| LogP (Predicted) | 1.3336 | [6] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | [6] |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine coupling. The amine protons would appear as a broad singlet, and the methyl ester protons as a sharp singlet around 3.8-3.9 ppm.
-
¹³C NMR: The carbon NMR would show eight distinct signals. The carbonyl carbon of the ester would be the most downfield signal (around 165-170 ppm). The aromatic carbons directly attached to fluorine would show large one-bond C-F coupling constants, appearing as doublets. Other aromatic carbons would show smaller two- and three-bond C-F couplings.[7]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorption bands:
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C-F Stretching: Strong, characteristic bands in the region of 1100-1300 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
2.2.3. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 187. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 156, and the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z 128.
Synthesis and Manufacturing
While specific industrial synthesis protocols are often proprietary, a robust and scalable synthesis route for this compound can be proposed based on established organic chemistry principles and analogous transformations found in the patent and scientific literature. The following multi-step synthesis starts from the readily available 2,6-difluorobenzoic acid.
Proposed Synthetic Pathway
Step-by-Step Experimental Protocol
Step 1: Esterification of 2,6-Difluorobenzoic Acid
-
Rationale: The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard Fischer esterification reaction, typically catalyzed by a strong acid. The ester group is less activating to the aromatic ring than a carboxylic acid, which can be beneficial for controlling the subsequent nitration step.
-
Procedure:
-
To a solution of 2,6-difluorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 2,6-difluorobenzoate, which can often be used in the next step without further purification.[8]
-
Step 2: Nitration of Methyl 2,6-Difluorobenzoate
-
Rationale: This step introduces a nitro group onto the aromatic ring, which will subsequently be reduced to the desired amino group. The directing effects of the fluorine and ester groups favor nitration at the 3-position.
-
Procedure:
-
Add Methyl 2,6-difluorobenzoate (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
Allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) until the reaction is complete as monitored by HPLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude Methyl 2,6-difluoro-3-nitrobenzoate. Purification can be achieved by recrystallization or column chromatography.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The final step is the reduction of the nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve Methyl 2,6-difluoro-3-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until the uptake of hydrogen ceases or analysis shows complete conversion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
-
Reactivity and Chemical Behavior
The reactivity of this compound is governed by its three key functional groups: the primary aromatic amine, the electron-deficient difluorinated aromatic ring, and the methyl ester.
Reactions at the Amino Group
The primary amine is a nucleophilic center and can undergo a variety of common transformations, including:
-
Acylation/Amidation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This is a particularly relevant reaction in medicinal chemistry for introducing sulfonamide moieties or for linking the building block to other fragments.[8][9]
-
Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Influence of Fluorine Atoms
The two electron-withdrawing fluorine atoms have a significant impact on the molecule's reactivity:
-
Reduced Basicity of the Amine: The fluorine atoms decrease the electron density on the aromatic ring and, by extension, on the nitrogen atom, making the amine less basic compared to non-fluorinated anilines.
-
Activation towards Nucleophilic Aromatic Substitution: While the ring is generally electron-deficient, the positions para to the fluorine atoms are activated towards nucleophilic attack, although this is less common than reactions involving the amine.
-
Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, a desirable feature in drug design.[1][10]
Applications in Drug Discovery and Development
The primary application of this compound is as a specialized building block in the synthesis of complex, high-value molecules, most notably for targeted protein degradation.
Key Building Block for PROTACs
PROteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound is an ideal starting material for the synthesis of the POI-binding ligand portion of a PROTAC. The amine group provides a convenient handle for attaching the linker, often through an amide or sulfonamide bond. The difluorophenyl moiety can be a critical part of the pharmacophore that binds to the target protein, with the fluorine atoms contributing to binding affinity and improved pharmacokinetic properties.
Rationale for Use in Medicinal Chemistry
The choice of the 2,6-difluoro substitution pattern is a deliberate design element for several reasons:
-
Conformational Restriction: The ortho-fluorine atoms can restrict the rotation around the C-N bond, locking the molecule into a specific conformation that may be more favorable for binding to a target protein.
-
Modulation of Physicochemical Properties: As discussed, the fluorine atoms fine-tune the molecule's pKa and lipophilicity, which are critical for cell permeability and overall drug-like properties.[1]
-
Enhanced Metabolic Stability: The C-F bonds are resistant to metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.[4][10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: The compound is generally classified with the GHS07 pictogram (exclamation mark).
-
Hazard Statements:
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its unique structural and electronic properties, conferred by the specific arrangement of its functional groups, make it particularly well-suited for the synthesis of sophisticated molecules like PROTACs. The strategic incorporation of the 2,6-difluoroaniline motif can lead to drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. As targeted protein degradation continues to gain prominence as a therapeutic strategy, the demand for and importance of specialized building blocks like this compound are set to grow. This guide provides the foundational knowledge for researchers to confidently incorporate this powerful intermediate into their drug discovery programs.
References
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Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline. (URL: [Link])
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Methyl 3-amino-2, 6-difluorobenzoate, min 96%, 1 gram. Aladdin Scientific. (URL: [Link])
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Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. National Institutes of Health. (URL: [Link])
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Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
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A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry. (URL: [Link])
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The Versatility of Difluoroaniline Derivatives in Modern Chemistry. (URL: [Link])
- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
- A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
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Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health. (URL: [Link])
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Fluorinated Building Blocks. Halocarbon Life Sciences. (URL: [Link])
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. (URL: [Link])
- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
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- US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)-S,S-dimethylsulfimide.
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Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. (URL: [Link])
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Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. PubChem. (URL: [Link])
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Methyl 4-amino-2,6-difluorobenzoate. PubChem. (URL: [Link])
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Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. PharmaCompass. (URL: [Link])
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CAS No : 1195768-19-4 | Product Name : Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. Pharmaffiliates. (URL: [Link])
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This compound. Active Biopharma. (URL: [Link])
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2,6-Difluorobenzoic acid. CAS#:385-00-2. Chemsrc. (URL: [Link])
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Methyl 3-amino-2,6-difluorobenzoate molecular weight and formula
An In-Depth Technical Guide to Methyl 3-amino-2,6-difluorobenzoate
Introduction
This compound is a fluorinated aromatic compound of significant interest to researchers and professionals in the fields of drug discovery and organic synthesis. Its unique structural features, particularly the presence of two electron-withdrawing fluorine atoms and an amino group on the benzene ring, make it a valuable building block for the synthesis of complex molecules with tailored biological activities. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, applications, and safety considerations of this compound, offering a technical resource for scientists and drug development professionals.
Chemical and Physical Properties
This compound is a substituted benzoic acid methyl ester. The presence of fluorine atoms significantly influences its electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1][2] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇F₂NO₂ | [3][4] |
| Molecular Weight | 187.14 g/mol | [4][5] |
| CAS Number | 84832-02-0 | [3] |
| Appearance | Solid, semi-solid, or liquid | |
| Purity | ≥96% - ≥98% | [3][4] |
| Storage | Room temperature, or in a freezer under an inert atmosphere | [3] |
| Topological Polar Surface Area | 52.32 Ų | [4] |
| LogP | 1.3336 | [4] |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process starting from a readily available difluorinated precursor. While specific proprietary methods may vary, a general and logical synthetic approach can be inferred from established organic chemistry principles and published syntheses of analogous compounds.[6][7][8]
A plausible synthetic route starts with 2,6-difluorobenzoic acid. The key steps would involve nitration, followed by esterification, and finally, reduction of the nitro group to an amine.
Experimental Protocol: A Representative Synthesis
-
Nitration of 2,6-Difluorobenzoic Acid:
-
2,6-difluorobenzoic acid is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a controlled low temperature (e.g., 0-5 °C).
-
The reaction mixture is stirred until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The resulting 2,6-difluoro-3-nitrobenzoic acid is then isolated by pouring the reaction mixture onto ice and filtering the precipitate.
-
-
Esterification to Methyl 2,6-difluoro-3-nitrobenzoate:
-
The dried 2,6-difluoro-3-nitrobenzoic acid is dissolved in methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added.[7]
-
The mixture is refluxed until the esterification is complete.
-
The excess methanol is removed under reduced pressure, and the crude methyl ester is purified.
-
-
Reduction of the Nitro Group:
-
The purified Methyl 2,6-difluoro-3-nitrobenzoate is dissolved in a suitable solvent like ethanol or ethyl acetate.
-
A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or a metal-based reducing agent like tin(II) chloride, is used to reduce the nitro group to an amino group.
-
The reaction is monitored until completion, and the catalyst is filtered off.
-
The solvent is evaporated to yield the crude this compound.
-
Purification
The final product is typically purified using column chromatography on silica gel, with a mixture of ethyl acetate and a non-polar solvent like hexane as the eluent.[9] The purity of the final product should be confirmed by analytical methods.
Synthetic Workflow Diagram
Caption: A representative synthetic workflow for this compound.
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques is employed.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the amino protons (which may be broad and exchangeable with D₂O), and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atoms. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to the aromatic protons. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight (187.14 m/z). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, and C-F stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, typically greater than 98%. |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of pharmacologically active compounds, particularly in the development of targeted therapies for cancer. Its utility stems from the strategic placement of its functional groups.
The amino group serves as a versatile handle for forming amide bonds, sulfonamides, or for participating in various coupling reactions to build more complex molecular scaffolds. The fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions and can improve the metabolic stability and pharmacokinetic properties of the final drug molecule.[2] This compound is listed as a building block for protein degraders, a novel class of therapeutics.[3]
Conceptual Application in Targeted Therapy
Caption: Conceptual role of this compound in drug discovery.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Handling : Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place.[4] For long-term storage, keeping it in a freezer under an inert atmosphere is recommended to prevent degradation.
Conclusion
This compound is a key chemical intermediate with significant applications in modern drug discovery and organic synthesis. Its unique combination of functional groups and fluorine substitution provides a versatile platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.
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- 7. methyl 3-amino-2-fluorobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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Physical and chemical properties of Methyl 3-amino-2,6-difluorobenzoate
Introduction: The Strategic Importance of Fluorinated Synthons in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—have rendered fluorinated building blocks indispensable in the development of novel therapeutics. Among these, Methyl 3-amino-2,6-difluorobenzoate stands out as a key intermediate, particularly in the synthesis of targeted cancer therapies. Its trifunctionalized aromatic core, featuring an amine, an ester, and two fluorine substituents, offers a versatile platform for the construction of complex and potent bioactive molecules. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, alongside practical insights into its synthesis, reactivity, and safe handling.
Physicochemical Properties: A Comprehensive Data Summary
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for ensuring process safety and reproducibility. The data for this compound, collated from various sources, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 84832-02-0 | [1][2] |
| Molecular Formula | C₈H₇F₂NO₂ | [1][2] |
| Molecular Weight | 187.14 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | 74 °C (literature) | [4] |
| Boiling Point | Not available (decomposes) | N/A |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethyl acetate, DMSO) | General chemical knowledge |
| pKa (predicted) | ~2-3 (for the protonated amine) | Predicted based on aniline derivatives |
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected shifts for this compound are as follows:
-
¹H NMR:
-
Aromatic Protons (2H): The two aromatic protons will appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The coupling to each other and to the two fluorine atoms will result in a characteristic splitting pattern.
-
Amine Protons (2H): A broad singlet is expected between δ 3.5-4.5 ppm, the exact position of which is dependent on the solvent and concentration.
-
Methyl Protons (3H): A sharp singlet will be observed around δ 3.8-3.9 ppm, characteristic of a methyl ester.
-
-
¹³C NMR:
-
Carbonyl Carbon: The ester carbonyl carbon will resonate at approximately δ 165-170 ppm.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 100-160 ppm). The carbons directly bonded to fluorine will exhibit large C-F coupling constants, which is a key diagnostic feature.
-
Methyl Carbon: The methyl carbon of the ester group will appear around δ 52 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for this compound are predicted to be:
| Functional Group | Wavenumber (cm⁻¹) | Expected Appearance |
| N-H Stretch (amine) | 3300-3500 | Two sharp to medium bands |
| C-H Stretch (aromatic) | 3000-3100 | Weak to medium bands |
| C-H Stretch (methyl) | 2850-2960 | Weak to medium bands |
| C=O Stretch (ester) | 1700-1730 | Strong, sharp band |
| C=C Stretch (aromatic) | 1580-1620 | Medium to strong bands |
| C-F Stretch | 1100-1300 | Strong bands |
The presence of two sharp bands in the N-H stretching region is characteristic of a primary amine. The strong carbonyl absorption confirms the presence of the ester group.
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 187.14. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 156, and the loss of the entire methoxycarbonyl group (-COOCH₃) resulting in a fragment at m/z = 128.
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of this compound can be approached through several synthetic routes. A plausible and efficient method involves the esterification of the corresponding carboxylic acid, 3-amino-2,6-difluorobenzoic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Experimental Protocol: Esterification of 3-Amino-2,6-difluorobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-amino-2,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1 eq) or thionyl chloride (1.2 eq), to the suspension at 0 °C.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by its three key functional groups:
-
Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization. This functionality is often the site of modification in the synthesis of more complex molecules.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or reduced to an alcohol.
-
Fluorinated Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they can activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine atoms.
Applications in Drug Development: A Building Block for Targeted Therapies
The structural motifs present in this compound make it a valuable precursor in the synthesis of kinase inhibitors for cancer therapy. The fluorinated aniline moiety is a common feature in many modern pharmaceuticals, where it often plays a crucial role in binding to the target protein.
For instance, derivatives of this compound are key intermediates in the synthesis of drugs that target specific signaling pathways that are dysregulated in cancer cells. The amino group provides a handle for the attachment of other molecular fragments, while the fluorinated phenyl ring can enhance the binding affinity and pharmacokinetic properties of the final drug molecule.
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available Safety Data Sheets (SDS) for this and similar compounds, the primary hazards include:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Acute Toxicity (Oral): May be harmful if swallowed.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a strategically important building block in the field of medicinal chemistry. Its unique combination of functional groups, coupled with the beneficial effects of fluorination, provides chemists with a versatile platform for the synthesis of novel and effective therapeutic agents. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and efficient application in the laboratory and beyond.
References
- Regulska, E., Samsonowicz, M., Świsłocka, R., & Lewandowski, W. (2009). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 924–926, 355-363.
-
MDPI. Salts of Antifolate Pyrimethamine with Isomeric Aminobenzoic Acids: Exploring Packing Interactions and Pre-Crystallization Aggregation. Available at: [Link]
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ResearchGate. FTIR spectra of (a) 2-aminobenzoic acid, (b) sodium 2-aminobenzoate salt, (c) ZHN, and (d) ZHN-2AB. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Available at: [Link]
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Royal Society of Chemistry. Supporting Information for... Available at: [Link]
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ResearchGate. The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Available at: [Link]
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Oakwood Chemical. Methyl 3-amino-2, 6-difluorobenzoate, min 96%, 1 gram. Available at: [Link]
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ACS Publications. Synthesis of Fluorinated Amines: A Personal Account. Available at: [Link]
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PharmaCompass. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Available at: [Link]
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Pharmaffiliates. Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. Available at: [Link]
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Chemsrc. Methyl 3-{[(2,6-difluoropheyl)sulfonyl]amino}-2-fluorabenzoate. Available at: [Link]
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University of Colorado Boulder. Infrared Spectroscopy. Available at: [Link]
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NIST WebBook. Benzoic acid, 3-amino-, methyl ester. Available at: [Link]
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-
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A Technical Guide to Methyl 3-amino-2,6-difluorobenzoate: A Novel Fragment for Targeted Protein Degradation
Abstract
Targeted Protein Degradation (TPD) has emerged as a transformative modality in therapeutics, capable of eliminating disease-causing proteins rather than merely inhibiting them. The efficacy of Proteolysis Targeting Chimeras (PROTACs), the primary agents of TPD, is critically dependent on the molecular scaffolds used to recruit E3 ubiquitin ligases. While ligands for ligases such as Cereblon (CRBN) and von Hippel-Lindau (VHL) are well-established, the field is in continuous pursuit of novel building blocks that offer improved potency, selectivity, and drug-like properties. This guide introduces Methyl 3-amino-2,6-difluorobenzoate as a promising, albeit underexplored, building block for developing next-generation protein degraders. We provide a comprehensive analysis of its strategic value, a plausible synthetic route, and a detailed, field-proven workflow for its incorporation into a VHL-recruiting PROTAC and subsequent validation.
Part 1: The Strategic Imperative for Novel Degrader Building Blocks
The TPD field is predicated on hijacking the cell's native ubiquitin-proteasome system.[1] PROTACs, the heterobifunctional molecules at the heart of this strategy, consist of three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[2] The E3 ligase ligand is the cornerstone of this assembly, as its interaction dictates the formation of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[1]
While effective, the current reliance on a limited set of E3 ligase ligands represents a bottleneck, potentially constraining the scope of degradable proteins and therapeutic applications.[3] The development of novel, synthetically tractable fragments that can be elaborated into potent E3 ligase ligands is therefore a high-priority objective for the drug discovery community.
Part 2: this compound - A Rationale for a New Core
We propose this compound as a high-potential starting fragment for developing novel E3 ligase ligands, particularly for the VHL E3 ligase. The rationale is grounded in established principles of medicinal chemistry, specifically the strategic use of fluorine.[4]
The Causality Behind Fluorination:
The strategic incorporation of fluorine into small-molecule drug candidates is a well-established method for optimizing pharmacokinetic and physicochemical properties.[5][6] The 2,6-difluoro substitution pattern on the benzoate ring is not arbitrary; it is a deliberate design choice intended to confer several advantages:
-
Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, a common route of drug inactivation. This often leads to improved metabolic stability and a longer half-life in vivo.[4][7]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein binding pockets. It can also modulate the pKa of adjacent functional groups, optimizing their ability to form hydrogen bonds or other key interactions.[7][8] In the context of the VHL binding pocket, which engages in a critical hydrogen bond network, this modulation can be particularly impactful.[9][10]
-
Improved Membrane Permeability: While highly fluorinated compounds can be lipophilic, strategic placement can alter a molecule's conformation and electronic distribution to enhance membrane permeation, a crucial factor for cellular activity.[4][5]
-
Conformational Control: The C-F bond can influence the conformational preferences of the molecule, potentially pre-organizing it for a more favorable binding pose within the E3 ligase pocket.[6]
The amino group at the 3-position provides a versatile synthetic handle for linker attachment, allowing for straightforward incorporation into a PROTAC structure.
Physicochemical Properties
A clear understanding of a building block's fundamental properties is essential for its effective use.
| Property | Value | Source |
| CAS Number | 84832-02-0 | [11] |
| Molecular Formula | C₈H₇F₂NO₂ | [11] |
| Molecular Weight | 187.14 g/mol | [11] |
| Appearance | Reported as a solid | N/A |
| Purity | ≥96% (Commercially available) | [11] |
| Storage | Room temperature | [11] |
Proposed Synthesis
While commercially available, understanding the synthesis of the core is vital for custom modifications. A plausible route can be adapted from established procedures for analogous fluorinated aminobenzoic acids.[12][13] The key transformation is the esterification of the parent carboxylic acid.
Caption: Proposed synthetic route to the target building block.
Experimental Protocol: Esterification
-
Suspend 3-Amino-2,6-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure this compound.
Self-Validation: The identity and purity of the synthesized product must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) and compared against a commercially available standard.
Part 3: From Building Block to Validated PROTAC
This section outlines the complete workflow for converting this compound into a functional PROTAC targeting the exemplary protein BRD4 and validating its activity. We hypothesize its utility as a VHL ligand precursor.
PROTAC Synthesis Workflow
The overall strategy involves a multi-step synthesis culminating in the final heterobifunctional degrader.
Caption: Multi-stage workflow for PROTAC synthesis.
Protocol 1: Synthesis of VHL Ligand Precursor
-
Amide Coupling: Dissolve this compound (1.0 eq) and a suitable N-Boc-protected hydroxyproline derivative (1.1 eq) in anhydrous DMF. Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir at room temperature for 12-16 hours. Monitor by LC-MS.
-
Work-up & Purification: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield the coupled intermediate.
-
Saponification: Dissolve the purified ester in a THF/water mixture. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by LC-MS).
-
Acidification & Extraction: Acidify the mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate. Dry the combined organic layers and concentrate to yield the VHL ligand precursor with a terminal carboxylic acid.
Protocol 2: Final PROTAC Assembly
-
Activation: In a new flask, dissolve the VHL ligand precursor (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of the amine-functionalized linker-warhead fragment (e.g., a JQ1 derivative, 1.1 eq) in DMF to the activated mixture.
-
Reaction & Purification: Stir the reaction at room temperature for 4-12 hours. Upon completion, purify the final PROTAC directly by preparative HPLC to ensure high purity for biological testing.
A Self-Validating System: The Experimental Cascade
The ultimate test of the building block's utility is the biological activity of the final PROTAC. A rigorous, multi-stage validation process is required to confirm the mechanism of action.
Caption: The experimental cascade for PROTAC validation.
Protocol 3: Ternary Complex Formation (TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the POI-PROTAC-E3 ligase complex.[14][15]
-
Objective: To quantify the dose-dependent formation of the [BRD4]-[PROTAC]-[VHL] complex.
-
Materials:
-
His-tagged BRD4 bromodomain protein.
-
GST-tagged VHL-ElonginC-ElonginB (VCB) complex.
-
Anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate).
-
Anti-GST antibody labeled with a FRET acceptor (e.g., d2).
-
Synthesized PROTAC and control compounds.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
384-well, low-volume, non-binding microplates.
-
-
Procedure:
-
Prepare a serial dilution of the PROTAC in assay buffer directly in the assay plate.
-
Prepare a master mix containing His-BRD4 and GST-VCB at optimized concentrations (e.g., 5-10 nM each). Add this mix to the wells containing the PROTAC.
-
Prepare a master mix of the donor and acceptor antibodies. Add this to all wells.
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation (e.g., 340 nm).
-
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration and fit the data to a suitable model to determine the EC₅₀ for complex formation. A bell-shaped curve is characteristic of the "hook effect" common in PROTACs.[16]
Protocol 4: Target Degradation (Western Blot Analysis)
The definitive proof of a PROTAC's function is the reduction of the target protein in a cellular context.[1][17]
-
Objective: To visualize and quantify the reduction in BRD4 protein levels following PROTAC treatment.
-
Procedure:
-
Cell Culture & Treatment: Seed a relevant cell line (e.g., HeLa or MCF-7) in 6-well plates. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[18][19]
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[19]
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.[1][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Visualize the protein bands using a chemiluminescence imaging system. Perform densitometry analysis to quantify the BRD4 band intensity relative to the loading control for each treatment condition. Plot the relative protein level against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[1]
-
Part 4: Conclusion and Future Perspectives
This guide has presented a comprehensive, scientifically-grounded rationale for the exploration of This compound as a novel building block in targeted protein degradation. By leveraging the known benefits of fluorine in medicinal chemistry, this fragment offers a promising starting point for creating next-generation VHL-recruiting PROTACs with potentially enhanced metabolic stability and binding affinity.[4][7]
The provided step-by-step protocols for synthesis and validation constitute a complete, self-validating workflow. Successful execution of these experiments would provide strong proof-of-concept for this new scaffold. Future work should focus on expanding the utility of this core by exploring different linker attachment points and warheads for other proteins of interest, thereby building a versatile library of degraders based on this promising new chemical matter.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Surface Probing by Fragment-Based Screening and Computational Methods Identifies Ligandable Pockets on the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. calpaclab.com [calpaclab.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 18. bio-rad.com [bio-rad.com]
- 19. assaygenie.com [assaygenie.com]
- 20. docs.abcam.com [docs.abcam.com]
A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-2,6-difluorobenzoate
Abstract
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 3-amino-2,6-difluorobenzoate, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also critical insights into the causality behind methodological choices. We will explore the synthesis starting from two principal and commercially available starting materials: 2,6-difluorobenzoic acid and 2,6-difluorobenzonitrile . Each pathway is dissected to highlight the strategic considerations at each synthetic step, from electrophilic aromatic substitution on a deactivated ring system to chemoselective reduction in the presence of sensitive halogen substituents. The guide is structured to provide a comparative analysis, enabling informed decisions in process development and scale-up.
Introduction: The Strategic Importance of this compound
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is a prime example of a highly functionalized building block that serves as a linchpin in the synthesis of complex molecular targets. The ortho-difluoro substitution pattern, combined with the synthetically versatile amino and methyl ester functionalities, makes it a sought-after intermediate. This guide aims to demystify its synthesis by providing a detailed examination of the most viable and field-proven synthetic strategies.
Synthetic Route I: From 2,6-Difluorobenzoic Acid
This is arguably the most direct and commonly employed route, leveraging the commercial availability of 2,6-difluorobenzoic acid. The synthesis proceeds through three key transformations: nitration, esterification, and reduction.
Logical Workflow for Route I
A Guide to the Spectroscopic Characterization of Methyl 3-amino-2,6-difluorobenzoate
Introduction
Methyl 3-amino-2,6-difluorobenzoate (CAS No. 84832-02-0) is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science.[1][2] With a molecular formula of C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol , its structure presents a unique arrangement of substituents that are of significant interest in the development of novel pharmaceuticals, including its use in protein degrader building blocks.[1][2]
The precise substitution pattern—an amine at C3 and fluorine atoms at the ortho positions C2 and C6 relative to the methyl ester—requires unambiguous structural confirmation after synthesis. The electronic effects of these groups (electron-donating amine, electron-withdrawing fluorines and ester) create a distinct spectroscopic fingerprint. This guide provides a comprehensive framework for researchers and drug development professionals on the acquisition and interpretation of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to verify the identity, purity, and structure of this compound. While a publicly available, complete dataset is scarce, this document outlines the predicted spectral characteristics and the robust experimental workflows necessary for its full characterization.
Predicted Spectroscopic Data & Interpretation
The following sections detail the anticipated spectral features of this compound. These predictions are grounded in fundamental spectroscopic principles and analysis of structurally related compounds.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential. Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| Aromatic CH | ~6.7 - 7.2 | Multiplet (m) or Triplet of triplets (tt) | 2H | The two aromatic protons at C4 and C5 are chemically non-equivalent. They will couple to each other and to the two adjacent fluorine atoms, resulting in a complex multiplet. The electron-donating amine and electron-withdrawing fluorines will influence their exact chemical shift. |
| Amine NH₂ | ~4.0 - 5.5 | Broad singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |
| Methyl OCH₃ | ~3.9 | Singlet (s) | 3H | The methyl group of the ester is a singlet as there are no adjacent protons. Its chemical shift is characteristic of a methyl ester. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework. Due to the molecule's symmetry, fewer than 8 signals are expected for the aromatic carbons. Carbons bonded to fluorine will exhibit characteristic splitting (¹JCF, ²JCF, etc.).[8]
| Predicted Signal | Chemical Shift (δ, ppm) | C-F Coupling (JCF, Hz) | Assignment & Rationale |
| Carbonyl C=O | ~165 | Small (t or d) | C =O. The ester carbonyl carbon. May show small coupling to the ortho-fluorine. |
| C-F | ~155 - 160 | Large (dd) | C 2 and C 6. These carbons are directly attached to fluorine, resulting in a very large one-bond C-F coupling constant (¹JCF > 200 Hz). They appear far downfield. |
| C-NH₂ | ~140 - 145 | Small (t) | C 3. Attached to the amino group. Will exhibit smaller two-bond coupling to the adjacent fluorines. |
| Aromatic CH | ~110 - 125 | Medium (d or t) | C 4 and C 5. Shielded carbons of the aromatic ring. Will show coupling to the fluorine atoms. |
| C-COOCH₃ | ~115 - 120 | Medium (t) | C 1. The ipso-carbon attached to the ester group. Its shift is influenced by the two ortho-fluorines. |
| Methyl OCH₃ | ~52 | None | OC H₃. The characteristic signal for a methyl ester carbon. |
¹⁹F NMR Spectroscopy
Due to the chemical equivalence of the two fluorine atoms, the ¹⁹F NMR spectrum is expected to be simple, showing a single signal.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| Ar-F | ~ -110 to -130 | Multiplet | F at C2 and C6. The two fluorine atoms are chemically equivalent and will appear as a single resonance. The signal will be split by the adjacent aromatic protons (H4, H5) and potentially the other fluorine atom, though F-F coupling through the ring may be small. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3300 - 3500 | N-H stretch (symmetric & asymmetric) | Medium | Primary Amine (-NH₂) |
| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak | Aromatic Ring |
| 2850 - 2960 | Aliphatic C-H stretch | Medium-Weak | Methyl Ester (-OCH₃) |
| ~1720 | C=O stretch | Strong | Ester Carbonyl |
| ~1600, ~1480 | C=C stretch | Medium | Aromatic Ring |
| 1200 - 1300 | C-O stretch | Strong | Ester |
| 1100 - 1250 | C-F stretch | Strong | Aryl-Fluoride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. Electrospray Ionization (ESI) is a common soft ionization technique for this type of molecule.[7]
| m/z Value | Ion | Rationale |
| 188.05 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in ESI-MS (positive mode). The exact mass helps confirm the molecular formula. |
| 187.04 | [M]⁺ | The molecular ion peak in techniques like Electron Impact (EI). |
| 156.04 | [M-OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common fragmentation pathway. |
| 128.04 | [M-COOCH₃]⁺ | Loss of the entire carbomethoxy group. |
Experimental Protocols & Workflows
To ensure data integrity and reproducibility, standardized protocols must be followed. The choice of instrumentation and parameters is critical for obtaining high-quality spectra.
Protocol 1: NMR Data Acquisition
This workflow outlines the steps for acquiring high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Protocol 2: FT-IR Data Acquisition
This protocol uses a modern FT-IR spectrometer with an ATR accessory, which simplifies sample handling.
Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.
Protocol 3: Mass Spectrometry Data Acquisition
This workflow describes acquiring a high-resolution mass spectrum using LC-MS with an ESI source.
Caption: Workflow for molecular weight confirmation using LC-MS with ESI.
Integrated Data Analysis & Structural Verification
No single technique is sufficient for full characterization. A holistic approach is mandatory in a professional drug development setting to ensure the material's identity and purity meet rigorous standards.
Caption: Integrated workflow for structural verification using MS, IR, and NMR data.
This logical flow demonstrates the self-validating system required for scientific integrity. The mass spectrum confirms the molecular weight, the IR spectrum confirms the presence of key functional groups, and the full suite of NMR spectra confirms the precise connectivity and stereochemistry of the atoms, leaving no ambiguity as to the compound's identity.
References
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Porous, T. et al. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Molbank, 2021. Available at: [Link]
-
The Royal Society of Chemistry. Supporting information. Available at: [Link]
-
PharmaCompass. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Available at: [Link]
-
CP Lab Chemicals. Methyl 3-amino-2, 6-difluorobenzoate, min 96%, 1 gram. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available at: [Link]
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University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]
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BOJNSCI. This compound. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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Reddit. H-NMR Help!. Available at: [Link]
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PubChem. Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Available at: [Link]
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PubChem. Methyl 4-amino-2,6-difluorobenzoate. Available at: [Link]
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PubChem. Methyl-3-amino-2-fluorobenzoate. Available at: [Link]
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Navigating the Synthesis and Supply of Methyl 3-amino-2,6-difluorobenzoate: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance a compound's pharmacological profile. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[1] Among the vast array of fluorinated building blocks, substituted aminobenzoates are of particular interest due to their versatile chemical handles that allow for their seamless integration into complex molecular architectures. This guide provides an in-depth technical overview of Methyl 3-amino-2,6-difluorobenzoate, a key intermediate for researchers and scientists engaged in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.
Compound Identification and Clarification of Structurally Related Molecules
Clarity in chemical nomenclature is paramount to ensure the procurement of the correct starting materials. This compound is often mistaken for its structural isomers or related compounds. This section aims to provide a clear distinction between these molecules.
1.1. This compound (CAS 84832-02-0)
This is the primary subject of this guide. It is a difluorinated aminobenzoate with the amino group positioned between the two fluorine atoms and the methyl ester.
-
IUPAC Name: this compound[2]
-
Synonym: 2,4-Difluoro-3-(methoxycarbonyl)aniline[2]
-
Molecular Weight: 187.14 g/mol [3]
1.2. Commonly Confused Compounds
To avert potential setbacks in experimental workflows, it is crucial to differentiate the target compound from the following:
-
Methyl 3-amino-2-fluorobenzoate (CAS 1195768-18-3): This compound lacks the second fluorine atom at the 6-position. It is a key intermediate in the synthesis of targeted cancer therapies like Dabrafenib Mesylate.[8]
-
Methyl 3-(((2,6-difluorophenyl)sulfonyl)amino)-2-fluorobenzoate (CAS 1195768-19-4): This is a more complex molecule with a difluorophenylsulfonamido group, and it should not be confused with the simpler aminobenzoate.[9]
-
Methyl 4-amino-2,6-difluorobenzoate (CAS 191478-99-6): In this isomer, the amino group is at the 4-position instead of the 3-position.[10]
Technical Data and Physicochemical Properties
A comprehensive understanding of a building block's properties is essential for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.
| Property | Value | Source |
| CAS Number | 84832-02-0 | [2][3][4][5][6][7] |
| Molecular Formula | C₈H₇F₂NO₂ | [3][6] |
| Molecular Weight | 187.14 g/mol | [3] |
| Appearance | Solid-Low Melt | [2] |
| Boiling Point | 23-24 °C | [2] |
| Storage Temperature | Room temperature, protect from light | [3][6] |
| Purity (Typical) | ≥96-98% | [3][6] |
| InChI Key | IUXHGFLADBGDTR-UHFFFAOYSA-N | [2] |
| SMILES | O=C(OC)C1=C(F)C=CC(N)=C1F | [3] |
2.1. Spectral Data
-
¹H NMR: Expected signals would correspond to the aromatic protons, the amine protons, and the methyl ester protons. The fluorine atoms would cause characteristic splitting patterns in the aromatic region.
-
¹³C NMR: Signals would be present for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon of the ester.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z = 187.0445, corresponding to the exact mass of the compound.
Synthesis of this compound
A reliable and scalable synthetic route is a critical consideration for the adoption of a building block in drug development campaigns. While a specific, peer-reviewed protocol for the synthesis of this compound is not widely published, a plausible and scientifically sound multi-step synthesis can be proposed based on established organic chemistry principles and analogous transformations found in the patent literature for similar compounds.
3.1. Proposed Synthetic Pathway
The following proposed synthesis starts from commercially available 2,6-difluorobenzoic acid.
Proposed Synthesis Workflow
3.2. Detailed Experimental Protocol (Proposed)
This protocol is a scientifically informed proposition and should be optimized and validated in a laboratory setting.
Step 1: Nitration of 2,6-Difluorobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0°C.
-
Addition of Starting Material: Slowly add 2,6-difluorobenzoic acid to the cooled sulfuric acid, ensuring the temperature remains below 10°C.
-
Nitration: Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature between 0-5°C.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-difluoro-3-nitrobenzoic acid.
Step 2: Esterification of 2,6-Difluoro-3-nitrobenzoic Acid
-
Reaction Setup: Dissolve the 2,6-difluoro-3-nitrobenzoic acid from the previous step in methanol in a round-bottom flask.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a reagent like thionyl chloride to form the acid chloride in situ followed by the addition of methanol.
-
Reaction Conditions: Reflux the reaction mixture for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain Methyl 2,6-difluoro-3-nitrobenzoate.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the Methyl 2,6-difluoro-3-nitrobenzoate in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the starting material is consumed (monitored by TLC or HPLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Applications in Drug Discovery and Development
The primary application of this compound in the pharmaceutical industry is as a crucial building block in the synthesis of complex molecules, particularly in the field of targeted protein degradation.
4.1. Role in Targeted Protein Degradation (TPD)
Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[11][12] This is often achieved using bifunctional molecules called Proteolysis-Targeting Chimeras (PROTACs).
Role in PROTAC Synthesis and Action
This compound is classified by some suppliers as a "Protein Degrader Building Block".[6] This suggests its utility in the synthesis of the E3 ligase-binding component of a PROTAC. The amino and ester functionalities provide convenient points for chemical modification and attachment of a linker, which in turn is connected to a ligand for the target protein. The difluoro substitution pattern is likely intended to confer advantageous properties such as increased metabolic stability and favorable binding interactions with the E3 ligase.
While specific examples of marketed drugs or late-stage clinical candidates that explicitly use this building block are not yet prevalent in the public domain, its availability from chemical suppliers catering to the research and development sector indicates its use in preclinical and discovery-phase projects.
Commercial Availability and Suppliers
This compound is commercially available from a number of chemical suppliers who specialize in providing building blocks for research and development. It is typically sold in research quantities, from grams to kilograms.
| Supplier | Purity | Notes |
| ChemScene | ≥98% | Offers custom synthesis and process optimization services.[3] |
| Apollo Scientific (via Sigma-Aldrich) | Not specified | Available in various quantities.[2] |
| Ambeed (via Sigma-Aldrich) | Not specified | |
| BLD Pharm | Not specified | Available for online orders.[4] |
| CP Lab Chemicals | min 96% | Labeled as a "Protein Degrader Building Block".[6] |
| Chemrio | Not specified | Listed as a product offering.[13] |
Note: The availability and purity of this compound can vary. It is recommended to contact the suppliers directly for the most up-to-date information, including pricing and availability of certificates of analysis (CoA) and safety data sheets (SDS). This product is intended for professional research and commercial use only.[6]
Conclusion
This compound (CAS 84832-02-0) represents a valuable and strategically designed building block for medicinal chemists and drug development professionals. Its difluorinated aromatic core, coupled with versatile chemical handles, makes it particularly suitable for the synthesis of novel therapeutics, especially in the rapidly advancing field of targeted protein degradation. A clear understanding of its chemical identity, properties, and a plausible synthetic route, as outlined in this guide, is essential for its effective utilization in research and development. As the pipeline of targeted protein degraders continues to grow, the importance of specialized building blocks like this compound is set to increase, making it a compound of significant interest for the future of drug discovery.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. Retrieved from [Link]
-
University of Mississippi. (n.d.). Synthetic Studies on Valuable Fluorinated Building Blocks. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). Methyl 3-amino-2, 6-difluorobenzoate, min 96%, 1 gram. Retrieved from [Link]
- Google Patents. (n.d.). US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof.
-
PubChem. (n.d.). Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-amino-2,6-difluorobenzoate. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Targeted Protein Degraders. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Targeted Protein Degradation by Small Molecules. Retrieved from [Link]
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Reactivity profile of the amino group in Methyl 3-amino-2,6-difluorobenzoate
An In-depth Technical Guide: Reactivity Profile of the Amino Group in Methyl 3-amino-2,6-difluorobenzoate
Executive Summary
This compound is a synthetically valuable building block in medicinal chemistry and materials science. Its utility stems from a unique combination of electronic and steric factors conferred by the difluoro substitution pattern and the methyl ester group. This guide provides a detailed analysis of the reactivity of the primary amino group, focusing on how its nucleophilicity is modulated and the implications for common synthetic transformations. We will explore the causality behind experimental choices for reactions such as N-acylation, N-alkylation, and palladium-catalyzed cross-coupling, providing field-proven insights and detailed protocols for researchers.
Molecular Properties and Electronic Landscape
The reactivity of the amino group in this compound is fundamentally governed by the interplay of inductive and resonance effects from its substituents. The two fluorine atoms ortho to the amine exert powerful electron-withdrawing effects through induction (-I effect), significantly reducing the electron density on the aromatic ring and, consequently, on the nitrogen atom. The methyl ester group, positioned meta to the amine, also contributes a deactivating inductive effect.
This pronounced electron deficiency decreases the nucleophilicity of the amino group compared to aniline or less substituted analogues. Consequently, reactions requiring nucleophilic attack by the amine often necessitate more forcing conditions, highly active catalysts, or specialized reagents to achieve satisfactory yields.
Caption: Electronic effects governing amine reactivity.
N-Acylation and N-Sulfonylation
The formation of amide and sulfonamide bonds is a cornerstone of drug discovery. Despite its reduced nucleophilicity, the amino group of this compound can be effectively acylated and sulfonylated. The choice of acylating/sulfonylating agent and reaction conditions is critical for success.
Expertise & Experience:
Standard acylation with acid chlorides in the presence of a non-nucleophilic base like triethylamine or pyridine is a viable strategy. However, due to the lowered reactivity of the amine, the reaction may be sluggish. A more robust approach involves the use of coupling agents like 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (WSCI) with activators such as 1-hydroxybenzotriazole (HOBt).[1] This in-situ formation of an activated ester provides a more potent electrophile to overcome the amine's weak nucleophilicity. For sulfonylation, highly reactive sulfonyl chlorides are typically effective, often in the presence of a base in an aprotic solvent. A known derivative, Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate, highlights the feasibility of this transformation.[2][3][4]
Experimental Protocol: N-Benzoylation
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Base Addition: Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add benzoyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzoyl derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The amino group is a key participant in palladium-catalyzed reactions, most notably the Buchwald-Hartwig amination, for the synthesis of complex diarylamines.[5][6] This reaction is paramount in modern medicinal chemistry for constructing C-N bonds that are otherwise difficult to form.[7]
Expertise & Experience:
In the context of Buchwald-Hartwig amination, this compound serves as the amine coupling partner. The success of this transformation is highly dependent on the catalyst system—specifically, the choice of palladium precursor and phosphine ligand. Given the steric hindrance from the ortho-fluorine atoms and the electronically deactivated nature of the amine, sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote efficient catalytic turnover.[8] The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate being standard.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination with an Aryl Bromide
-
Inert Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the appropriate phosphine ligand (e.g., XPhos, 4 mol%).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%).
-
Atmosphere Exchange: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the desired diarylamine product.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 110 |
| This table presents generalized conditions adapted from literature for similar couplings and serves as a starting point for optimization.[8] |
Diazotization Reactions
Diazotization of the amino group to form a diazonium salt opens a gateway to a wide array of functional group transformations (e.g., Sandmeyer, Schiemann reactions). However, the electron-deficient nature of the substrate can influence the stability and reactivity of the resulting diazonium species.
Expertise & Experience:
Standard diazotization conditions (NaNO₂ in the presence of a strong acid like HCl or H₂SO₄ at low temperatures) are applicable. The electron-withdrawing fluorine groups can stabilize the resulting diazonium salt to some extent. However, care must be taken, as "interrupted" diazotization pathways have been observed in related electron-deficient systems, potentially leading to stable diazonium species with alternative counter-ions if not handled correctly.[9] Subsequent reactions, such as conversion to a halide or hydroxyl group, typically proceed as expected.
General Experimental Workflow
A robust and reproducible workflow is essential for success when working with these sensitive reactions. The following diagram outlines a standard procedure from setup to analysis.
Caption: Standard laboratory workflow diagram.
Conclusion
The amino group of this compound possesses a nuanced reactivity profile, characterized by reduced nucleophilicity due to the strong inductive effects of the flanking fluorine atoms. This property necessitates the use of more activated reagents, potent catalytic systems, and carefully optimized conditions for transformations like N-acylation and Buchwald-Hartwig amination. By understanding the underlying electronic principles and employing robust, validated protocols, researchers can successfully leverage this versatile building block for the synthesis of complex molecules in drug discovery and materials science.
References
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- 3. Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
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- 9. researchgate.net [researchgate.net]
The Dual-Faced Influence of Fluorine: A Technical Guide to the Reactivity of Methyl 3-amino-2,6-difluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This technical guide delves into the nuanced role of the two fluorine substituents in methyl 3-amino-2,6-difluorobenzoate, a versatile building block in drug discovery. By examining the electronic and steric effects of these halogens, we will elucidate their profound impact on the reactivity of the aromatic ring, the amino group, and the methyl ester functionality. This document will serve as an in-depth resource, providing both theoretical understanding and practical insights for scientists leveraging this and similar fluorinated scaffolds in their research.
The Unique Electronic Signature of Fluorine in Aromatic Systems
Fluorine's influence on aromatic systems is a fascinating dichotomy of inductive and resonance effects. As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), polarizing the carbon-fluorine bond and decreasing electron density on the attached carbon atom.[1][2] This effect is transmitted through the sigma framework of the molecule.
Simultaneously, fluorine possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system, resulting in a weak electron-donating resonance effect (+R). However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, the inductive effect overwhelmingly dominates its electronic character.[3] This interplay is crucial for understanding the reactivity of fluorinated aromatics.
In the context of this compound, the two fluorine atoms at the ortho positions to the ester and meta to the amine group create a unique electronic landscape that dictates the molecule's chemical behavior.
Deconstructing the Reactivity of this compound
The reactivity of this compound can be analyzed by considering three key regions: the aromatic ring, the amino group, and the methyl ester. The fluorine substituents exert a significant influence on each of these.
Aromatic Ring Reactivity: A Tale of Activation and Deactivation
Electrophilic Aromatic Substitution (EAS): The strong inductive electron-withdrawing nature of the two fluorine atoms, combined with the electron-withdrawing character of the methyl ester group, significantly deactivates the aromatic ring towards electrophilic attack. The amino group, being a strong activating group, directs incoming electrophiles to the ortho and para positions. However, the positions ortho to the amine are sterically hindered by the fluorine atoms and the ester group. Therefore, electrophilic substitution, if it occurs, is most likely to happen at the C4 position, para to the amino group.
Nucleophilic Aromatic Substitution (SNAr): The presence of electron-withdrawing groups is a prerequisite for nucleophilic aromatic substitution. In this compound, the two fluorine atoms and the methyl ester group make the aromatic ring highly electron-deficient and thus susceptible to SNAr. Fluorine is an excellent leaving group in SNAr reactions, a phenomenon attributed to its high electronegativity which stabilizes the intermediate Meisenheimer complex.[4] The rate-determining step in SNAr is the initial nucleophilic attack to form this resonance-stabilized intermediate. The strong inductive effect of fluorine significantly lowers the activation energy for this step.[4]
Experimental Workflow: Nucleophilic Aromatic Substitution
Caption: Generalized workflow for a typical SNAr reaction.
Amino Group Reactivity: Modulated Basicity and Nucleophilicity
The electron-withdrawing effects of the adjacent fluorine atoms and the meta-positioned ester group decrease the electron density on the nitrogen atom of the amino group. This reduction in electron density leads to a decrease in the basicity and nucleophilicity of the amine compared to aniline.
Despite this reduced reactivity, the amino group can still participate in a variety of reactions, such as acylation, alkylation, and diazotization. However, more forcing reaction conditions may be required compared to non-fluorinated analogues.
Methyl Ester Reactivity: Hydrolysis and Amidation
The reactivity of the methyl ester group is also influenced by the electronic environment of the aromatic ring. The electron-withdrawing fluorine atoms can slightly enhance the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic acyl substitution reactions like hydrolysis or amidation. However, this effect is generally less pronounced compared to the impact on the aromatic ring and the amino group.
Impact on Physicochemical Properties
Beyond reactivity, the fluorine substituents have a profound effect on the molecule's physicochemical properties, which is a critical consideration in drug design.
| Property | Influence of Fluorine Substituents |
| Lipophilicity (logP) | Fluorine is more lipophilic than hydrogen. The two fluorine atoms increase the overall lipophilicity of the molecule, which can enhance membrane permeability.[1] |
| pKa of the Amino Group | The electron-withdrawing nature of the fluorine atoms lowers the pKa of the conjugate acid of the amino group, making the amine less basic. |
| Metabolic Stability | The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased bond strength can block sites of metabolism, leading to improved metabolic stability and a longer in vivo half-life.[1] |
| Conformational Effects | The steric bulk of the ortho-fluorine atoms can influence the conformation of the molecule, potentially locking it into a specific bioactive conformation. |
Synthetic Applications and Methodologies
This compound is a valuable starting material for the synthesis of a wide range of biologically active compounds.
Protocol: Synthesis of a Substituted Benzoxazole
This protocol outlines a representative synthesis utilizing this compound to form a benzoxazole derivative, a common scaffold in medicinal chemistry.
Step 1: Acylation of the Amino Group
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the acylated intermediate by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the purified intermediate from Step 1 in a high-boiling point solvent (e.g., Dowtherm A).
-
Heat the reaction mixture to a high temperature (e.g., 200-250 °C) to induce cyclization and elimination of methanol.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the resulting benzoxazole derivative by recrystallization or column chromatography.
Caption: Synthetic pathway to a benzoxazole derivative.
Conclusion
The fluorine substituents in this compound play a multifaceted role in defining its chemical reactivity and physicochemical properties. Their strong inductive electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. The basicity and nucleophilicity of the amino group are attenuated, and the molecule's lipophilicity and metabolic stability are enhanced. A thorough understanding of these fluorine-driven effects is paramount for researchers and drug development professionals seeking to harness the full potential of this and other fluorinated building blocks in the design and synthesis of novel therapeutic agents.
References
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025, August 5). ResearchGate. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, December 7). National Institutes of Health. [Link]
-
Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021, November 23). ACS Omega. [Link]
-
Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259. [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021, July 2). The University of Brighton. [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis and Mesomorphic Properties of Some Chiral Fluorinated Benzoates. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). [Link]
-
Parametrization of Substituents: Effects of Fluorine and Other Heteroatoms on OH, NH, and CH Acidities. (1998, June 19). PubMed. [Link]
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Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. (2023, September 1). ScholarWorks @ UTRGV. [Link]
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A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. (n.d.). [Link]
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Effect of fluorine substituents on benzothiadiazole-based D–π–A′–π–A photosensitizers for dye-sensitized solar cells. (2020, March 3). RSC Publishing. [Link]
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Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). PubMed Central. [Link]
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Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates. (2025, January 24). National Institutes of Health. [Link]
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Methyl 3-amino-2, 6-difluorobenzoate, min 96%, 1 gram. (n.d.). [Link]
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This compound|84832-02-0. (n.d.). Active Biopharma. [Link]
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Methyl 4-amino-2,6-difluorobenzoate. (n.d.). PubChem. [Link]
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Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (n.d.). MDPI. [Link]
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Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. (n.d.). [Link]
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Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PubMed Central. [Link]
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The Strategic Utility of Methyl 3-amino-2,6-difluorobenzoate in Modern Drug Discovery: A Technical Guide
Executive Summary: In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for optimizing drug-like properties. The 2,6-difluorophenyl motif, in particular, has emerged as a privileged structure, valued for its ability to enhance metabolic stability and modulate binding affinity. This guide focuses on a key derivative, Methyl 3-amino-2,6-difluorobenzoate, a versatile building block whose unique substitution pattern offers medicinal chemists a powerful tool for crafting next-generation therapeutics. We will dissect its physicochemical properties, explore its synthetic versatility, and present case studies demonstrating its successful application in the development of targeted therapies, most notably in the realm of kinase inhibitors.
The Modern Imperative for Fluorination in Drug Design
The deliberate introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—the most electronegative element—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Key advantages conferred by fluorine substitution include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block common sites of oxidative metabolism, thereby increasing a drug's half-life and bioavailability.
-
Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can significantly lower the pKa of nearby functional groups, altering a molecule's ionization state at physiological pH. Furthermore, it often increases lipophilicity, which can improve membrane permeability and aid in crossing the blood-brain barrier.[1]
-
Improved Binding Affinity: Fluorine can participate in unique, non-covalent interactions within a protein's active site, including hydrogen bonds and electrostatic interactions, which can lead to enhanced target affinity and selectivity.[1][2]
The 2,6-difluorophenyl group is a prime example of a fluorinated motif that leverages these benefits. The symmetrical disubstitution provides a robust shield against metabolic attack and can enforce a specific conformation (torsion) upon the molecule, which is often crucial for optimal binding to a biological target.
Profile of a Privileged Scaffold: this compound
This compound is a trifunctional building block that combines the benefits of the 2,6-difluoroaromatic ring with strategically placed reactive handles for chemical elaboration.
Core Structure and Physicochemical Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 874833-33-3 |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol |
| Appearance | Off-white to yellow solid |
The molecule's utility stems from the interplay of its three key components:
-
The 2,6-Difluoro System: Provides metabolic stability and influences ring electronics.
-
The 3-Amino Group: A versatile nucleophile and a key vector for building out molecular complexity.
-
The Methyl Ester: A classic carboxylic acid precursor that can be readily hydrolyzed or used in other transformations.
Figure 1: Structure of this compound
Strategic Applications in Drug Synthesis
The orthogonal reactivity of the amino and ester groups makes this compound an ideal starting point for constructing diverse chemical libraries. The amino group serves as a primary handle for introducing variety, while the ester provides a secondary point for modification or linkage.
A Hub for Synthetic Elaboration
The primary amino group is readily functionalized through standard organic reactions, allowing chemists to explore a vast chemical space. Key transformations include:
-
Amide Bond Formation: Coupling with carboxylic acids to form amides, a ubiquitous linkage in bioactive molecules.
-
Sulfonamide Formation: Reaction with sulfonyl chlorides to generate stable sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.
-
Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions to form C-N bonds with aryl halides, building complex biaryl systems.
Sources
Methodological & Application
Amide Coupling Protocols for Methyl 3-amino-2,6-difluorobenzoate: A Detailed Guide for Researchers
Introduction: Navigating the Challenges of Electron-Deficient Anilines
Methyl 3-amino-2,6-difluorobenzoate is a critical building block in contemporary drug discovery, notably in the synthesis of targeted cancer therapies.[1] Its unique electronic and steric properties, conferred by two ortho-fluorine atoms and a meta-ester group, present a distinct challenge for one of the most fundamental transformations in medicinal chemistry: amide bond formation. The electron-withdrawing nature of the fluorine substituents significantly reduces the nucleophilicity of the aniline nitrogen, rendering standard amide coupling protocols often sluggish and inefficient.[2]
This technical guide provides an in-depth analysis and detailed, field-proven protocols for the successful amide coupling of this compound. We will move beyond generic step-by-step instructions to explain the underlying chemical principles, empowering researchers to not only execute these reactions but also to troubleshoot and optimize them for their specific carboxylic acid partners.
The Core Challenge: Reduced Nucleophilicity
The primary obstacle in acylating this compound is the diminished reactivity of the amine. The inductive effect of the two ortho-fluorine atoms pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom's lone pair. This reduction in electron density makes the amine a weaker nucleophile, slowing down its attack on the activated carboxylic acid intermediate.[3][4] Standard coupling conditions that work well for aliphatic or electron-rich amines often result in low conversion rates, extended reaction times, and the need for forcing conditions that can compromise the integrity of sensitive substrates.[5]
Therefore, successful protocols must focus on enhancing the electrophilicity of the carboxylic acid coupling partner or employing conditions that facilitate the reaction with a weakly nucleophilic amine.
Comparative Analysis of Coupling Protocols
While a vast array of coupling reagents exists, their efficacy with challenging substrates like this compound varies significantly. We will focus on two robust methods—one based on the ubiquitous carbodiimide chemistry (EDC) and another on a modern uronium salt (HATU)—and provide optimized protocols that address the substrate's inherent low reactivity.
| Parameter | Protocol 1: EDC/HOBt/DMAP (Catalytic HOBt) | Protocol 2: HATU-Mediated Coupling |
| Reagent Cost | Lower | Higher |
| Reactivity | Good to Excellent (DMAP is key) | Excellent, often faster |
| Byproducts | Water-soluble urea, DMAP salts | Water-soluble urea, HOAt |
| Racemization Risk | Low with HOBt | Very low (contains HOAt moiety) |
| Ideal For | General purpose, cost-sensitive synthesis | Difficult couplings, speed, high yield |
| Key Consideration | DMAP is crucial for activating the HOBt ester | Requires a non-nucleophilic base (e.g., DIPEA) |
Protocol 1: Enhanced Carbodiimide Coupling with EDC/DMAP and Catalytic HOBt
This protocol is an adaptation of standard EDC/HOBt chemistry, specifically optimized for electron-deficient anilines. The critical modification is the use of 4-(Dimethylamino)pyridine (DMAP) as a co-reagent. While EDC and HOBt form an active HOBt ester, its reaction with a weak nucleophile can still be slow. DMAP acts as a potent acyl transfer agent, intercepting the HOBt ester to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the electron-poor aniline.[6]
Reaction Mechanism Workflow
Caption: EDC/DMAP/HOBt coupling mechanism for electron-deficient amines.
Detailed Step-by-Step Methodology
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.0 - 1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)
-
DMAP (4-Dimethylaminopyridine) (1.0 equiv)
-
HOBt (Hydroxybenzotriazole) (0.1 - 0.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base (2.5 equiv)
-
Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM)
Procedure:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), this compound (1.05 equiv), DMAP (1.0 equiv), and HOBt (0.1 equiv).
-
Solvation: Add anhydrous acetonitrile to dissolve the reagents (target concentration of 0.1-0.2 M with respect to the carboxylic acid). Stir the mixture to ensure complete dissolution.
-
Activation: Add EDC·HCl (1.2 equiv) to the mixture in one portion.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature (20-25 °C). Monitor the progress by TLC or LC-MS. Reactions with electron-deficient anilines may require longer reaction times, typically from 12 to 24 hours.[6]
-
Aqueous Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dilute the residue with an organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove DMAP and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: High-Efficiency Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based coupling reagent, particularly suited for challenging substrates.[7] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which readily couples with even weakly nucleophilic amines.[8] The HOAt moiety within HATU is known to accelerate coupling rates and suppress racemization.[7]
Reaction Mechanism Workflow
Caption: HATU-mediated coupling mechanism.
Detailed Step-by-Step Methodology
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition & Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes. This pre-activation step generates the reactive OAt-ester.
-
Amine Addition: Add this compound (1.1 equiv), either neat or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 12 hours. The reaction is typically faster than EDC-based methods. Monitor progress by TLC or LC-MS.[7]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate or another suitable organic solvent.
-
Wash the organic layer multiple times with water or a 5% LiCl aqueous solution (to efficiently remove DMF), followed by a final wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, gentle heating (e.g., 40-50 °C) can sometimes drive the coupling to completion, especially for very sterically hindered carboxylic acids. Increasing the equivalents of the coupling reagent and base may also be beneficial.[7]
-
Anhydrous Conditions: Water is detrimental to amide coupling as it hydrolyzes the activated intermediates. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.
-
Choice of Base: For HATU couplings, a non-nucleophilic amine base like DIPEA or 2,4,6-collidine is essential to prevent competitive reaction with the activated ester.
-
Alternative Reagents: For exceptionally difficult couplings where both EDC and HATU fail, consider converting the carboxylic acid to an acyl fluoride using reagents like TFFH or DAST. Acyl fluorides are highly reactive electrophiles that can couple with poorly nucleophilic anilines, sometimes requiring elevated temperatures.[5]
Conclusion
The successful acylation of this compound requires a departure from standard amide coupling playbooks. By understanding the electronic deficits of this key building block, researchers can select and optimize protocols that generate a highly reactive electrophile capable of overcoming the amine's poor nucleophilicity. The EDC/DMAP/catalytic HOBt method offers a cost-effective and robust solution, while the HATU protocol provides a powerful alternative for rapid and high-yielding synthesis. By applying the principles and detailed methodologies outlined in this guide, scientists can confidently incorporate this valuable synthon into their drug discovery programs.
References
-
Ghosh, A. K., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. [Link]
-
Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11494-11497. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives. [Link]
-
ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]
-
NCERT. (n.d.). Amines. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes and Protocols: N-Alkylation of Methyl 3-amino-2,6-difluorobenzoate
<
Introduction
N-alkylated 3-amino-2,6-difluorobenzoate derivatives are crucial structural motifs in medicinal chemistry and drug development. The presence of the difluoro substitution pattern on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making these compounds attractive for designing novel therapeutic agents. The N-alkylation of the primary amine, methyl 3-amino-2,6-difluorobenzoate, provides a versatile entry point for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.
The electron-withdrawing nature of the two fluorine atoms deactivates the amino group, reducing its nucleophilicity and potentially necessitating more forcing reaction conditions compared to simpler anilines.[1] This guide provides a comprehensive overview of the primary methods for the N-alkylation of this compound, detailing the underlying principles, experimental protocols, and comparative analysis of different approaches.
Core N-Alkylation Strategies
Several methodologies can be employed for the N-alkylation of this compound. The choice of method depends on the desired alkyl group, available starting materials, and the required scale of the reaction. The three principal strategies are:
-
Direct Alkylation with Alkyl Halides: A classical and widely used method involving the reaction of the amine with an alkyl halide in the presence of a base.
-
Reductive Amination: A two-step, one-pot reaction where the amine first condenses with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine.
-
Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. While typically used to form aryl amines, it can be adapted for certain N-alkylation scenarios.
The following table provides a comparative overview of these methods:
| Method | Alkylating Agent | Catalyst/Reagent | Advantages | Disadvantages |
| Direct Alkylation | Alkyl Halides (I, Br, Cl) | Base (e.g., K₂CO₃, NaH, Et₃N) | Simple procedure, wide range of alkyl halides available. | Risk of over-alkylation, product can be more nucleophilic than starting material.[2] Requires stoichiometric base. |
| Reductive Amination | Aldehydes, Ketones | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | High selectivity for mono-alkylation, mild reaction conditions.[3] | Requires a suitable carbonyl compound, potential for side reactions with reducible functional groups. |
| Buchwald-Hartwig | Not directly applicable for simple alkylation | Palladium catalyst, phosphine ligand, base | Excellent functional group tolerance, broad scope for aryl and heteroaryl amines.[4][5] | More complex setup, catalyst cost, not the primary method for introducing simple alkyl groups. |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a non-nucleophilic base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq) or Sodium Hydride (NaH, 60% dispersion in oil) (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or acetonitrile (to a concentration of 0.1-0.5 M).
-
Add the base (K₂CO₃ or carefully, NaH) to the solution and stir for 15-30 minutes at room temperature.
-
Slowly add the alkyl halide to the stirring mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 60-80 °C) to facilitate the reaction, depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents moisture from interfering with the reaction, especially when using a strong base like NaH.
-
Anhydrous Solvents: Water can react with strong bases and reduce the efficiency of the reaction.
-
Base: A base is required to deprotonate the amine, increasing its nucleophilicity to attack the alkyl halide. K₂CO₃ is a milder base suitable for many alkylations, while NaH is a stronger, non-nucleophilic base that can be used for less reactive systems.
-
Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for S_N2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the N-alkylation of this compound via reductive amination using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (catalytic amount, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE or THF (0.1-0.2 M), add the aldehyde (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[3]
Causality Behind Experimental Choices:
-
Acid Catalyst: The catalytic amount of acetic acid facilitates the formation of the iminium ion, which is more electrophilic and readily reduced.
-
Sodium Triacetoxyborohydride: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the carbonyl group of the starting aldehyde compared to other borohydrides, minimizing side reactions.
-
One-Pot Procedure: The formation of the imine and its subsequent reduction are carried out in the same reaction vessel, which improves efficiency and reduces waste.
Visualization of Key Processes
Direct N-Alkylation Workflow
Caption: Workflow for Direct N-Alkylation.
Reductive Amination Mechanism
Caption: Simplified Reductive Amination Mechanism.
Conclusion
The N-alkylation of this compound is a fundamental transformation for the synthesis of novel compounds with potential applications in drug discovery. Both direct alkylation with alkyl halides and reductive amination offer reliable and versatile methods to achieve this transformation. The choice between these methods will be dictated by the specific substrate, the desired product, and the overall synthetic strategy. Careful consideration of the reaction conditions, particularly the choice of base, solvent, and temperature, is crucial for achieving high yields and purity. For more complex aryl or heteroaryl additions, a Buchwald-Hartwig amination approach should be considered.
References
-
ACS Publications. Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. 2022. Available from: [Link]
-
TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. ChemXpress. 2017. Available from: [Link]
-
NCERT. Amines. Available from: [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). 2017. Available from: [Link]
-
ACS Publications. An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available from: [Link]
-
NIH. Direct N-alkylation of unprotected amino acids with alcohols. Science. 2017. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. 2014. Available from: [Link]
-
NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. 2021. Available from: [Link]
-
RSC Publishing. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. New Journal of Chemistry. Available from: [Link]
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Buchwald-Hartwig amination of Methyl 3-amino-2,6-difluorobenzoate derivatives
An Application Guide to the Buchwald-Hartwig Amination of Methyl 3-amino-2,6-difluorobenzoate Derivatives
Authored by: A Senior Application Scientist
Publication Date: December 31, 2025
Abstract
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This transformation is of paramount importance in the synthesis of pharmaceuticals, advanced materials, and natural products, where the arylamine moiety is a common structural motif.[2][4] This guide provides an in-depth analysis and a detailed experimental protocol for the application of the Buchwald-Hartwig amination to a particularly challenging class of substrates: this compound and its derivatives. We will explore the mechanistic nuances, catalyst selection strategies, and practical considerations necessary to overcome the inherent difficulties posed by these electron-deficient and sterically hindered substrates.
Introduction: The Challenge of Electron-Deficient Anilines
The palladium-catalyzed cross-coupling of an amine with an aryl halide or pseudohalide, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of aryl amines.[1] Its success hinges on a carefully orchestrated catalytic cycle involving a palladium precursor, a phosphine ligand, and a base.[2][4] While the reaction has a broad scope, substrates like this compound present a significant challenge.
The substrate's aniline nitrogen is rendered weakly nucleophilic by the cumulative electron-withdrawing effects of two ortho-fluorine atoms and a meta-ester group. Furthermore, the fluorine atom at the C2 position introduces considerable steric hindrance around the reacting amino group. These combined electronic and steric factors can impede key steps in the catalytic cycle, leading to low conversion rates, competitive side reactions, and catalyst deactivation. Therefore, a successful coupling requires a catalyst system with high activity and stability, specifically designed to accommodate such demanding substrates.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is crucial for rational optimization. The widely accepted catalytic cycle proceeds through several key steps, which can be facilitated by the use of bulky, electron-rich ligands.[1][2][5]
-
Activation & Pd(0) Formation : If a Pd(II) precursor like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species.[6][7] Modern, well-defined palladacycle precatalysts are designed to generate the active Pd(0) catalyst readily and quantitatively.
-
Oxidative Addition : The active LPd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate. This is often the rate-determining step of the cycle.[5][8]
-
Amine Coordination & Deprotonation : The aniline derivative coordinates to the Pd(II) complex. A base then deprotonates the amine, forming a palladium amido complex.[4] The choice of base is critical; a strong, non-nucleophilic base is required to deprotonate the weakly acidic, electron-deficient aniline.
-
Reductive Elimination : The final C-N bond is formed through reductive elimination from the palladium amido complex, releasing the desired arylamine product and regenerating the active Pd(0) catalyst.[1][4][8] This step is often accelerated by sterically hindered, electron-donating ligands.
A potential side reaction is hydrodehalogenation, where the arene is reduced instead of aminated.[1][4] This can be suppressed by selecting a ligand that promotes reductive elimination over competing pathways.[4]
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Optimizing the Reaction: Catalyst and Component Selection
The success of coupling challenging substrates like this compound derivatives is critically dependent on the judicious selection of the palladium source, ligand, base, and solvent.
Palladium Precursors
Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts.[6] While Pd(OAc)₂ and Pd₂(dba)₃ are effective, modern palladacycles (e.g., XPhos Pd G4) offer advantages such as air stability, high activity, and the generation of a monoligated Pd(0) species, which is often the most active catalyst.
The Decisive Component: Phosphine Ligands
The phosphine ligand is arguably the most critical factor for success. For electron-deficient anilines, bulky and electron-rich dialkylbiaryl phosphine ligands are required.[1][2][9] These ligands stabilize the palladium center, promote the oxidative addition and, crucially, accelerate the rate-limiting reductive elimination step.
| Ligand | Structure Class | Key Features & Typical Applications | Reference |
| XPhos | Dialkylbiaryl phosphine | Highly versatile and effective for a wide range of substrates, including aryl chlorides and electron-deficient amines. Often a first choice for screening. | [3][9] |
| RuPhos | Dialkylbiaryl phosphine | Particularly effective for sterically hindered primary amines and amides. Can provide higher rates and yields in challenging cases. | [9] |
| BrettPhos | Dialkylbiaryl phosphine | Excellent for coupling hindered primary amines and ammonia equivalents. Its unique structure can access different reactivity. | [7][9] |
| BINAP | Bidentate phosphine | An earlier generation ligand, effective for primary amines but can be less efficient for challenging substrates compared to modern biaryl phosphines. | [1] |
Bases and Solvents
A strong base is necessary to deprotonate the weakly acidic N-H bond of the fluorinated aniline. Sodium tert-butoxide (NaOtBu) is the most commonly employed base for this purpose.[6] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally insufficient for such deactivated substrates.[6][10]
The reaction should be conducted in an anhydrous, aprotic, and deoxygenated solvent. Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[2]
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative aryl bromide.
Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. All reagents and solvents should be anhydrous and deoxygenated. Phosphine ligands can be air-sensitive.
Reagents and Equipment
-
Aryl Bromide: (1.0 equiv)
-
This compound: (1.2 equiv)
-
Palladium Precatalyst: (e.g., XPhos Pd G4, 1-2 mol%)
-
Ligand: (e.g., XPhos, 2-4 mol%, if not using a precatalyst)
-
Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Solvent: Anhydrous, deoxygenated toluene or 1,4-dioxane
-
Equipment: Schlenk flask or oven-dried vial with a magnetic stir bar, inert gas line (Ar or N₂), heating block or oil bath, TLC plates, standard work-up and purification glassware.
Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask or vial containing a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G4, 0.02 equiv) and sodium tert-butoxide (1.4 equiv) inside a glovebox or under a positive flow of inert gas.
-
Reagent Addition: Add the this compound (1.2 equiv) followed by the aryl bromide (1.0 equiv).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide).
-
Reaction Execution: Seal the vessel, remove it from the glovebox (if used), and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen or moisture contamination).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure all reagents and solvents are rigorously anhydrous and deoxygenated. Use a fresh bottle of solvent. Use a high-quality precatalyst.2. Use NaOtBu or another strong alkoxide base. Ensure the base is fresh and not clumpy.3. Increase the reaction temperature to 100-110 °C. |
| Formation of Hydrodehalogenated Byproduct | 1. Ligand is not optimal; reductive elimination is slow compared to side reactions.2. Presence of water. | 1. Screen a different bulky, electron-rich ligand (e.g., switch from XPhos to RuPhos or BrettPhos).2. Rigorously dry all reagents and solvents. |
| Decomposition of Starting Material | 1. Base is incompatible with other functional groups on the substrate.2. Reaction temperature is too high. | 1. While NaOtBu is generally required, consider screening K₃PO₄ at a higher catalyst loading, though success may be limited.2. Lower the reaction temperature and accept a longer reaction time. |
Conclusion
The is a challenging yet highly valuable transformation. Success is predicated on overcoming the substrate's inherent low nucleophilicity and steric hindrance through the strategic selection of a highly active catalyst system. The use of modern, sterically demanding dialkylbiaryl phosphine ligands in combination with a strong base like NaOtBu is essential. The protocol and guidelines presented herein provide a robust starting point for researchers to efficiently synthesize these complex arylamine structures, paving the way for advancements in drug discovery and materials science.
References
- Buchwald–Hartwig amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (URL: )
- Buchwald-Hartwig Amin
- Dialkylbiaryl phosphine ligands - Wikipedia. (URL: )
- Comparative analysis of palladium catalysts for Buchwald-Hartwig amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
- Performance comparison of different phosphine ligands in Buchwald-Hartwig amin
- Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (URL: )
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing). (URL: [Link])
-
Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides | Request PDF - ResearchGate. (URL: [Link])
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (URL: [Link])
-
Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. (URL: [Link])
- US5091580A - Process for the preparation of 2,6-difluoroaniline - Google P
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Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. (URL: [Link])
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ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (URL: [Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (URL: [Link])
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])
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Application Note & Protocols: Strategic Incorporation of Methyl 3-amino-2,6-difluorobenzoate into PROTAC Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of inducing the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] The chemical linker connecting the two ligand-binding moieties of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[2][3] This guide provides an in-depth analysis and detailed protocols for the use of Methyl 3-amino-2,6-difluorobenzoate as a strategic building block in PROTAC linker synthesis. The incorporation of this rigid, fluorinated aromatic unit offers a sophisticated method to modulate linker conformation and enhance metabolic stability, thereby accelerating the development of potent and selective protein degraders.[4][5]
The Strategic Value of Fluorinated Aromatic Linker Moieties
The linker is far from a passive spacer; its composition dictates the PROTAC's biological activity and drug-like properties.[6][] While flexible alkyl and PEG chains are common, there is a clear trend towards more rigid and functionalized linkers to optimize degrader performance.[2] The use of this compound introduces a unique combination of features:
-
Conformational Rigidity: The planar phenyl ring restricts the available conformations of the linker. This pre-organization can reduce the entropic penalty associated with the formation of the crucial POI-PROTAC-E3 ligase ternary complex, potentially leading to enhanced degradation efficiency.[5][8]
-
Modulation of Physicochemical Properties: Fluorination is a well-established medicinal chemistry strategy for optimizing drug properties.[4] The two fluorine atoms can lower the pKa of the nearby amine and alter the molecule's lipophilicity and membrane permeability, which are critical factors for cell penetration and bioavailability.[4][9]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing fluorine atoms at the 2- and 6-positions shields the aromatic ring from oxidative metabolism (e.g., by cytochrome P450 enzymes), which can improve the PROTAC's half-life.[5]
-
Vectorial Control: The defined geometry of the benzene ring provides precise vectorial control over the exit points of the linker, allowing for more rational design in structure-activity relationship (SAR) studies.
The primary challenge in using this building block lies in the reduced nucleophilicity of the 3-amino group. The potent electron-withdrawing effects of the two ortho-fluorine atoms significantly decrease the amine's reactivity, necessitating the use of highly efficient coupling reagents for successful amide bond formation.
Core Chemistry: Amide Bond Formation
The most direct method to incorporate this compound into a linker is through amide bond formation, coupling its amino group with a carboxylic acid. This carboxylic acid could be part of the E3 ligase ligand, the protein of interest (POI) ligand, or another piece of the linker itself.
Caption: Amide bond formation with a deactivated amine.
Due to the electronically deactivated nature of the aniline, standard coupling conditions (e.g., carbodiimides alone) may result in low yields or failed reactions. Therefore, the use of uronium- or phosphonium-based reagents, such as HATU or PyBOP, is strongly recommended. These reagents form highly activated esters that react efficiently even with poor nucleophiles.[10][11][12]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the efficient coupling of this compound with a generic carboxylic acid.
Protocol 1: High-Efficiency Amide Coupling Using HATU
HATU is a highly effective coupling reagent, particularly for challenging couplings involving sterically hindered or electronically deactivated amines.[12][13]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and dissolve it in a minimal amount of anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Pre-activation: Add HATU (1.2 eq) to the solution. Stir for 5-10 minutes at room temperature. This step forms the highly reactive O-acylisourea intermediate.
-
Amine Addition: In a separate vial, dissolve this compound (1.0 eq) in anhydrous DMF and add it to the reaction flask.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The base is crucial for deprotonating the amine's ammonium salt and neutralizing the acidic byproducts.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (the limiting reagent) is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and HOBt byproduct, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Cost-Effective Amide Coupling Using EDC/HOAt
While HATU is highly effective, a carbodiimide-based system can be employed, provided a potent activating additive like HOAt (1-Hydroxy-7-azabenzotriazole) is used instead of the standard HOBt. HOAt is known to accelerate coupling rates and suppress side reactions more effectively, which is beneficial for this deactivated system.[12]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (R-COOH) (1.1 eq)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)
-
HOAt (1-Hydroxy-7-azabenzotriazole) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (3.0-4.0 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOAt (1.5 eq) in anhydrous DCM or DMF.
-
Reagent Addition: Add EDC·HCl (1.5 eq) to the solution in one portion.
-
Base Addition: Add DIPEA (3.0-4.0 eq) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature, monitoring by TLC or LC-MS. This reaction may require longer times (12-24 hours) or gentle heating (40 °C) to proceed to completion compared to the HATU protocol.
-
Work-up and Purification: Follow the same work-up, purification, and characterization steps as outlined in Protocol 1. The water-soluble urea byproduct from EDC is largely removed during the aqueous washes.
Data Summary and Synthetic Workflow
Table 1: Comparison of Coupling Conditions
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOAt) | Rationale / Comments |
| Coupling Reagent | HATU | EDC·HCl | HATU is more potent and generally gives faster, cleaner reactions for deactivated amines.[13] |
| Additive | None (Internal) | HOAt | HOAt is critical for activating the EDC intermediate and minimizing side reactions. |
| Base | DIPEA | DIPEA | A non-nucleophilic base is required to prevent reaction with the activated acid. |
| Typical Time | 2-12 hours | 12-24 hours | The higher reactivity of the HATU-activated ester leads to shorter reaction times. |
| Relative Cost | Higher | Lower | Carbodiimide reagents are generally more cost-effective than uronium salts. |
| Expected Yield | Good to Excellent | Moderate to Good | Yields are highly substrate-dependent but HATU often provides superior results. |
General Synthetic Workflow
Caption: Step-by-step workflow for linker intermediate synthesis.
Troubleshooting and Expert Insights
-
Problem: The reaction is slow or stalls.
-
Cause: Insufficient activation of the carboxylic acid or low reactivity of the amine.
-
Solution: Ensure all reagents and solvents are anhydrous. If using the EDC/HOAt protocol, consider switching to the more potent HATU protocol. Gentle heating (40-50 °C) can sometimes drive the reaction to completion, but should be monitored carefully to avoid decomposition.
-
-
Problem: Low isolated yield after purification.
-
Cause: Incomplete reaction or product loss during aqueous work-up, especially if the product has some water solubility.
-
Solution: Ensure the reaction has gone to completion before work-up. When extracting, use multiple small-volume extractions rather than a single large-volume one. Back-extract the combined aqueous layers with fresh ethyl acetate to recover any dissolved product.
-
-
Expert Insight: The methyl ester on the building block provides an additional synthetic handle. After the amide bond is formed, the ester can be hydrolyzed (e.g., with LiOH in THF/H₂O) to reveal a carboxylic acid. This newly formed acid can then be coupled to an amine-functionalized warhead or E3 ligase ligand, demonstrating the versatility of this building block in modular PROTAC assembly.
Conclusion
This compound is a valuable building block for constructing advanced PROTAC linkers. Its incorporation introduces conformational rigidity and can confer beneficial physicochemical and metabolic properties to the final PROTAC molecule. While the reduced nucleophilicity of the amino group presents a synthetic challenge, it can be readily overcome by employing potent coupling reagents like HATU. The protocols and insights provided in this guide offer a robust framework for researchers to leverage this building block in the rational design and synthesis of next-generation protein degraders.
References
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link available: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8750899/]
- Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton Thesis. [Link available: https://eprints.soton.ac.uk/477611/]
- ChemPep Inc. Overview of PROTAC Linkers. [Link available: https://www.chempep.com/overview-of-protac-linkers/]
- Gaponova, A. V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link available: https://www.oexpl.
- BOC Sciences. (2022). Overview of PROTAC Linkers: Types and Design. [Link available: https://www.bocsci.com/blog/overview-of-protac-linkers-types-and-design/]
- BenchChem. (2025). The Crucial Core: An In-depth Technical Guide to PROTAC Linker Chemistry. [Link available: https://www.benchchem.com/blog/the-crucial-core-an-in-depth-technical-guide-to-protac-linker-chemistry]
- MilliporeSigma. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link available: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-drug-discovery/small-molecule-drug-discovery/protac-degraders-design-synthesis]
- Fallacara, A. L., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Link available: https://pubs.rsc.org/en/content/articlehtml/2022/md/d2md00188a]
- Acme Bioscience. Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. [Link available: https://www.acmebioscience.com/understanding-the-role-of-linkers-in-protac-molecules]
- AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link available: https://axispharm.com/from-design-to-degradation-the-essential-role-of-linkers-in-protacs/]
- de Vries, T., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link available: https://pubs.acs.org/doi/10.1021/acsmedchemlett.3c00030]
- Liu, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link available: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10230230/]
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link available: https://www.aapptec.
- AAPPTec. Coupling Reagents. [Link available: https://www.aapptec.com/coupling-reagents-s]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [Link available: https://www.bachem.com/magazine/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link available: https://www.aapptec.com/practical-synthesis-guide-to-solid-phase-peptide-chemistry]
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents. [Link available: https://www.benchchem.com/blog/application-notes-and-protocols-for-amide-bond-formation-with-3-bromobenzoic-acid-using-coupling-reagents]
- NINGBO INNO PHARMCHEM CO.,LTD. The Art of Peptide Synthesis: Leveraging Protected Amino Acids. [Link available: https://www.inno-pharmchem.com/news/the-art-of-peptide-synthesis-leveraging-protected-amino-acids-250320.html]
- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link available: https://www.luxbiotech.com/some-mechanistic-aspects-on-fmoc-solid-phase-peptide-synthesis/]
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link available: https://www.youtube.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with 4-Amino-3-bromobenzoic acid. [Link available: https://www.benchchem.
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Synthesis of Novel Heterocyclic Compounds from Methyl 3-amino-2,6-difluorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. When integrated into heterocyclic scaffolds, these effects are often magnified, leading to compounds with enhanced pharmacological profiles.
Methyl 3-amino-2,6-difluorobenzoate is a versatile and highly valuable starting material for the synthesis of a diverse array of novel heterocyclic compounds. The strategic placement of the two fluorine atoms ortho to the amino group and ortho and meta to the carboxylate function significantly influences the reactivity of the molecule and imparts unique electronic properties to the resulting heterocyclic systems. This guide provides detailed application notes and protocols for the synthesis of two key classes of bioactive heterocycles—quinolones and quinazolinones—from this fluorinated precursor, offering insights into the rationale behind the synthetic strategies and methodologies.
PART 1: Synthesis of 5,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylates
The quinolone scaffold is the core of a major class of antibacterial agents. The presence of a fluorine atom at the C-6 position is a well-established feature of many potent fluoroquinolone antibiotics. The synthesis of quinolones from this compound leads to derivatives with fluorine at the C-5 and C-8 positions, which are of significant interest for exploring new structure-activity relationships. The Gould-Jacobs reaction is a classical and reliable method for the construction of the 4-hydroxyquinoline ring system.
Causality Behind the Experimental Choices:
The Gould-Jacobs reaction proceeds via a two-step sequence: a condensation reaction between the aniline and an alkoxymethylenemalonate ester, followed by a thermal cyclization. The high temperature required for the cyclization is necessary to overcome the activation energy for the intramolecular aromatic substitution. The choice of a high-boiling solvent like diphenyl ether is critical for achieving the required reaction temperature and ensuring efficient ring closure. The subsequent hydrolysis of the ester and decarboxylation are standard procedures to afford the final 4-hydroxyquinoline.
Experimental Protocol: Gould-Jacobs Synthesis of 5,8-Difluoro-4-hydroxyquinoline
Step 1: Condensation of this compound with Diethyl Ethoxymethylenemalonate (DEEM)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the intermediate, diethyl 2-((3-(methoxycarbonyl)-2,4-difluorophenyl)amino)methylene)malonate. This intermediate may be used in the next step without further purification.
Step 2: Thermal Cyclization
-
Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether.
-
Heat the mixture to approximately 250 °C with stirring. The high temperature facilitates the intramolecular cyclization.
-
Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should cause the product, Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate, to precipitate.
-
Collect the precipitate by filtration, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum.
Step 3: Hydrolysis and Decarboxylation (Optional)
-
For the synthesis of the parent 5,8-difluoro-4-hydroxyquinoline, the ester can be hydrolyzed. Suspend the Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Heat the mixture at reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
The resulting carboxylic acid can be decarboxylated by heating it at its melting point or in a high-boiling solvent to yield 5,8-difluoro-4-hydroxyquinoline.
Data Presentation: Expected Yields and Characterization
| Step | Product | Expected Yield | Key Characterization Notes |
| 1 | Diethyl 2-((3-(methoxycarbonyl)-2,4-difluorophenyl)amino)methylene)malonate | 85-95% | ¹H NMR will show characteristic shifts for the vinyl proton and the ethyl ester groups. |
| 2 | Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate | 60-75% | ¹H NMR will show the absence of the methoxycarbonyl group from the starting material and the presence of the quinoline ring protons. ¹⁹F NMR will confirm the presence of two fluorine atoms. |
| 3 | 5,8-Difluoro-4-hydroxyquinoline | >90% (for hydrolysis and decarboxylation) | Mass spectrometry to confirm the molecular weight. |
Experimental Workflow Diagram
Caption: Gould-Jacobs synthesis of 5,8-difluoro-4-hydroxyquinoline.
PART 2: Synthesis of 5,8-Difluoroquinazolin-4(3H)-ones
Quinazolinones are another privileged heterocyclic scaffold found in numerous medicinally important compounds, exhibiting a wide range of biological activities including anticancer, anticonvulsant, and anti-inflammatory properties. The synthesis of fluorinated quinazolinones from this compound offers a direct route to novel derivatives with potential for enhanced biological efficacy.
Causality Behind the Experimental Choices:
A common and straightforward method for the synthesis of quinazolin-4(3H)-ones is the reaction of an anthranilic acid derivative with formamide. This reaction serves as both the reagent and the solvent. The reaction proceeds through an initial acylation of the amino group by formamide, followed by an intramolecular cyclization with the elimination of water. The use of microwave irradiation can significantly accelerate this reaction, reducing reaction times from hours to minutes and often improving yields.
Experimental Protocol: Synthesis of 5,8-Difluoroquinazolin-4(3H)-one
-
Place this compound (1.0 eq) and an excess of formamide (e.g., 10-20 eq) in a microwave-safe reaction vessel equipped with a magnetic stirrer.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a temperature of 150-180 °C for 15-30 minutes. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove excess formamide, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Data Presentation: Expected Yields and Characterization
| Product | Expected Yield | Key Characterization Notes |
| 5,8-Difluoroquinazolin-4(3H)-one | 70-85% | ¹H NMR will show the characteristic protons of the quinazolinone ring. ¹⁹F NMR will confirm the presence and positions of the two fluorine atoms. High-resolution mass spectrometry will confirm the elemental composition. |
Experimental Workflow Diagram
Caption: Microwave-assisted synthesis of 5,8-difluoroquinazolin-4(3H)-one.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established and robust chemical transformations. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC. The identity and purity of the synthesized compounds should be rigorously confirmed by a combination of spectroscopic methods (¹H NMR, ¹⁹F NMR, ¹³C NMR) and mass spectrometry. Elemental analysis can provide further validation of the empirical formula. Consistent and reproducible results for these characterizations will validate the successful implementation of these protocols.
References
-
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
-
Niementowski, S. Synthesen von Chinolinderivaten. Ber. Dtsch. Chem. Ges.1894 , 27 (2), 1394–1403. [Link]
-
Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis. Angew. Chem. Int. Ed.2004 , 43 (46), 6250–6284. [Link]
-
PubChem. This compound. [Link]
Application Notes & Protocols: Protecting Group Strategies for the Amine in Methyl 3-amino-2,6-difluorobenzoate
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Abstract
Methyl 3-amino-2,6-difluorobenzoate is a critical building block in contemporary medicinal chemistry, notable for its role in the synthesis of kinase inhibitors like Dabrafenib.[1] However, the synthetic utility of this molecule is complicated by the electronic properties of its aniline nitrogen. The presence of two ortho-fluorine atoms and a meta-ester group significantly deactivates the amine, rendering it poorly nucleophilic. This application note provides a comprehensive guide to selecting and implementing amine protecting group strategies tailored to this challenging substrate. We present detailed, field-proven protocols for the installation and removal of key protecting groups, an analysis of the chemical reasoning behind these choices, and a comparative summary to guide researchers in drug development and process chemistry.
The Challenge: A Highly Deactivated Aniline Core
The primary obstacle in the functionalization of this compound is the low nucleophilicity of the 3-amino group. This deactivation is a direct consequence of the powerful inductive electron-withdrawing effects of the two adjacent fluorine atoms and the resonance-withdrawing effect of the methyl benzoate group. Standard amine protection protocols may be sluggish or fail entirely.[2] Therefore, the selection of a protecting group and the reaction conditions must be carefully considered to achieve efficient transformation without compromising the substrate's other functional groups.
The ideal protecting group strategy should exhibit the following characteristics:
-
High-Yielding Installation: The protection reaction must proceed efficiently despite the amine's low reactivity.
-
Robust Stability: The protected amine must be stable to the conditions of subsequent synthetic steps.
-
Orthogonality: The protecting group must be removable under conditions that do not affect other sensitive moieties in the molecule.[3][4]
-
High-Yielding Removal: The deprotection step should be clean and efficient, returning the free amine without generating problematic byproducts.[4]
Strategic Selection & Protocols
We will focus on three widely applicable protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and Acetyl (Ac). Each offers a unique set of stability and deprotection characteristics, making them suitable for different synthetic routes.
The Carbamate Strategy I: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common amine protecting group in modern organic synthesis, prized for its stability to a wide range of nucleophilic and basic conditions and its clean, acid-labile removal.[5] For electron-deficient anilines, its installation requires forcing conditions or catalysis.
Protocol 3.1.1: Boc-Protection of this compound
This protocol employs a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) followed by Boc₂O (1.5 eq).
-
Stir the reaction mixture at 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to afford the N-Boc protected product.
Protocol 3.1.2: Deprotection of Boc-Protected Amine
The Boc group is efficiently cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard.[5][6]
Materials:
-
N-Boc-protected this compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10 eq) dropwise. Caution: Gas evolution (CO₂) will occur.[5][6]
-
Remove the ice bath and stir the reaction at room temperature. Monitor by TLC or LC-MS until deprotection is complete (typically 1-4 hours).
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous phase is basic (pH > 8).
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
The Carbamate Strategy II: Benzyloxycarbonyl (Cbz) Group
The Cbz group offers an orthogonal deprotection strategy to the acid-labile Boc group. It is stable to acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[7][8]
Protocol 3.2.1: Cbz-Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl) (1.2 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.0 eq) followed by the dropwise addition of Cbz-Cl (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Dilute the reaction with DCM and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the N-Cbz protected product.
Protocol 3.2.2: Deprotection of Cbz-Protected Amine
Catalytic hydrogenolysis is the standard method for Cbz cleavage.
Materials:
-
N-Cbz-protected this compound (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol% Pd)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or Parr apparatus)
Procedure:
-
Dissolve the N-Cbz substrate (1.0 eq) in MeOH or EtOAc.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the mixture vigorously under an H₂ atmosphere (1 atm or higher) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
The Acyl Strategy: Acetyl (Ac) Group
Acetylation is a classic protection method.[9] The resulting acetamide is very robust and stable to a wide range of conditions, but its removal requires harsh acidic or basic hydrolysis, which may not be suitable for sensitive substrates.[10] However, its stability and low cost make it valuable in certain synthetic sequences.
Protocol 3.3.1: Acetyl-Protection of this compound
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (Ac₂O) (1.5 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 eq) in a mixture of DCM and pyridine (2.0 eq) at 0 °C.
-
Add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with 1 M HCl, then saturated NaHCO₃, and finally brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the N-acetylated product, which can be purified by recrystallization or column chromatography if necessary.
Protocol 3.3.2: Deprotection of Acetyl-Protected Amine
This requires forcing conditions, such as refluxing in strong aqueous acid.
Materials:
-
N-Acetyl-protected this compound (1.0 eq)
-
6 M aqueous Hydrochloric Acid (HCl)
-
1,4-Dioxane
Procedure:
-
Suspend the N-acetyl substrate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 6 M HCl.
-
Heat the mixture to reflux (approx. 90-100 °C).
-
Monitor the hydrolysis by TLC or LC-MS. This may take 12-48 hours.
-
Cool the reaction to room temperature and carefully neutralize with a strong base (e.g., solid NaOH or concentrated NaOH solution) to pH > 8.
-
Extract the product with a suitable organic solvent (e.g., EtOAc or DCM).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate to yield the free amine.
Comparative Analysis and Data Summary
The choice of protecting group is dictated by the planned downstream chemistry. The following table provides a comparative overview to aid in this strategic decision.
| Protecting Group | Installation Conditions | Deprotection Conditions | Stability Profile | Key Considerations |
| Boc | Boc₂O, DMAP (cat.), THF, 40-50 °C | Strong Acid (e.g., TFA in DCM; HCl in Dioxane)[5] | Stable to base, hydrogenolysis, nucleophiles.[11] | Excellent orthogonality. Most common choice for modern synthesis. |
| Cbz | Cbz-Cl, Pyridine, DCM, 0 °C to RT | Catalytic Hydrogenolysis (H₂, Pd/C)[7] | Stable to acid, base, and some oxidizing conditions. | Orthogonal to Boc. Not suitable if reducible groups (alkenes, alkynes, some benzyl ethers) are present. |
| Ac | Ac₂O, Pyridine, DCM, 0 °C to RT | Strong Acid or Base, Reflux (e.g., 6M HCl)[10] | Very robust. Stable to acidic/basic (mild), organometallics, redox conditions. | Removal conditions are harsh and may cleave the ester or other sensitive groups. Best for robust molecules. |
Workflow Visualization
Decision-Making Workflow for Protecting Group Selection
The following diagram illustrates a logical pathway for selecting an appropriate protecting group based on the planned synthetic route.
Caption: The fundamental workflow of using a protecting group.
Conclusion
The successful manipulation of this compound hinges on a well-chosen amine protection strategy. While the electronic deactivation of the aniline presents a challenge, it can be overcome with appropriate reaction conditions. The Boc group offers the most versatile and modern approach due to its robust nature and mild, orthogonal deprotection. The Cbz group provides an excellent alternative when acid-sensitive groups are present, and the Ac group remains a viable, cost-effective option for highly stable intermediates. By understanding the causality behind these experimental choices, researchers can confidently incorporate this valuable building block into complex synthetic campaigns.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Nicholson, J. M., et al. (2002). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. Xenobiotica, 32(5), 369-382. DOI: 10.1080/00498250110100739
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 27(02), 083–090.
-
askIITians. (n.d.). Give reasons for the following. Acetylation of aniline reduces its activation effect. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- El-Faham, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 1-7.
- ACS Publications. (2023). Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters.
-
Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups Stability. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
University of Wisconsin. (n.d.). Protecting Groups. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Cleavage of Cbz-Protected Amines. Retrieved from [Link]
Sources
- 1. methyl 3-amino-2-fluorobenzoate | 1195768-18-3 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note & Protocol Guide: A Scalable Synthesis of Methyl 3-amino-2,6-difluorobenzoate
Abstract: This document provides a comprehensive guide for the multi-gram scale-up synthesis of Methyl 3-amino-2,6-difluorobenzoate, a key building block in modern medicinal chemistry and drug development. The synthetic strategy is centered around a robust and scalable two-step sequence: the regioselective nitration of Methyl 2,6-difluorobenzoate followed by a safe and efficient catalytic hydrogenation. This guide is designed for researchers, chemists, and process development professionals, offering not only step-by-step protocols but also the scientific rationale behind key operational choices, in-depth safety procedures for hazardous steps, and methods for analytical characterization.
Introduction: The Significance of Fluorinated Anthranilates
This compound and its derivatives are highly valuable intermediates in the pharmaceutical industry. The presence of fluorine atoms on the aromatic ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 2,6-difluoro substitution pattern creates a unique electronic and steric environment, making this scaffold attractive for the synthesis of novel therapeutic agents, particularly in oncology and immunology. The development of a reliable and scalable synthesis is therefore a critical enabling step for advancing drug discovery programs that utilize this core structure.
Synthetic Strategy Overview
The selected synthetic route is a classic and industrially proven pathway for the preparation of aromatic amines from their non-functionalized precursors. The strategy involves two primary transformations:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) at the C3 position of the aromatic ring of Methyl 2,6-difluorobenzoate. The fluorine atoms are ortho-, para-directing, but the strong electron-withdrawing nature of the ester and the fluorine atoms deactivates the ring. The C3 position is the most favorable for nitration due to a combination of electronic and steric factors.
-
Catalytic Hydrogenation: Reduction of the nitro group to a primary amine (-NH₂) using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient and chemoselective, avoiding the use of stoichiometric metal reductants that can complicate downstream processing and waste disposal.[1][2]
Figure 1: Overall synthetic workflow from the starting material to the final product.
Part I: Electrophilic Nitration
Mechanistic Rationale
The nitration of Methyl 2,6-difluorobenzoate is achieved using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid." Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Causality Behind Experimental Choices:
-
Low Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of the substrate is crucial to prevent uncontrolled temperature escalation, which can lead to the formation of undesired byproducts (e.g., dinitrated species) and pose a significant safety risk.
-
Reagent Addition Order: The substrate is added slowly to the pre-cooled mixed acid. This ensures that the powerful electrophile is always in excess, driving the reaction to completion while allowing for effective heat dissipation.
Detailed Protocol: Synthesis of Methyl 2,6-difluoro-3-nitrobenzoate
Materials & Reagents:
-
Methyl 2,6-difluorobenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Ice-water bath.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Prepare Mixed Acid: In the three-neck flask, carefully add 100 mL of concentrated sulfuric acid. Cool the acid to 0 °C in the ice-water bath.
-
Slowly add 30 mL of concentrated nitric acid to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C. Cool the resulting mixed acid back down to 0-5 °C.
-
Substrate Addition: Dissolve 25.0 g of Methyl 2,6-difluorobenzoate in a minimal amount of sulfuric acid (approx. 20 mL) and place it in the dropping funnel. Add this solution dropwise to the cold mixed acid over 60-90 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, very carefully pour the reaction mixture onto a large beaker containing approximately 500 g of crushed ice with stirring. This will precipitate the crude product.
-
Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Purification (Optional): If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or isopropyl alcohol. For this scale, a simple wash is often sufficient.
-
Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight.
| Parameter | Value |
| Starting Material | 25.0 g |
| Typical Yield | 28-30 g (85-91%) |
| Purity (Crude) | >95% by HPLC |
| Appearance | Pale yellow solid |
Table 1: Typical Reaction Parameters and Outcomes for Nitration.
Part II: Catalytic Hydrogenation
Rationale and Safety Imperatives
Catalytic hydrogenation is the preferred industrial method for reducing aromatic nitro groups due to its high efficiency, clean conversion, and favorable waste profile.[2] However, it involves significant hazards, primarily due to the use of highly flammable hydrogen gas and a pyrophoric catalyst (Pd/C).[3][4] Adherence to strict safety protocols is non-negotiable.
Key Hazards:
-
Fire/Explosion: Hydrogen gas forms explosive mixtures with air.[5] The Pd/C catalyst, especially after use (when it is "charged" with hydrogen), is pyrophoric and can ignite flammable solvents upon exposure to air.[3][6]
-
Pressure: The reaction is run in a sealed, high-pressure vessel, which carries an inherent risk of rupture if operated beyond its design limits.[7]
Trustworthiness Through Self-Validating Systems: A trustworthy hydrogenation protocol incorporates multiple layers of safety checks before, during, and after the reaction. This includes equipment inspection, leak testing, and proper inerting procedures.[4][7]
Figure 2: Critical Safety Workflow for Catalytic Hydrogenation.
Detailed Protocol: Synthesis of this compound
Materials & Reagents:
-
Methyl 2,6-difluoro-3-nitrobenzoate
-
Palladium on Carbon (5-10% Pd/C, 50% wet)
-
Methanol or Ethyl Acetate (ACS grade)
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (inert)
-
Celite® (for filtration)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr or Büchi) with gas inlet, vent, pressure gauge, rupture disc, thermometer, and mechanical stirring.
-
Filtration apparatus (e.g., Büchner funnel).
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and all safety features are functional.[7] Place the reactor in a designated, well-ventilated fume hood.[7]
-
Charging the Reactor:
-
To the reactor vessel, add 28.0 g of Methyl 2,6-difluoro-3-nitrobenzoate.
-
Add 250 mL of Methanol.
-
Under a gentle stream of nitrogen, carefully add the wet Pd/C catalyst (approx. 1.0 g). Crucial: Never add dry Pd/C to a flammable solvent in the presence of air, as it can ignite the solvent.[4] Handle the catalyst as a slurry.
-
-
Sealing and Inerting:
-
Seal the reactor according to the manufacturer's instructions, tightening bolts diagonally.[7]
-
Pressurize the reactor with nitrogen to the intended reaction pressure (e.g., 50-60 psi) and hold for at least 30 minutes to check for leaks.
-
If no leaks are detected, vent the nitrogen. Perform three cycles of pressurizing with nitrogen and venting to remove all oxygen from the headspace.[3]
-
-
Hydrogenation:
-
After the final nitrogen vent, evacuate the headspace briefly (if possible) and then introduce hydrogen gas to the target pressure (e.g., 50-60 psi).
-
Begin vigorous stirring and, if required, gentle heating (e.g., 30-40 °C). The reaction is often exothermic, so initial heating may not be necessary.
-
Monitor the reaction by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 4-8 hours.
-
-
Shutdown and Work-up:
-
Catalyst Removal:
-
Open the reactor under a positive pressure of nitrogen.
-
Prepare a pad of Celite® in a Büchner funnel and wet it with methanol.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with a small amount of fresh methanol. Crucial: Do not allow the filtered catalyst cake to dry out.[6] Immediately quench the catalyst on the Celite by submerging it in a container of water.[3]
-
-
Isolation:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent using a rotary evaporator. The resulting solid is the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization. A common solvent system is a mixture of heptane and ethyl acetate. Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Allow to cool slowly to form crystals.
-
Filter the purified crystals and dry under vacuum.
-
| Parameter | Value |
| Substrate | 28.0 g |
| Catalyst Loading | ~3-5 mol% (relative to substrate) |
| H₂ Pressure | 50-60 psi (approx. 3.5-4.1 bar) |
| Typical Yield | 21-23 g (90-95%) |
| Purity (after recrystallization) | >99% by HPLC |
| Appearance | Off-white to light brown solid |
Table 2: Typical Reaction Parameters and Outcomes for Hydrogenation.
Analytical Characterization
To ensure the final product meets the required quality standards, a suite of analytical techniques should be employed.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the disappearance of starting material during the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure by identifying the chemical shifts and coupling constants of the protons. The appearance of a broad singlet corresponding to the -NH₂ group and the shift of aromatic protons confirms the reduction.
-
¹³C NMR: To confirm the number and type of carbon atoms.
-
¹⁹F NMR: To confirm the presence and environment of the two fluorine atoms.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
-
Hydrogenation SOP. Tufts University, Department of Chemistry. [Link]
-
Hydrogenation reaction safety. YouTube (Safety video based on industrial standards). [Link]
-
HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]
-
Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. [Link]
- Preparation method of 4-aminobenzoic acid and derivatives thereof.
-
A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. MDPI - International Journal of Molecular Sciences. [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]
-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
- Method for the production of benzoic acid derivatives fluorinated on the nucleus.
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI - Catalysts. [Link]
- Process for preparing aminobenzoate esters.
-
Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. PubMed. [Link]
-
Reduction of nitro compounds. Wikipedia. [Link]
Sources
One-Pot Reaction Sequences Involving Methyl 3-amino-2,6-difluorobenzoate: A Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of Methyl 3-amino-2,6-difluorobenzoate in One-Pot Syntheses
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique electronic and steric properties, arising from the presence of two fluorine atoms ortho to the amine and a meta-disposed methyl ester, render it a powerful synthon for the construction of complex heterocyclic scaffolds. The fluorine substituents significantly modulate the pKa of the aniline nitrogen, influencing its nucleophilicity and reactivity. Furthermore, these fluorine atoms often impart desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, to the final drug candidates.
This guide provides an in-depth exploration of one-pot reaction sequences utilizing this compound. One-pot reactions, which involve the sequential transformation of a substrate through multiple reaction steps in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. By obviating the need for isolation and purification of intermediates, these processes streamline synthetic workflows and accelerate the discovery and development of new chemical entities.
Herein, we will delve into the mechanistic intricacies and practical applications of one-pot syntheses, with a particular focus on the construction of fluorinated quinolone frameworks, a privileged scaffold in numerous antibacterial agents. The protocols and insights provided are designed to empower researchers, scientists, and drug development professionals to effectively leverage this key building block in their synthetic endeavors.
Core Application: One-Pot Synthesis of 5,8-Difluoro-4-hydroxyquinoline-7-carboxylic Acid Derivatives
One of the most powerful applications of this compound is in the one-pot synthesis of highly functionalized quinolones. The Gould-Jacobs reaction provides a classic and reliable strategy for the construction of the 4-hydroxyquinoline core. By adapting this methodology into a one-pot sequence, we can efficiently generate advanced intermediates for the synthesis of fluoroquinolone antibiotics.
Mechanistic Rationale: A Tandem Condensation-Cyclization Cascade
The one-pot synthesis of the 5,8-difluoro-4-hydroxyquinoline-7-carboxylate scaffold from this compound and diethyl ethoxymethylenemalonate (DEEM) proceeds through a well-defined tandem sequence of reactions:
-
Nucleophilic Vinylic Substitution: The reaction is initiated by the nucleophilic attack of the amino group of this compound onto the electron-deficient double bond of DEEM. This results in the formation of an enamine intermediate with the concomitant elimination of ethanol. The electron-withdrawing nature of the fluorine atoms on the aniline ring slightly attenuates its nucleophilicity, often necessitating elevated temperatures to drive this initial condensation.
-
Thermal Cyclization (Conrad-Limpach-Knorr type): At higher temperatures, the enamine intermediate undergoes an intramolecular cyclization. The ester group on the aniline ring is attacked by the enamine-derived carbanion, leading to the formation of the quinolone ring system and elimination of a second molecule of ethanol. This thermal cyclization is a key step and is typically carried out in a high-boiling solvent like diphenyl ether or Dowtherm A.
-
Saponification (Optional, within the one-pot concept): For the synthesis of the corresponding carboxylic acid, a subsequent in-situ saponification of the methyl ester can be performed by the addition of a strong base, followed by acidification.
This one-pot approach is highly convergent and atom-economical, making it an attractive strategy for the rapid generation of a library of quinolone analogues.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Methyl 5,8-Difluoro-4-hydroxyquinoline-7-carboxylate
This protocol details a representative one-pot procedure for the synthesis of a key fluoroquinolone precursor.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Ethanol
-
Hexanes
-
Standard laboratory glassware and heating equipment (heating mantle, condenser, etc.)
Workflow Diagram:
Caption: One-pot synthesis of a fluoroquinolone precursor.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Initial Condensation: Heat the reaction mixture with stirring to 120-140 °C for 1-2 hours. During this time, ethanol will begin to distill from the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: After the initial condensation is complete (as indicated by TLC), add diphenyl ether (5-10 volumes) to the reaction mixture. Increase the temperature to 240-260 °C and maintain this temperature for 2-3 hours. The reaction mixture will typically darken in color.
-
Workup: Allow the reaction mixture to cool to room temperature. The product will often precipitate from the diphenyl ether. Dilute the mixture with an equal volume of hexanes to further promote precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes to remove the diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Data Summary Table:
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | DEEM | Diphenyl ether | 120-140 then 240-260 | 1-2 then 2-3 | Methyl 5,8-difluoro-4-hydroxyquinoline-7-carboxylate | 75-85 |
Further Applications and Future Directions
The reactivity profile of this compound opens up possibilities for a wide range of other one-pot transformations. Researchers are encouraged to explore:
-
Multi-component Reactions (MCRs): The development of novel MCRs involving this aniline derivative, an aldehyde, and a suitable third component could lead to the rapid assembly of diverse and complex heterocyclic libraries.
-
Tandem Cyclization Strategies: Investigating tandem reactions, such as aza-Michael additions followed by intramolecular cyclizations, could provide access to novel fused heterocyclic systems.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times and improve yields in one-pot sequences, offering a more sustainable and efficient approach.
Logical Relationship Diagram:
Caption: Synthetic pathways from this compound.
Conclusion
This compound stands as a cornerstone building block for the efficient, one-pot synthesis of valuable heterocyclic compounds. The strategic placement of its functional groups allows for a rich and diverse range of chemical transformations. The adapted Gould-Jacobs protocol presented here serves as a robust starting point for the synthesis of fluoroquinolone precursors, and it is our hope that the concepts and experimental details provided will inspire further innovation in the application of this versatile molecule in one-pot synthetic strategies. As the demand for novel therapeutic agents continues to grow, the development of elegant and efficient synthetic methodologies, such as those described herein, will be paramount to the advancement of medicinal chemistry.
References
-
Wentland, M. P., et al. (1984). 3-Quinolincarboxylic acids. New antibacterial agents. Journal of Medicinal Chemistry, 27(9), 1103-1108. [Link]
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
-
Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. [Link]
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
Troubleshooting & Optimization
Improving solubility of Methyl 3-amino-2,6-difluorobenzoate in organic solvents
A Guide to Improving Solubility in Organic Solvents
Welcome to the technical support resource for Methyl 3-amino-2,6-difluorobenzoate. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and proven laboratory techniques to help you troubleshoot and optimize your experimental workflows.
Overview of the Challenge
This compound is a substituted aromatic compound with a unique combination of functional groups: a basic amino group, an ester, and two electron-withdrawing fluorine atoms on the benzene ring. This structure results in a crystalline solid with moderate polarity and strong intermolecular forces, including hydrogen bonding. These characteristics often lead to limited solubility in many common organic solvents, posing a significant hurdle in reaction chemistry, purification, and formulation development.
This guide provides a systematic approach to understanding and overcoming these solubility limitations.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound.
Q1: I'm observing very poor solubility in my chosen solvent. What are the fundamental properties of this compound that cause this?
Answer: The solubility behavior of this molecule is governed by the interplay of its functional groups and overall structure.
-
Crystal Lattice Energy: As a crystalline solid, a significant amount of energy is required to break the ordered crystal lattice structure before the individual molecules can be solvated. This is often the primary barrier to dissolution.
-
Polarity Mismatch: The molecule possesses both non-polar (the benzene ring) and polar characteristics (the amino and ester groups). Finding a single solvent that perfectly matches this mixed polarity can be difficult. Solvents that are too non-polar (e.g., hexane) cannot effectively solvate the polar groups, while highly polar solvents may not adequately interact with the aromatic ring.
-
Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, and the ester's carbonyl oxygen is a hydrogen bond acceptor. These interactions contribute to strong intermolecular forces within the solid state, increasing the energy needed for dissolution.
Q2: Which types of organic solvents are the best starting points for dissolving this compound?
Answer: Based on the principle of "like dissolves like," polar aprotic and polar protic solvents are the most promising candidates.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points.[1] Their high polarity and ability to act as hydrogen bond acceptors allow them to effectively solvate the polar functional groups of the molecule.
-
Polar Protic Solvents: Alcohols such as methanol (MeOH) and ethanol (EtOH) can also be effective. They can act as both hydrogen bond donors and acceptors, allowing them to interact favorably with the amine and ester groups.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform may show some success, particularly when warmed, but solubility is often limited.
-
Ethers: Solvents like Tetrahydrofuran (THF) and 1,4-Dioxane are moderately polar and may dissolve small quantities, but often require heating or the use of a cosolvent.
It is highly recommended to perform a small-scale solubility screening across a range of solvents to identify the most effective options for your specific application.
Q3: Does heating the mixture improve solubility? Are there any risks?
Answer: Yes, for most solid solutes, solubility increases with temperature.[2][3] Increasing the temperature provides the thermal energy needed to overcome the crystal lattice forces and promotes the endothermic process of dissolution.[4]
Causality: An increase in kinetic energy allows the solvent molecules to more effectively break apart the solute molecules held together by intermolecular attractions.[3]
Potential Risks:
-
Thermal Degradation: Before applying heat, ensure the compound is stable at the desired temperature. Check for any known decomposition temperatures. Unwanted side reactions can occur in the presence of heat, especially if impurities are present.
-
Solvent Loss: Use a condenser if heating for extended periods to prevent the evaporation of your solvent, which would alter the concentration and could cause the compound to crash out of solution.
Q4: My compound dissolves when heated but precipitates upon cooling. How can I keep it in solution?
Answer: This is a classic sign of supersaturation and is common when the solubility is highly temperature-dependent. This phenomenon is the basis for recrystallization. If you need the compound to remain in solution at a lower temperature, you will need to modify the solvent system itself. The most effective strategy is to use a cosolvent system .
A cosolvent is a second, miscible solvent added to the primary solvent to modify its overall properties (e.g., polarity).[5] This technique can significantly increase the solubility of a compound compared to either solvent alone.[6]
How it Works: Cosolvency enhances solubility by reducing the interfacial tension between the solute and the solvent system.[7][8] The blend of solvents creates a polarity environment that is more favorable for the solute than either individual solvent.
For this compound, common cosolvent systems include:
-
Dichloromethane / Methanol
-
Toluene / Ethanol
-
Tetrahydrofuran / Methanol
The optimal ratio of the two solvents must be determined experimentally. See the protocol section below for a systematic approach.
Q5: Can I use pH adjustment to increase solubility in an organic solvent?
Answer: While pH is technically a measure of the hydrogen ion concentration in an aqueous solution, the underlying principle of acid-base chemistry can be applied to organic systems, particularly with protic solvents.
The amino group on your compound is basic. In the presence of an acid, it can be protonated to form an ammonium salt:
R-NH₂ + HA → R-NH₃⁺A⁻
This newly formed salt has significantly higher polarity than the neutral parent molecule. This increased polarity can dramatically enhance its solubility in polar organic solvents, especially polar protic ones like alcohols.[1]
Practical Application:
-
Suspend your compound in a polar solvent (e.g., Methanol or THF).
-
Add a small amount of an organic acid (e.g., a few drops of acetic acid or a small amount of p-toluenesulfonic acid) and stir.
-
Observe for dissolution.
Important Consideration: This method should only be used if the resulting salt form and the presence of an acid do not interfere with subsequent reaction steps. The product's stability in acidic conditions is crucial.[9]
Visualized Workflow & Data
Systematic Approach to Solubility Enhancement
The following diagram outlines a logical workflow for tackling solubility challenges with this compound.
Caption: A systematic workflow for improving the solubility of this compound.
Table 1: Common Organic Solvents for Screening
This table provides a starting point for solvent selection, categorized by polarity and type.
| Solvent Name | Abbreviation | Type | Polarity Index | Typical Use Case |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 7.2 | Excellent starting point for difficult compounds. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | 6.4 | Similar to DMSO, good for polar molecules. |
| Methanol | MeOH | Polar Protic | 5.1 | Good for compounds capable of H-bonding. |
| Ethanol | EtOH | Polar Protic | 4.3 | Less polar alternative to Methanol. |
| Tetrahydrofuran | THF | Polar Aprotic (Ether) | 4.0 | General purpose, often used in cosolvent systems. |
| Dichloromethane | DCM | Chlorinated | 3.1 | Useful for less polar compounds or as a cosolvent. |
| Toluene | Toluene | Non-polar Aromatic | 2.4 | Unlikely to work alone, but useful as a cosolvent. |
| Hexane | Hexane | Non-polar Aliphatic | 0.1 | Used to test lower solubility limits. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently determine the most promising single solvents for this compound.
Materials:
-
This compound
-
Selection of solvents from Table 1
-
Small vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
-
Balance
Procedure:
-
Preparation: Weigh approximately 5-10 mg of this compound into each labeled vial. Record the exact mass.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.
-
Agitation (Room Temp): Cap the vial and vortex vigorously for 60 seconds. Place on a stir plate and stir for 15-30 minutes at room temperature.
-
Observation: Visually inspect the vial for undissolved solid. If fully dissolved, the solubility is ≥ 10-20 mg/mL. If not, proceed to the next step.
-
Heating: Place the vial in a heated sand bath or on a hot plate (with stirring) set to a moderate temperature (e.g., 50°C). Allow it to stir for another 15 minutes.
-
Observation (Heated): Visually inspect again. Note if the compound dissolves with heat.
-
Record Results: Document your observations for each solvent, noting solubility at room temperature and with heating (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").
-
Repeat: Repeat steps 2-7 for each solvent you wish to screen.
Protocol 2: Developing a Cosolvent System
Objective: To find an effective ratio of two miscible solvents to fully dissolve the compound at the target concentration and temperature.
Prerequisites: This protocol should be performed after identifying a "good" solvent (in which the compound is at least partially soluble) and a "poor" but miscible solvent. A common strategy is to use a more polar solvent to solvate the functional groups and a less polar one to solvate the carbon skeleton.
Materials:
-
This compound
-
Two selected miscible solvents (e.g., a "good" solvent like MeOH and a "poor" one like DCM)
-
Graduated cylinder or pipettes
-
Stirred reaction vessel
Procedure:
-
Initial Suspension: Place the desired amount of your compound into the reaction vessel with a stir bar.
-
Add "Poor" Solvent: Add a volume of the "poor" solvent (e.g., DCM) in which the compound is mostly insoluble. Begin stirring to create a suspension.
-
Titrate with "Good" Solvent: Slowly add the "good" solvent (e.g., MeOH) dropwise from a pipette or burette into the stirring suspension.
-
Observe: Continue adding the "good" solvent until all the solid material has just dissolved.
-
Determine Ratio: Record the final volumes of both the "poor" and "good" solvents used. This gives you an effective volumetric ratio (e.g., 10:1 DCM/MeOH) for dissolving your compound at that specific concentration.
-
Optimization: This ratio can be further optimized for your specific needs (e.g., to minimize the amount of the "good" solvent required).
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Wikipedia. (n.d.). Cosolvent.
- ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Chemistry LibreTexts. (2022).
- BenchChem. (2025). Improving solubility of 4-Amino-3-bromobenzoic acid for reactions.
- AAT Bioquest. (2022).
- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- PubMed. (n.d.).
- MDPI. (n.d.). Enhancing the Drug Release and Physicochemical Properties of Rivaroxaban via Cyclodextrin Complexation: A Comprehensive Analytical Approach.
- PMC - NIH. (n.d.). Drug complexes: Perspective from Academic Research and Pharmaceutical Market.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. bepls.com [bepls.com]
- 9. Workup [chem.rochester.edu]
Overcoming steric hindrance in reactions of Methyl 3-amino-2,6-difluorobenzoate
Technical Support Center: Methyl 3-amino-2,6-difluorobenzoate
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges posed by this sterically hindered building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in this compound so unreactive?
The low reactivity of the amine is a consequence of two distinct electronic and steric factors:
-
Steric Hindrance: The two fluorine atoms in the ortho positions (C2 and C6) physically block the nitrogen atom. This "ortho effect" makes it difficult for incoming reagents to access the nitrogen's lone pair of electrons, significantly slowing down reactions.[1][2]
-
Electronic Deactivation: Fluorine is a highly electronegative atom. The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) on the benzene ring. This effect reduces the electron density on the nitrogen atom, making its lone pair less available for donation and thus rendering the amine less nucleophilic and less basic.
This combination of steric bulk and electronic deactivation makes standard reaction conditions, often effective for simpler anilines, fail or provide poor yields with this substrate.
Q2: What are the general strategies to improve reaction outcomes with this substrate?
Overcoming the inherent low reactivity requires moving beyond standard protocols. The core strategies involve:
-
Increasing Reagent Reactivity: Employing more electrophilic reagents or using activating agents to make the coupling partner more susceptible to attack by the weakly nucleophilic amine.
-
Enhancing Amine Nucleophilicity: Using strong, non-nucleophilic bases to deprotonate the amine, generating a more potent anionic nucleophile (an anilide).
-
Utilizing Advanced Catalysis: Employing specialized catalyst systems, particularly in cross-coupling reactions, that are explicitly designed to accommodate sterically demanding substrates. These catalysts often feature bulky ligands that promote the crucial bond-forming steps.[3][4][5][6]
The choice of strategy depends heavily on the specific transformation you are attempting.
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific experimental failures in a "Problem - Cause - Solution" format.
Issue 1: Low Yield or No Reaction in N-Acylation / N-Sulfonylation
-
Problem: You are attempting to form an amide or sulfonamide using a standard acyl/sulfonyl chloride with a tertiary amine base (like triethylamine or pyridine) in a solvent like DCM, but you observe only starting material or trace product.
-
Probable Cause: The combination of a moderately reactive electrophile and a hindered, deactivated nucleophile is insufficient to drive the reaction forward. The tertiary amine base may not be strong enough to significantly deprotonate the aniline, and steric clash prevents the direct reaction.
-
Solutions:
-
Solution A: Deprotonation with a Strong Base: Increase the nucleophilicity of the amine by converting it to its corresponding anilide.
Protocol 1: N-Acylation via Anilide Formation
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete deprotonation.
-
Cool the resulting anilide solution back to 0 °C.
-
Slowly add a solution of the acyl chloride (1.1 eq) or anhydride (1.1 eq) in anhydrous THF.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until completion.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Proceed with a standard aqueous workup and purification.
-
-
Solution B: Use a More Reactive Acylating Agent: Instead of an acyl chloride, consider using a mixed anhydride (e.g., generated from the carboxylic acid and isobutyl chloroformate) or a dedicated peptide coupling reagent known for high reactivity, such as HATU or COMU, along with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Issue 2: Failure of Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
-
Problem: Your attempt to couple this compound with an aryl halide or triflate using a standard catalyst system (e.g., Pd(OAc)₂, PPh₃, and NaOtBu) results in no product formation and decomposition of the catalyst.
-
Probable Cause: The steric hindrance around the nitrogen atom prevents it from effectively participating in the catalytic cycle. Specifically, the final reductive elimination step to form the C-N bond is extremely slow with sterically demanding anilines when using simple phosphine ligands.[7]
-
Solutions:
-
Solution A: Employ Bulky, Electron-Rich Ligands and Modern Precatalysts: The key to success in this reaction is the use of specialized ligands that accelerate the rate-limiting steps of the catalytic cycle. Buchwald's biarylphosphines or Josiphos-type ligands are essential. Modern palladium precatalysts, which form the active Pd(0) species readily, are also highly recommended.[5][6][8]
Protocol 2: Buchwald-Hartwig Amination with a Hindered Aniline
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), a strong base like lithium bis(trimethylsilyl)amide (LHMDS, 1. M in THF, 2.0 eq) or sodium tert-butoxide (NaOtBu, 2.0 eq).
-
Add the palladium precatalyst (e.g., tBuXPhos Pd G3, 1-2 mol%) and the corresponding ligand (if not using a precatalyst, e.g., tBuXPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (Ar) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M).
-
Heat the reaction to 80-110 °C and monitor by LC-MS. Reactions with hindered substrates may require extended reaction times (12-24 h).
-
After cooling to room temperature, quench with water and proceed with workup and purification.
-
Table 1: Comparison of Catalyst Systems for a Model Buchwald-Hartwig Reaction
Catalyst System Ligand Base Typical Yield for Hindered Anilines Rationale Pd₂(dba)₃ / P(o-tolyl)₃ Tri(o-tolyl)phosphine NaOtBu < 5% "First-generation" ligand; insufficient bulk to promote reductive elimination. Pd(OAc)₂ / BINAP BINAP Cs₂CO₃ 10-30% Good for some couplings, but often fails with highly hindered substrates. tBuXPhos Pd G3 tBuXPhos LHMDS > 80% State-of-the-art system. The bulky, electron-rich ligand accelerates reductive elimination. [5][8] | RuPhos Pd G4 | RuPhos | NaOtBu | > 80% | Excellent alternative system, particularly effective for aryl chlorides. |
-
Issue 3: Poor Conversion in N-Alkylation
-
Problem: Direct alkylation with an alkyl halide (e.g., methyl iodide, benzyl bromide) is slow, incomplete, and gives messy reactions.
-
Probable Cause: The low nucleophilicity of the amine makes the Sₙ2 reaction with an alkyl halide kinetically slow. Forcing conditions (high temperature) can lead to side reactions and decomposition.
-
Solution: Reductive Amination: This two-step, one-pot procedure is significantly more effective for hindered amines. It involves the formation of an iminium intermediate followed by in-situ reduction.[9]
Protocol 3: N-Alkylation via Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloroethane (DCE) or methanol (MeOH).
-
Add a mild acid catalyst, such as acetic acid (AcOH, 0.1 eq), to promote imine formation. Stir for 1-2 hours at room temperature.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Note: STAB is generally preferred as it is less toxic and tolerant of mildly acidic conditions.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Perform an aqueous workup and purify the N-alkylated product.
-
Visual Guides & Workflows
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting common reactions.
Mechanism: Role of a Bulky Ligand in Buchwald-Hartwig Amination
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
Technical Support Center: Purification of Methyl 3-Amino-2,6-difluorobenzoate Derivatives
Welcome to the technical support center for the purification of Methyl 3-amino-2,6-difluorobenzoate and its derivatives. These fluorinated anilines are critical building blocks in medicinal chemistry, and their purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. This guide provides practical, field-proven insights into overcoming common purification challenges, structured as a series of troubleshooting questions and detailed FAQs.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound derivatives.
Issue 1: My compound is streaking badly on a silica gel TLC plate and during column chromatography.
Probable Cause: The primary amine group in your molecule is basic, while the surface of silica gel is acidic due to the presence of silanol groups (Si-OH). This acid-base interaction causes your compound to bind strongly and irregularly to the stationary phase, leading to significant tailing or streaking.[1][2]
Solution: To mitigate this interaction, you need to neutralize the acidic sites on the silica gel or make the mobile phase more competitive in its interaction with the stationary phase.
Step-by-Step Protocol:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is triethylamine (TEA) or ammonia solution.
-
Start with a concentration of 0.1-1% TEA in your chosen solvent system (e.g., hexane/ethyl acetate).
-
For TLC, prepare a developing chamber with the modified eluent and let it equilibrate.
-
For column chromatography, equilibrate the column with the modified eluent before loading your sample.[2]
-
-
Alternative Stationary Phase: If mobile phase modification is insufficient, consider using an amine-functionalized silica gel column. This type of stationary phase has a less acidic surface, which minimizes the strong interactions with basic compounds, often resulting in sharper peaks and better separation.[1]
Visualizing the Problem and Solution:
Below is a conceptual workflow for addressing streaking in column chromatography.
Caption: Decision workflow for resolving amine streaking.
Issue 2: My recrystallization attempt resulted in an oil instead of crystals.
Probable Cause: "Oiling out" during recrystallization is a common issue that can be attributed to several factors:
-
High Impurity Levels: The presence of significant amounts of impurities can lower the melting point of the mixture, leading to the formation of a liquid phase.
-
Insufficient Solvent: If too little solvent is used, the solution may become supersaturated at a temperature above the melting point of your compound.
-
Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice, favoring the formation of an amorphous oil.[3]
Solution: The goal is to ensure that crystallization occurs from a saturated solution at a temperature below the compound's melting point.
Step-by-Step Protocol:
-
Re-dissolve the Oil: Add more hot solvent until the oil completely dissolves.
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask with glass wool or a beaker to slow down the cooling process.[3]
-
Induce Crystallization: If crystals do not form upon cooling, try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small glass particles can act as nucleation sites.[3]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the solution. This will provide a template for crystal growth.[3]
-
-
Consider a Different Solvent System: If the issue persists, your chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]
Issue 3: I have a persistent, colored impurity that co-elutes with my product.
Probable Cause: Colored impurities in aromatic amine synthesis often arise from oxidation or side reactions. If the impurity has a similar polarity to your desired product, separating them by standard chromatography can be challenging.
Solution: A multi-step purification approach is often necessary.
Step-by-Step Protocol:
-
Activated Carbon Treatment: Before column chromatography or recrystallization, dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or methanol) and add a small amount of activated carbon (charcoal). Gently heat and stir the mixture for 10-15 minutes. The activated carbon will adsorb many colored, nonpolar impurities. Filter the hot solution through a pad of celite to remove the carbon, and then proceed with your primary purification method.
-
Acid-Base Extraction: Utilize the basicity of the amine to separate it from neutral or acidic impurities.
-
Dissolve the crude material in an organic solvent like ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer will contain neutral impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic.
-
Your amine product will deprotonate and precipitate out or can be extracted back into a fresh organic layer.
-
Wash the final organic layer with brine, dry it with a drying agent like anhydrous sodium sulfate, and evaporate the solvent.[5]
-
-
Optimize Chromatography: Experiment with different solvent systems to improve separation. A less polar solvent system might increase the retention time of your product and allow for better resolution from the impurity.
Data Presentation: Common TLC Solvent Systems
The following table provides starting points for developing a TLC solvent system for this compound derivatives.
| Solvent System Code | Solvents | Composition by Volume | Polarity |
| EH-14 | Ethyl Acetate : Hexane | 1 : 4 | Low |
| EH-32 | Ethyl Acetate : Hexane | 3 : 2 | Medium |
| CM-91 | Chloroform : Methanol | 9 : 1 | High |
| BAW-411 | n-Butanol : Acetic Acid : Water | 4 : 1 : 1 | High (for zwitterionic character) |
Note: For systems containing basic amines, add 0.5% triethylamine to the eluent.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound derivatives?
A1: For most lab-scale purifications (< 5g), column chromatography on silica gel is the most versatile technique. It allows for the separation of closely related impurities. However, for larger scales or when the product is a stable solid, recrystallization is often more efficient and can yield highly pure material. The choice depends on the nature of the impurities and the physical state of your product.
Q2: How can I remove unreacted starting materials, such as a nitro-aromatic precursor?
A2: The reduction of a nitro group to an amine results in a significant change in polarity. The resulting amine is much more polar than the starting nitro compound.[5] This difference is easily exploited by column chromatography. The less polar nitro compound will elute much faster from a silica gel column than the more polar amine product. A gradient elution, starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, will effectively separate the two.
Q3: My compound has both an amine and a carboxylic acid group. How should I approach its purification by column chromatography?
A3: This is a challenging scenario as you have both a basic and an acidic functional group, making the compound zwitterionic at certain pHs. Standard silica gel chromatography can be difficult.[7]
-
Reversed-Phase Chromatography: This is often the best solution. Using a C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) can provide excellent separation.
-
Esterification/Protection: If reversed-phase is not an option, you could temporarily protect one of the functional groups. For example, esterifying the carboxylic acid will remove the acidic site, allowing you to purify the resulting amino-ester using the amine purification techniques described in Issue 1. The ester can then be hydrolyzed in a subsequent step.
Q4: What are the key considerations when choosing a recrystallization solvent?
A4: The ideal recrystallization solvent should:
-
Completely dissolve your compound at its boiling point.
-
Dissolve your compound poorly at low temperatures (e.g., 0-4°C).
-
Either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be filtered off hot).[4]
-
Be chemically inert towards your compound.
-
Be volatile enough to be easily removed from the final crystals during drying.
Visualizing the Solvent Selection Process:
Caption: A logical flow for selecting a suitable recrystallization solvent.
References
- Perdum, E., Visileanu, E., Dumitrescu, I., Mitran, E.-C., & Iordache, O.-G. (n.d.). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS.
- Process for the purification of aromatic amines. (n.d.). Google Patents.
-
What are the key steps in the purification of pharmaceutical intermediates? (2025, August 20). Blog. Retrieved from [Link]
-
Kim, K., Kim, D. B., Lee, J.-S., Jeon, S., & Kim, J. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Langmuir, 23(25), 12563–12567. [Link]
- Method for purifying aromatic amines. (n.d.). Google Patents.
- DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. (n.d.).
-
How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). Chemistry Stack Exchange. Retrieved from [Link]
- M-aminobenzoic acid spherical crystal and preparation method thereof. (n.d.). Google Patents.
-
Lin, H.-R., Hsu, J.-R., & Tsai, W.-B. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Biomedical Science, 29(1), 19. [Link]
-
Singh, P., Thomas, L., & van der Weijden, E. D. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(15), 2636–2645. [Link]
-
Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Zhang, W., & Lu, H. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(12), 1256–1260. [Link]
-
What is the best solvent system for amino acid thin layer chromatography? (2023, May 4). ResearchGate. Retrieved from [Link]
-
Özbek, F. E., & Necefoğlu, H. (2019). Synthesis and Characterization of Two New Co-Crystals: p-Aminobenzoic Acid with Isonicotinamide and Pyrazine (1:1). Journal of the Turkish Chemical Society Section A: Chemistry, 6(2), 259–270. [Link]
-
Please suggest solvent system for separating all 20 amin o acids on tlc plate. (2016, September 23). ResearchGate. Retrieved from [Link]
-
Attaway, J. A., Wolford, R. W., & Edwards, G. J. (1965). DETERMINATION OF ESTERS BY THIN LAYER CHROMATOGRAPHY. Analytical Chemistry, 37, 74–76. [Link]
-
Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]
-
Pyka, A., & Spaczyńska, E. (2006). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Journal of Planar Chromatography-Modern TLC, 19(110), 282–287. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved from [Link]
- Recrystallization of Benzoic Acid. (n.d.).
- Amines Analysis by Packed Column GC. (n.d.).
-
Methyl 4-amino-2,6-difluorobenzoate. (n.d.). PubChem. Retrieved from [Link]
Sources
Stability issues and degradation of Methyl 3-amino-2,6-difluorobenzoate
Welcome to the technical support center for Methyl 3-amino-2,6-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve common issues encountered during its storage, handling, and use in experimental settings.
Introduction: Understanding the Molecule
This compound is a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine atoms and the electron-donating amino group on the benzene ring, make it a versatile reagent. However, this chemical reactivity also predisposes it to several degradation pathways. This guide will delve into the primary stability challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on supplier recommendations and the compound's chemical nature, optimal storage is at 4°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) .[1] Some suppliers even recommend freezer storage at -20°C.[2] The rationale for these conditions is to mitigate thermal and photodegradation.
Q2: I've noticed a change in the color of my this compound powder over time, from off-white to a yellowish or brownish tint. What could be the cause?
A2: A color change is a common indicator of degradation. The most likely cause is oxidation of the aromatic amine group , which can form colored impurities. This process can be accelerated by exposure to air (oxygen) and light.
Q3: My reaction yield using this compound is lower than expected. Could the starting material be degraded?
A3: Yes, lower-than-expected yields are a frequent consequence of using degraded starting material. The primary culprits are hydrolysis of the methyl ester, oxidation of the amino group, or other unforeseen side reactions. It is crucial to assess the purity of the compound before use, especially if it has been stored for an extended period or under suboptimal conditions.
Q4: Is this compound sensitive to acidic or basic conditions?
A4: Yes, the compound is susceptible to both acidic and basic conditions.
-
Acidic conditions: Can lead to the protonation of the amino group, potentially altering its reactivity. Strong acidic conditions can also promote the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Basic conditions: Can deprotonate the amino group and, more significantly, catalyze the hydrolysis of the methyl ester.
Q5: What are the common degradation products of this compound?
A5: The most probable degradation products include:
-
3-Amino-2,6-difluorobenzoic acid: Formed via hydrolysis of the methyl ester.
-
Oxidized derivatives: Arising from the oxidation of the amino group. The exact structures can vary depending on the oxidant and conditions.
-
Photodegradation products: Resulting from exposure to UV or visible light. These can be complex and varied.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues.
Issue 1: Inconsistent or Low Reaction Yields
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Degraded Starting Material | 1. Purity Check: Analyze the starting material by HPLC, LC-MS, or NMR to confirm its purity and identify any potential degradation products. 2. Fresh Sample: If degradation is confirmed, use a fresh, unopened sample of this compound. | - Store the compound under the recommended conditions (4°C, protected from light, inert atmosphere).[1] - Purchase smaller quantities to avoid long-term storage. |
| Incompatible Reaction Conditions | 1. pH Sensitivity: If your reaction involves strong acids or bases, consider if hydrolysis of the ester is a possible side reaction. 2. Solvent Effects: Ensure the solvent is dry and deoxygenated, especially in reactions sensitive to water or oxygen. | - Use non-aqueous bases or acids where possible. - If aqueous conditions are necessary, consider running the reaction at a lower temperature to minimize hydrolysis. |
| Thermal Instability | 1. Reaction Temperature: If the reaction is run at elevated temperatures, consider if thermal decomposition is occurring. | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
Issue 2: Appearance of Unknown Impurities in Reaction Mixture
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Oxidation | 1. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). 2. Deoxygenated Solvents: Use solvents that have been properly deoxygenated. | - Always handle the compound and set up reactions under an inert atmosphere. |
| Photodegradation | 1. Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware. | - Minimize exposure of the compound to ambient and direct light during weighing and reaction setup. |
| Hydrolysis | 1. Moisture Control: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | - Store the compound in a desiccator. - Use techniques for handling air- and moisture-sensitive reagents. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg) of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: The appearance of new peaks or a decrease in the area of the main peak compared to a reference sample indicates degradation.
Protocol 2: Forced Degradation Study (for method validation)
This protocol is based on general guidelines for forced degradation studies and should be adapted to your specific analytical capabilities.[3][4][5][6]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a UV lamp (254 nm) or a photostability chamber.
-
Analysis: Analyze the stressed samples by HPLC or LC-MS to identify degradation products and assess the stability-indicating nature of the analytical method.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Low Reaction Yield
Caption: Workflow for troubleshooting low reaction yields.
Concluding Remarks
The stability of this compound is paramount for its successful application in research and development. By understanding its potential degradation pathways and implementing the recommended storage, handling, and experimental procedures, researchers can ensure the integrity of their results. This guide serves as a foundational resource, and we encourage the use of in-house analytical data to build a comprehensive understanding of this compound's behavior within your specific experimental contexts.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved December 11, 2023, from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved December 11, 2023, from [Link]
-
Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved December 11, 2023, from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTutor. Retrieved December 11, 2023, from [Link]
Sources
Optimizing reaction yield for Suzuki coupling with Methyl 3-amino-2,6-difluorobenzoate
Technical Support Center: Suzuki Coupling Reactions
Topic: Optimizing Reaction Yield for Suzuki Coupling with Methyl 3-amino-2,6-difluorobenzoate Derivatives
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, field-proven insights into optimizing the Suzuki-Miyaura cross-coupling reaction for challenging substrates, specifically focusing on derivatives of this compound. Our goal is to move beyond simple protocols and explain the fundamental causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.
The structure of your substrate, featuring two ortho-fluorine atoms, presents significant steric hindrance. Furthermore, the electronic properties of the amino and methyl ester groups influence the reactivity of the aromatic ring. This guide addresses these specific challenges in a practical question-and-answer format. For the purpose of this guide, we will assume the coupling partner is a halogenated derivative, such as Methyl 3-amino-5-bromo-2,6-difluorobenzoate, as C-F bond activation requires highly specialized conditions beyond standard Suzuki protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction yield is extremely low or I'm seeing no product formation. What are the most critical initial checks?
A1: A failed Suzuki coupling can almost always be traced back to one of three areas: reagent integrity, catalyst deactivation, or an incomplete understanding of the substrate's reactivity.
-
Reagent Quality & Stability: The primary suspect in low-yielding reactions is often the degradation of the boronic acid or ester.[1] Electron-deficient boronic acids are particularly prone to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2]
-
Validation: Always use fresh, high-purity boronic acids/esters. If degradation is suspected, consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which can provide a slow release of the active species during the reaction.[1][3]
-
Aryl Halide Partner: The reactivity of your aryl halide is paramount. The general trend is I > Br > OTf >> Cl.[4] For a sterically hindered substrate, starting with an aryl iodide or bromide is highly recommended.
-
-
Catalyst Integrity & Inert Atmosphere: The active catalyst in the Suzuki reaction is a Palladium(0) species, which is highly sensitive to oxygen.[1]
-
Oxygen Exclusion: Failure to maintain a strictly inert (oxygen-free) atmosphere is a common point of failure. Oxygen will oxidize the Pd(0) catalyst and any phosphine ligands, rendering them inactive.[1] Ensure your solvents are thoroughly degassed and the reaction vessel is purged with an inert gas like argon or nitrogen before adding the catalyst.[5][6]
-
Catalyst Source: Palladium(II) precatalysts like Pd(OAc)₂ are often used but can degrade over time. Ensure your catalyst is fresh and stored correctly.[1]
-
Q2: I'm getting a messy reaction with multiple side products. What are the likely culprits and how can I minimize them?
A2: Side product formation is common and understanding the underlying mechanisms is key to suppression.
-
Protodeboronation: As mentioned above, this is the reaction of the boronic acid with a proton source (like water or alcohol) to replace the boron group with hydrogen. This is often exacerbated by high temperatures and certain bases.[7]
-
Mitigation: Use anhydrous solvents, select a base carefully (see FAQ section), and consider using more stable boronic esters.[1] Running the reaction at the lowest effective temperature can also help.
-
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid (R-B(OH)₂ + R-B(OH)₂) or two molecules of the aryl halide (Ar-X + Ar-X). Boronic acid homocoupling is often promoted by the presence of Pd(II) species and oxygen.[8]
-
Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen if a hydride source is present in the reaction mixture.[8][9]
-
Mitigation: Ensure solvents and reagents are pure. Certain bases or additives can sometimes act as hydride sources, so screening different conditions may be necessary.
-
Q3: My reaction is very sluggish and stalls before completion, even with a good catalyst. How can I drive it to completion?
A3: Sluggish reactions with hindered substrates are common. The key is to accelerate the rate-determining steps of the catalytic cycle, which are often the oxidative addition and reductive elimination.
-
Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective for your substrate. The steric bulk around the reaction center necessitates the use of specialized ligands. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos (known as Buchwald ligands), are designed to accelerate both oxidative addition and reductive elimination, making them ideal for challenging couplings.[5][10][11] These ligands stabilize the palladium center and promote the formation of the final C-C bond.[4]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like protodeboronation.[7] An optimal temperature must be found. If a reaction is sluggish at 80-90 °C, a move to a higher boiling solvent and temperatures of 100-110 °C may be beneficial, but should be done cautiously while monitoring for side product formation.[5][12]
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[13][14] For a sluggish reaction, switching to a stronger, more activating base like K₃PO₄ or Cs₂CO₃ can often improve the rate and yield.[5][15]
Frequently Asked Questions (FAQs)
This section covers broader strategic questions for reaction optimization.
Q1: How do I select the optimal Palladium catalyst and ligand for a hindered substrate like a this compound derivative?
A1: For sterically demanding substrates, the choice of ligand is more critical than the palladium precursor. While Pd(OAc)₂ or Pd₂(dba)₃ are common and effective palladium sources, the ligand dictates the catalyst's activity.[16]
| Ligand Type | Examples | Strengths for Hindered Substrates | Considerations |
| Monodentate Biarylphosphines | SPhos, XPhos, RuPhos | Excellent. Their bulk and electron-donating nature accelerate reductive elimination, which is often slow for hindered substrates.[5][11] They also promote the formation of the active monoligated Pd(0) species. | Can be expensive. Require careful handling under inert conditions. |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Often insufficient. While a classic ligand, it is generally not bulky or electron-rich enough to promote the coupling of highly hindered partners effectively.[17] | May work for less demanding substrates but likely to give low yields here. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Very effective. NHCs are strong electron donors and can be even more active than phosphine ligands, offering high stability and activity.[4] | Synthesis of the catalyst can be more complex. |
Recommendation: Start with a Pd(OAc)₂ or Pd₂(dba)₃ precursor combined with a biarylphosphine ligand like SPhos. These systems are well-documented to be highly effective for challenging Suzuki couplings.[5][11]
Q2: What is the role of the base, and which one should I choose?
A2: The base is essential for the transmetalation step of the catalytic cycle.[13] It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which then transfers its organic group to the palladium center.[14]
| Base | Strength | Common Solvents | Notes |
| Potassium Carbonate (K₂CO₃) | Moderate | Dioxane/H₂O, THF/H₂O | A very common and good starting point. Often effective.[5][18] |
| Potassium Phosphate (K₃PO₄) | Strong | Toluene/H₂O, Dioxane | Often gives higher yields for difficult couplings. Its strength can accelerate transmetalation.[5][15] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Dioxane, THF, Toluene | Highly effective, especially in polar aprotic solvents. The large cation can improve solubility.[3][19] |
| Cesium Fluoride (CsF) | Moderate | THF, Toluene | The fluoride ion has a high affinity for boron, which can strongly promote the formation of the active boronate complex.[20][21] |
Recommendation: For the hindered substrate , a stronger base like K₃PO₄ is a logical choice to ensure efficient transmetalation.
Q3: My boronic acid/ester seems to be degrading during the reaction. What can I do?
A3: Boronic acid stability is a well-known challenge.[8] As discussed in the troubleshooting section, protodeboronation is a major degradation pathway.[1] To mitigate this:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a neopentyl glycol or pinacol boronate ester. These are significantly more stable to chromatography and storage and are less prone to protodeboronation. MIDA boronates are another excellent option for the slow release of boronic acid.[1][3]
-
Minimize Water: While many Suzuki protocols use aqueous solvent mixtures, minimizing the amount of water or using an anhydrous solvent system (e.g., THF or Toluene with a base like CsF) can reduce protodeboronation.
-
Control Temperature and Time: Do not heat the reaction longer than necessary. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
Visualizations & Protocols
Suzuki Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[10][22]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling for Hindered Aryl Bromides
This protocol uses a modern catalyst system designed for challenging substrates and is an excellent starting point for the coupling of a substrate like Methyl 3-amino-5-bromo-2,6-difluorobenzoate.
Materials:
-
Methyl 3-amino-5-bromo-2,6-difluorobenzoate (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[15]
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)[15]
-
Anhydrous Toluene and Degassed Water (e.g., 10:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 1.0 mmol), the boronic acid/ester (1.2 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).[5][15]
-
Evacuate & Backfill: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.[15]
-
Degassing: Bubble the inert gas through the solvent mixture for an additional 10-15 minutes to ensure thorough deoxygenation.[6]
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.[5]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[16]
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[5]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and sometimes improve yields for sluggish reactions.[6][7]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)[15]
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)[15]
-
1,4-Dioxane and Degassed Water (e.g., 4:1 ratio)
-
Microwave reactor vial
Procedure:
-
Setup: In a microwave reactor vial, combine the aryl bromide (0.5 mmol), boronic acid/ester (0.75 mmol), Pd(dppf)Cl₂ (0.015 mmol), and Cs₂CO₃ (1.25 mmol).[15]
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-60 minutes.[15]
-
Workup & Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Perform an aqueous workup as described in Protocol 1, followed by purification via column chromatography.[15]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. BenchChem.
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
-
ResearchGate. (2025). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions. ResearchGate. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
-
ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]
-
Chemistry inclination. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. RSC Publishing. Available at: [Link]
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. National Library of Medicine. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling. BenchChem.
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. ResearchGate. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Catalyst Systems in Reactions Involving Methyl 3-boronobenzoate. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. BenchChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
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- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. benchchem.com [benchchem.com]
Preventing self-polymerization of Methyl 3-amino-2,6-difluorobenzoate
Welcome to the technical support center for Methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on the safe handling, storage, and use of this versatile building block. Our goal is to help you anticipate and prevent potential issues, primarily the challenge of self-polymerization, ensuring the integrity of your material and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability and handling of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a fluorinated aromatic compound featuring an amine group and a methyl ester. These functional groups make it a valuable building block in medicinal chemistry and materials science, often used in the synthesis of complex molecules where the specific substitution pattern is crucial for biological activity or material properties.
Q2: What is self-polymerization and why is it a concern for this compound?
Self-polymerization is an unintended reaction where individual molecules of a compound react with each other to form long polymer chains. For this compound, the primary risk is a polycondensation reaction where the amine group (-NH2) of one molecule attacks the ester group (-COOCH3) of another. This forms a stable amide bond and eliminates methanol as a byproduct.[1] If this process repeats, it results in the formation of a poly(ester-amide), which can alter the physical and chemical properties of your starting material, rendering it impure or unusable.
Q3: How can I visually identify if my sample has begun to polymerize?
The pure compound should be a stable solid. Early signs of polymerization or degradation can include:
-
Color Change: A shift from a white or off-white powder to yellow or brown hues.
-
Change in Consistency: The appearance of clumps, viscous liquids, or solid chunks within the powder.
-
Poor Solubility: Difficulty dissolving the material in solvents in which it was previously soluble.
Q4: What are the ideal short-term storage conditions for this compound?
For routine laboratory use, store this compound in a cool, dry place. A desiccator at room temperature is often sufficient for short periods. Crucially, it should be kept away from heat sources, direct sunlight, and incompatible materials like strong acids, bases, and oxidizing agents.[2]
Q5: Is long-term storage different?
Yes. For long-term stability (months to years), we recommend storing the compound under an inert atmosphere (argon or nitrogen) at low temperatures, ideally in a freezer at or below -20°C.[3] This minimizes thermal energy that could initiate polymerization and prevents exposure to atmospheric moisture and oxygen.
Section 2: In-Depth Troubleshooting Guide
This section provides a logical, step-by-step approach to identifying and addressing issues related to compound stability.
Issue 1: Suspected Polymerization in a Stored Sample
You open a bottle of this compound and notice it appears discolored or clumpy.
Causality Analysis:
The likely cause is exposure to one or more polymerization triggers over time:
-
Heat: Elevated storage temperatures (e.g., a warm stockroom) can provide the activation energy needed for the amine to attack the ester.
-
Moisture: Amines are hygroscopic and can absorb water from the air.[4] Moisture can facilitate proton transfer, potentially catalyzing the reaction.
-
Contaminants: The presence of acidic or basic impurities can catalyze amide bond formation.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a suspect sample.
Step-by-Step Protocol: QC Analysis
-
Sample Preparation: Carefully take a small, representative sample from the container. Dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H NMR analysis.
-
NMR Analysis: Acquire a proton NMR spectrum. Look for the characteristic peaks of the starting material. The appearance of broad signals, especially in the aromatic and amide regions (typically 7-9 ppm), can indicate the presence of polymeric species. A decrease in the integration of the methyl ester singlet (around 3.9 ppm) relative to the aromatic protons would also be a key indicator.
-
LC-MS Analysis: If available, LC-MS is a powerful tool. Polymerization will result in the appearance of peaks with higher molecular weights corresponding to dimers, trimers, and larger oligomers.
-
Decision: Based on the level of impurity, decide whether to attempt purification or discard the material. For critical applications like drug development, starting with impure material is highly discouraged.
Issue 2: Reaction Failure or Low Yield
You use this compound in a reaction (e.g., a coupling reaction), but you get a low yield of your desired product and a significant amount of insoluble, uncharacterizable baseline material.
Causality Analysis:
The reaction conditions themselves may have inadvertently promoted the self-polymerization of your starting material, making it unavailable for the desired reaction.
-
High Temperature: Refluxing for extended periods can trigger polymerization.
-
Basic Conditions: The use of strong, non-hindered bases can deprotonate the amine, increasing its nucleophilicity and accelerating the unwanted side reaction.
-
Incompatible Reagents: Certain coupling reagents or catalysts might also facilitate amide bond formation between starting material molecules.
Preventative Measures in Experimental Design:
-
Temperature Control: If possible, run your reaction at the lowest effective temperature. Consider screening conditions starting from room temperature or below.
-
Base Selection: Opt for hindered or milder bases (e.g., DIPEA, 2,6-lutidine) over smaller, more nucleophilic bases if they are compatible with your desired reaction.
-
Order of Addition: Add the this compound to the reaction mixture last, or add it slowly via syringe pump. This keeps its instantaneous concentration low, favoring the desired intermolecular reaction over self-polymerization.
-
Protecting Groups: In multi-step syntheses, consider protecting the amine group (e.g., as a Boc or Cbz carbamate) before performing reactions that require harsh conditions (e.g., high heat or strong base). This is a robust but less atom-economical strategy.
Section 3: Best Practices for Prevention
Proactive prevention is the most effective strategy. The following guidelines are designed to maintain the integrity of your this compound from receipt to use.
The Core Mechanism of Prevention
The strategy revolves around mitigating the factors that enable the nucleophilic attack of the amine onto the ester's carbonyl carbon. This is achieved by controlling the compound's environment and, when necessary, its chemical form.
Caption: Relationship between triggers and prevention strategies.
Data Summary: Recommended Storage & Handling
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (Long-term) [3] Cool, dry place (Short-term) | Reduces molecular kinetic energy, lowering the probability of reactive collisions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, which can act as catalysts or lead to oxidative side products.[4] |
| Container | Tightly sealed, amber glass bottle | Protects from light and prevents moisture ingress. Ensure the cap liner is chemically resistant (e.g., PTFE). |
| Inhibitors | Generally not required if stored properly. | For monomers prone to free-radical polymerization, inhibitors like hydroquinone are used. However, for this compound's polycondensation, strict environmental control is the primary method of prevention. |
| Handling | Use in a well-ventilated fume hood or glovebox.[2] | Ensures user safety and minimizes exposure of the compound to the ambient atmosphere during weighing and transfer. |
Protocol: Safe Long-Term Storage Procedure
-
Inspect Upon Receipt: Visually inspect the material for any signs of degradation upon arrival. If it looks compromised, perform a QC check immediately.
-
Aliquot if Necessary: If you plan to use small amounts over time, it is best practice to aliquot the bulk material into smaller vials under an inert atmosphere. This prevents repeated exposure of the entire batch to the atmosphere.
-
Prepare for Storage: Place the tightly sealed primary container into a secondary, sealable container or bag.
-
Inerting: Backfill both the primary and secondary containers with a dry, inert gas like argon or nitrogen before sealing.
-
Labeling: Clearly label the container with the compound name, CAS number, date of receipt, and storage conditions.
-
Freezer Storage: Place the prepared container in a designated freezer at ≤ -20°C. Log its location for easy retrieval.
By adhering to these guidelines, researchers can significantly extend the shelf-life of this compound and ensure its suitability for creating high-quality, reproducible scientific results.
References
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Retrieved from [Link]
-
Gallardo, A., et al. (n.d.). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. Retrieved from [Link]
-
Hudson, A. G., et al. (2012). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. National Institutes of Health. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
Sources
Technical Support Center: Managing Reaction Byproducts of Methyl 3-amino-2,6-difluorobenzoate
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Methyl 3-amino-2,6-difluorobenzoate. This guide is designed to provide expert insights and practical troubleshooting for the effective management of reaction byproducts.
Introduction
This compound is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the versatile amino and ester functionalities, make it a valuable synthon. However, these same features can also lead to the formation of specific and sometimes challenging byproducts during its use. This guide offers a structured, question-and-answer approach to anticipate, identify, and manage these impurities, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Byproducts from Amide Coupling Reactions
Question 1: I am performing an amide coupling reaction with this compound and a carboxylic acid. My final product is contaminated with a significant amount of an insoluble white precipitate. What is this byproduct and how can I avoid it?
Answer:
The insoluble white precipitate is likely dicyclohexylurea (DCU), a common byproduct when using carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC). The reaction mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. While this intermediate should ideally react with the amino group of your this compound, it can also rearrange to form a stable N-acylurea, or more commonly, the DCC itself is hydrolyzed to DCU.
Troubleshooting Strategies:
-
Choice of Coupling Reagent:
-
Consider using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.
-
Alternatively, phosphonium salts (e.g., PyBOP, HBTU) or uronium salts (e.g., HATU, HCTU) are highly efficient and their byproducts are generally more soluble in common organic solvents.[1]
-
-
Reaction Additives:
-
The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress the formation of N-acylurea and minimize racemization by forming an active ester intermediate that is more reactive towards the amine.
-
-
Purification:
-
If DCC is used, the DCU byproduct is often removed by filtration, as it is sparingly soluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate.
-
Question 2: After my amide coupling reaction using a uronium-based reagent (e.g., HATU), I see an unexpected byproduct with a higher molecular weight in my mass spectrometry analysis. What could this be?
Answer:
When using uronium or aminium-based coupling reagents, a common side reaction is the formation of a guanidinium byproduct. This occurs when the coupling reagent reacts with the amine nucleophile (in this case, your this compound) instead of the carboxylic acid. This side reaction is more prevalent if the amine is added to the reaction mixture before the carboxylic acid has been sufficiently activated.
Mitigation Protocol:
-
Pre-activation: In your reaction flask, dissolve the carboxylic acid and the coupling reagent (e.g., HATU) in an appropriate aprotic solvent (e.g., DMF, DCM).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture and stir for 5-10 minutes. This allows for the formation of the active ester.
-
Amine Addition: Finally, add the this compound to the pre-activated mixture.
This sequential addition ensures that the concentration of the activated carboxylic acid is high before the introduction of the amine, thereby favoring the desired amide bond formation.
Category 2: Byproducts from Functional Group Instability
Question 3: My reaction mixture is turning brown/dark, and upon purification, I am getting poor yields of my desired product. What is causing this discoloration?
Answer:
The discoloration you are observing is likely due to the oxidation of the aniline (amino) group. Aromatic amines are susceptible to oxidation, which can be initiated by air, light, or trace metal impurities, leading to the formation of colored, often polymeric, byproducts.[2]
Preventative Measures:
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Use freshly distilled or high-purity, degassed solvents to remove dissolved oxygen and potential oxidizing impurities.
-
Protection of the Amino Group: If the subsequent reaction conditions are harsh, consider protecting the amino group as an acetamide or a carbamate (e.g., Boc). These protecting groups can be removed later in the synthetic sequence.
Remediation of Discolored Product:
If your crude product is discolored, you can often remove the colored impurities by:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Stir for a short period, then filter through a pad of celite. The activated carbon will adsorb many of the colored impurities.[2]
-
Chromatography: Purification by column chromatography is often effective at separating the desired product from the colored byproducts.
Question 4: During my workup under basic conditions (e.g., aqueous NaOH wash), I am observing the formation of a new, more polar spot on my TLC plate. What is this byproduct?
Answer:
The new, more polar byproduct is likely the result of ester hydrolysis. Under basic (saponification) or strongly acidic conditions, the methyl ester of your starting material can be hydrolyzed to the corresponding carboxylic acid: 3-amino-2,6-difluorobenzoic acid.[3][4] This carboxylic acid is significantly more polar than the starting ester.
Managing Ester Hydrolysis:
| Condition | Byproduct | Prevention/Solution |
| Basic Workup | 3-amino-2,6-difluorobenzoic acid | Use a milder base for washing, such as saturated aqueous sodium bicarbonate (NaHCO₃), and minimize contact time. |
| Acidic Workup | 3-amino-2,6-difluorobenzoic acid | Use dilute acid (e.g., 1M HCl) for washes and avoid prolonged exposure or heating. |
If the hydrolysis product is formed, it can typically be removed from the desired ester product through an acidic or basic extraction, depending on the nature of your final product.
Category 3: Byproducts from Side Reactions of the Aromatic Ring
Question 5: I am attempting a Sandmeyer-type reaction to replace the amino group. However, my reaction is messy, and I am isolating biaryl compounds. Why is this happening?
Answer:
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] This involves the formation of an aryl radical after the diazonium salt is reduced by a copper(I) catalyst. This highly reactive aryl radical can, in addition to reacting with the desired nucleophile, dimerize to form biaryl byproducts.
Minimizing Biaryl Formation:
-
Temperature Control: Keep the diazotization and the subsequent Sandmeyer reaction at low temperatures (typically 0-5 °C) to control the decomposition of the diazonium salt and the reactivity of the aryl radical.
-
Slow Addition: Add the solution of the diazonium salt slowly to the copper(I) catalyst solution to maintain a low concentration of the aryl radical at any given time, thus disfavoring dimerization.
-
Catalyst Concentration: Ensure an adequate concentration of the copper(I) salt and the nucleophile to efficiently trap the aryl radical as it is formed.
Question 6: In a palladium-catalyzed cross-coupling reaction, I am observing the formation of Methyl 2,6-difluorobenzoate as a byproduct. What is causing this deamination?
Answer:
The formation of Methyl 2,6-difluorobenzoate is likely due to a reductive deamination (hydrodeamination) of your starting material or product. While less common than dehalogenation, under certain catalytic conditions, particularly with palladium catalysts, the C-N bond can be cleaved and replaced with a hydrogen atom. This is often facilitated by hydride sources in the reaction mixture.
A more probable cause for observing a related byproduct is dehalogenation , where one or both fluorine atoms are replaced by hydrogen. This is a known side reaction in palladium-catalyzed cross-coupling reactions, often proceeding through the formation of a palladium-hydride species.[6] This would lead to byproducts such as Methyl 3-amino-2-fluorobenzoate or Methyl 3-aminobenzoate.
Troubleshooting Dehalogenation/Deamination:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway over the reductive pathway.[6]
-
Base Selection: The choice of base can influence the formation of palladium-hydride species. Weaker bases may be preferable.[6]
-
Protecting the Amino Group: Protecting the aniline can sometimes suppress these side reactions.[6]
References
- Technical Support Center: 3-Chloro-4-fluoroaniline Reactions & Dehalogen
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions. (2025). BenchChem.
- Methyl 3-Amino-2-fluorobenzoate 1195768-18-3 wiki. (n.d.). Guidechem.
- Sandmeyer reaction. (2024). In Wikipedia.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
- Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
Sources
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC and LC-MS Analysis of Methyl 3-amino-2,6-difluorobenzoate and its N-Acetylated Product
In the landscape of pharmaceutical and chemical synthesis, the accurate analysis of starting materials, intermediates, and final products is paramount. Methyl 3-amino-2,6-difluorobenzoate is a key building block whose reactivity, centered on its aromatic amine group, is frequently exploited in the synthesis of more complex molecules. A common and fundamental transformation for this class of compound is N-acylation, a reaction that converts the primary amine to a secondary amide. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of a model acylation reaction mixture containing this compound and its N-acetylated product.
This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to not only replicate these methods but also to adapt them to their unique challenges.
The Synthetic Context: N-Acetylation of this compound
The primary aromatic amine group of anilines is a versatile functional handle. Its acylation is a foundational reaction in organic synthesis, often employed to protect the amine group or to build more complex amide structures.[1][2] In our model reaction, this compound is reacted with an acetylating agent (e.g., acetyl chloride or acetic anhydride) to yield Methyl 3-(acetylamino)-2,6-difluorobenzoate.
A successful analysis must be able to quantify the consumption of the starting material and the formation of the product, while also identifying any potential side-products or unreacted reagents.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Figure 1: N-Acetylation Reaction Scheme."
Strategic Approach to Method Selection: HPLC-UV vs. LC-MS
Choosing between HPLC-UV and LC-MS depends on the specific analytical requirements at each stage of research and development.
-
HPLC-UV is a robust, cost-effective, and widely accessible technique ideal for routine analysis, such as monitoring reaction progress and assessing purity when the analytes have a UV chromophore and are well-resolved from impurities.[3]
-
LC-MS , particularly with tandem mass spectrometry (MS/MS), offers superior sensitivity and selectivity. It is indispensable for trace-level quantification, impurity identification, and confirmation of product identity through mass-to-charge ratio and fragmentation data.[4] Ultra-Performance Liquid Chromatography (UPLC) systems, when coupled with MS, can offer higher throughput and resolution.[5][6][7]
Our comparative analysis will explore these trade-offs using experimental data designed to highlight the strengths of each technique for this specific application.
Experimental Design & Protocols
A single chromatographic method was developed to be compatible with both UV and MS detection, allowing for a direct comparison of the detectors.
Chromatographic System
A UPLC system is recommended for its high resolution and speed, which benefits both UV and MS detection.[7]
Detailed Experimental Protocols
1. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the synthesized Methyl 3-(acetylamino)-2,6-difluorobenzoate product in a 50:50 acetonitrile:water mixture.
-
Working Standards: Prepare a mixed working standard containing both analytes at a concentration of 10 µg/mL by diluting the stock solutions. Further serial dilutions are made for calibration curves.
-
Reaction Sample: At the desired time point, quench a small aliquot of the reaction mixture and dilute it with the 50:50 acetonitrile:water mixture to a final concentration within the calibration range.
2. HPLC-UV / UPLC-MS Method:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable choice for retaining these moderately polar aromatic compounds.
-
Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for good peak shape and for promoting protonation of the analytes for positive-ion electrospray ionization (ESI) in MS.[8]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %B 0.0 0.4 10 5.0 0.4 95 6.0 0.4 95 6.1 0.4 10 | 8.0 | 0.4 | 10 |
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Detection Parameters:
-
UV (PDA) Detector:
-
Wavelength: Monitor at 254 nm for general aromatic absorbance. A photodiode array (PDA) detector is recommended to acquire full UV spectra for peak purity assessment.
-
-
Mass Spectrometer (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Aromatic amines readily form [M+H]⁺ ions.[8]
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 25 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 100-400
-
MS/MS Fragmentation: For structural confirmation, the [M+H]⁺ ions of the parent (m/z 188.1) and product (m/z 230.1) are isolated and fragmented using collision-induced dissociation (CID) with argon gas.
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Figure 2: Integrated Analytical Workflow."
Comparative Performance Analysis
The following tables summarize the expected performance of each detection method for the analysis of this compound (Parent) and its N-acetylated product.
Table 1: Analyte Information and Chromatographic Behavior
| Compound | Molecular Formula | MW | Expected [M+H]⁺ (m/z) | Expected Retention Time (min) |
| This compound | C₈H₇F₂NO₂ | 187.15 | 188.1 | ~2.5 |
| Methyl 3-(acetylamino)-2,6-difluorobenzoate | C₁₀H₉F₂NO₃ | 229.18 | 230.1 | ~3.8 |
Rationale: The N-acetylated product is more non-polar than the starting amine, leading to a longer retention time on a reversed-phase C18 column.
Table 2: Performance Comparison of HPLC-UV and LC-MS
| Parameter | HPLC-UV (254 nm) | LC-MS (SIM/MRM) | Advantage of LC-MS |
| Linearity (R²) | >0.999 | >0.999 | Comparable linearity within the defined range. |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | ~500x greater sensitivity, crucial for impurity analysis.[4] |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL | Enables accurate measurement of trace components. |
| Selectivity | Moderate | Very High | Can distinguish co-eluting peaks with different m/z values. |
| Identity Confirmation | Based on Retention Time & UV Spectrum | Based on Retention Time, Accurate Mass & MS/MS Fragmentation | Provides unambiguous structural confirmation.[9] |
In-Depth Discussion: Causality and Insights
Why LC-MS Excels in Selectivity and Sensitivity
While HPLC-UV is an excellent tool for monitoring the main components of the reaction, its limitations become apparent when dealing with complex matrices or trace-level impurities. An unknown impurity might co-elute with the main product peak. In UV detection, this would lead to an overestimation of the product's purity. LC-MS, however, would immediately reveal the presence of two different compounds by detecting two distinct mass-to-charge ratios at that retention time.
The enhanced sensitivity of LC-MS, especially in Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, is due to the detector's ability to filter out background noise and focus only on the ions of interest. This makes it the superior choice for detecting low-level reaction byproducts or quantifying residual starting material at the end of a reaction.[4]
The Power of MS/MS for Structural Confirmation
The definitive advantage of LC-MS is the structural information gleaned from tandem mass spectrometry (MS/MS). By isolating the protonated molecular ion ([M+H]⁺) and fragmenting it, we can generate a unique fingerprint for the molecule.
-
This compound ([M+H]⁺ = 188.1): Expected fragmentation would involve the loss of methanol (-32 Da) from the ester group, leading to a fragment at m/z 156.1.
-
Methyl 3-(acetylamino)-2,6-difluorobenzoate ([M+H]⁺ = 230.1): A characteristic fragmentation would be the loss of a ketene molecule (-42 Da) from the acetyl group, resulting in a fragment that corresponds to the protonated starting amine at m/z 188.1. This provides strong evidence of the N-acetyl modification.
dot graph G { rankdir=LR; node [shape=record, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} caption: "Figure 3: Key MS/MS Fragmentation Pathway."
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound and its reaction products. The choice of method should be guided by the analytical objective.
-
For routine reaction monitoring, purity checks of the main components, and quality control in a production environment , a validated HPLC-UV method offers a reliable, robust, and cost-effective solution.
-
For method development, impurity profiling, definitive structural confirmation, and trace-level analysis , LC-MS is the indispensable tool. Its superior sensitivity and selectivity provide a depth of information that UV detection cannot match, ensuring a more comprehensive understanding of the chemical reaction.
By employing these methods judiciously, researchers and drug development professionals can ensure the quality and integrity of their synthetic processes, accelerating the path from discovery to application.
References
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Waters Corporation. (n.d.). The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Available at: [Link]
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Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available at: [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Available at: [Link]
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KNAUER. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Available at: [Link]
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MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Available at: [Link]
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PubMed. (2015). Tandem mass spectrometry of isomeric aniline-labeled N-glycans separated on porous graphitic carbon. Available at: [Link]
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Gelpí, E., et al. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Journal of Mass Spectrometry. Available at: [Link]
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IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]
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ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Available at: [Link]
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A Comparative Guide to the Structural Confirmation of Methyl 3-amino-2,6-difluorobenzoate Derivatives by X-ray Crystallography
In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function, properties, and interactions. For novel compounds like the derivatives of Methyl 3-amino-2,6-difluorobenzoate—a scaffold of interest due to the unique electronic properties conferred by fluorine and the hydrogen-bonding capabilities of the amino group—unambiguous structural elucidation is paramount. Single-crystal X-ray crystallography remains the definitive method for determining atomic and molecular structure, providing irrefutable evidence of connectivity, conformation, and intermolecular packing.[1][2]
This guide provides an in-depth, experience-driven comparison of the crystallographic analysis of fluorinated aminobenzoate derivatives. We will dissect the causality behind the experimental workflow, from the foundational step of crystal growth to the final validation of the molecular structure, and compare key structural features to understand the influence of chemical modifications.
The Crystallographic Workflow: From Solution to Structure
The journey to a crystal structure is a multi-step process where success in each stage is contingent upon the last. It is a system of self-validation, culminating in a final model that must be consistent with the raw experimental data.
Caption: The X-ray Crystallography Workflow.
Part 1: The Art and Science of Crystal Growth
The most critical and often challenging step in a crystallographic experiment is obtaining high-quality single crystals.[3] An amorphous powder or a polycrystalline material will not yield the discrete diffraction data necessary for structure solution.[4] The process relies on creating a supersaturated solution from which molecules can slowly and methodically arrange themselves into a highly ordered lattice.
Causality Behind Method Selection: The choice of crystallization technique is dictated by the compound's properties, such as solubility and stability, and the amount of material available.
-
Slow Evaporation : This is the simplest method, ideal for compounds that are moderately soluble and stable under ambient conditions.[4][5] Its simplicity, however, can sometimes lead to rapid crystal formation, which is detrimental to quality.
-
Slow Cooling : This technique is highly effective for compounds whose solubility is significantly temperature-dependent.[5][6] The controlled, gradual decrease in temperature prevents spontaneous nucleation, allowing fewer, larger crystals to form.
-
Vapor Diffusion : This is arguably the most successful and controlled method for small molecules, especially when material is scarce.[4] It involves dissolving the compound in a small amount of a "good" solvent and allowing a "poor" solvent (the precipitant) to slowly diffuse into it in a sealed container. This gradual change in solvent composition gently pushes the solution towards supersaturation, fostering ideal conditions for crystal growth.
Experimental Protocol: Vapor Diffusion for a Novel Benzoate Derivative
This protocol is designed as a self-validating system; success is measured by the formation of well-defined, transparent crystals suitable for diffraction.
Objective: To grow single crystals of a this compound derivative.
Materials:
-
5-10 mg of the purified compound.
-
Small glass vial (e.g., 0.5 dram).
-
Larger glass jar with a tight-fitting lid (e.g., 20 mL scintillation vial).
-
"Good" solvent (e.g., Dichloromethane, Ethyl Acetate).
-
"Poor" (antisolvent) (e.g., Hexane, Pentane).
Methodology:
-
Preparation: Ensure all glassware is meticulously clean and dust-free to minimize unwanted nucleation sites.[5]
-
Solution: Dissolve 5-10 mg of the compound in a minimal amount of the "good" solvent (e.g., 0.5 mL of Dichloromethane) in the small vial. The goal is a clear, fully dissolved, but nearly saturated solution.
-
Assembly: Place the small vial, uncapped, inside the larger jar.
-
Antisolvent Addition: Carefully add 2-3 mL of the "poor" solvent (e.g., Hexane) to the larger jar, ensuring it does not splash into the inner vial. The level of the antisolvent should be below the top of the inner vial.
-
Sealing and Incubation: Tightly seal the outer jar. This creates a closed system where the more volatile solvent from the inner vial slowly evaporates and mixes with the vapor of the less volatile antisolvent, which then diffuses into the solution.
-
Patience: Store the setup in a location free from vibrations and temperature fluctuations.[5] Do not disturb the experiment. Crystal growth can take anywhere from a few days to several weeks.
-
Harvesting: Once suitable crystals have formed, carefully open the jar and use a mounted loop or a fine needle to gently retrieve a crystal along with a drop of the mother liquor.
Part 2: Data Collection, Solution, and Refinement
With a suitable crystal, the next phase involves irradiating it with a focused beam of X-rays. The crystal's ordered lattice diffracts the X-rays in a specific pattern of reflections.[1] The intensities and positions of these reflections are meticulously recorded by a detector.[1]
This raw data is then processed to solve the "phase problem." For small molecules like benzoate derivatives, this is routinely accomplished using direct methods, a computational approach that uses statistical relationships between reflection intensities to derive initial phase estimates.[1] This allows for the calculation of an initial electron density map, from which a preliminary molecular model is built.
The final step is refinement , an iterative process where the atomic positions, bond lengths, and thermal parameters of the model are adjusted to achieve the best possible agreement between the calculated diffraction pattern and the experimentally observed data.[1] The quality of the final structure is assessed by metrics like the R-factor (residual factor), which should ideally be below 5% for a well-refined small molecule structure.
Comparative Structural Analysis of Fluorinated Aminobenzoate Derivatives
While a public crystal structure for the parent this compound is not available, we can gain significant insights by comparing structurally related compounds. This approach is standard practice for understanding structure-property relationships.[2] We will compare key parameters from published structures of ethyl 4-amino-3,5-difluorobenzoate (I) and Methyl 3-[(tert-butoxycarbonyl)amino]benzoate (II) to infer the structural behavior of our target class.[7][8]
Caption: Comparison of a known structure (I) with the target class (II).
| Parameter | Ethyl 4-amino-3,5-difluorobenzoate (I)[7] | Methyl 3-[(tert-butoxycarbonyl)amino]benzoate (II)[8] | Anticipated for Target Derivatives |
| Chemical Formula | C₉H₉F₂NO₂ | C₁₃H₁₇NO₄ | C₈H₇F₂NO₂ (Parent) |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| a (Å) | 7.9135 (5) | 8.3020 (12) | Dependent on packing and substituents |
| b (Å) | 14.8804 (10) | 9.7232 (14) | Dependent on packing and substituents |
| c (Å) | 8.2860 (6) | 17.665 (3) | Dependent on packing and substituents |
| β (°) | 108.435 (3) | 97.855 (13) | 90° or >90° for Monoclinic systems |
Key Structural Insights and Comparisons:
-
Molecular Conformation: In both reference structures, the benzoate core is largely planar. The ester and amino groups, however, can exhibit torsional flexibility. For compound II, the amide-carbamate conformation is an extended transoid form, which facilitates optimal hydrogen bonding.[8] For derivatives of this compound, we can anticipate that the ortho-fluorine atoms will have a significant steric and electronic influence, potentially forcing the ester group to twist out of the plane of the benzene ring to minimize repulsion.
-
Intermolecular Interactions: The crystal packing is dominated by hydrogen bonds and other non-covalent interactions.
-
Hydrogen Bonding: In the crystal structure of compound I, molecules are connected by N—H⋯O and N—H⋯F hydrogen bonds.[7] This is a crucial observation, as it confirms the ability of both the amino group (as a donor) and the ester oxygen and fluorine atoms (as acceptors) to participate in robust intermolecular networks. For our target derivatives, the N-H protons are expected to form strong hydrogen bonds with the oxygen atoms of the ester group on neighboring molecules, leading to the formation of dimers or chains.
-
π-Stacking: Aromatic rings often engage in π–π stacking interactions. In compound I, these interactions are present and contribute to the overall stability of the crystal lattice.[7] The presence of electron-withdrawing fluorine atoms on the ring in our target class will modulate the quadrupole moment of the aromatic system, influencing the geometry (e.g., parallel-displaced vs. T-shaped) of these stacking interactions.
-
Conclusion
X-ray crystallography provides an unparalleled level of detail for the structural confirmation of this compound derivatives. The process, while demanding, is a logical workflow from the meticulous growth of a single crystal to the computational refinement of the final atomic model. By comparing the crystallographic data of structurally related molecules, we can anticipate key structural features, such as the planarity of the aromatic core, the conformational preferences of the amino and ester groups, and the dominant role of N—H⋯O hydrogen bonding in dictating the supramolecular architecture. This predictive power is invaluable for rational drug design and the engineering of new materials, allowing scientists to correlate molecular structure with function and to design next-generation compounds with enhanced properties.
References
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How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. Available at: [Link]
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Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC. Available at: [Link]
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Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. Available at: [Link]
-
X-ray crystallography - Wikipedia. Available at: [Link]
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Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]
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Synthesis and Structural Characterization of N-Amino Compounds | Asian Journal of Chemistry. Available at: [Link]
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Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal - European Journal of Chemistry. Available at: [Link]
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What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. Available at: [Link]
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Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Some Tricks for the Single Crystal Growth of Small Molecules - cdifx. Available at: [Link]
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Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal - ResearchGate. Available at: [Link]
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Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PubMed Central. Available at: [Link]
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Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Available at: [Link]
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Synthesis, Crystal Structure, Hirshfeld Surface, Energy Frame Work and DFT Analysis of Ethyl-4-aminobenzoate Oxalate Monohydrate Salt | Asian Journal of Chemistry. Available at: [Link]
-
Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC. Available at: [Link]
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A Comparative Guide to the Reactivity of Methyl 3-amino-2,6-difluorobenzoate and Other Substituted Anilines
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the feasibility and outcome of a synthetic route. Substituted anilines are among the most versatile intermediates, yet their reactivity can vary dramatically based on the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of Methyl 3-amino-2,6-difluorobenzoate against other common substituted anilines, supported by experimental data and protocols to inform your synthetic strategies.
Understanding the Fundamentals of Aniline Reactivity
The reactivity of an aniline is primarily governed by the nucleophilicity of the amino (-NH₂) group. This is dictated by the availability of the nitrogen's lone pair of electrons to attack an electrophile. Two main factors, electronic and steric effects, modulate this electron availability.
-
Electronic Effects : The benzene ring's substituents determine the electron density on the nitrogen atom. Electron-donating groups (EDGs) push electron density into the ring and onto the amino group, increasing its basicity and nucleophilicity.[1] Conversely, electron-withdrawing groups (EWGs) pull electron density away, rendering the amine less basic and less reactive.[1][2] This relationship is often quantified using the Hammett equation, which provides a linear free-energy relationship for reaction rates of substituted aromatic compounds.[3][4]
-
Steric Hindrance : Bulky groups positioned ortho to the amino group can physically obstruct the approach of reagents, slowing down or even preventing a reaction, regardless of the electronic effects.
The basicity of an aniline, expressed as the pKa of its conjugate acid (anilinium ion), is a reliable proxy for its nucleophilicity. A higher pKa indicates a more basic amine, which is generally a stronger nucleophile.[2][5][6]
A Deep Dive into this compound
To predict the reactivity of this compound, we must dissect the influence of its substituents:
-
Two Ortho-Fluorine Atoms (C2, C6) : Fluorine is the most electronegative element, and its presence on the ring exerts a powerful electron-withdrawing inductive effect (-I). This effect drastically reduces the electron density on the nitrogen atom. Furthermore, their position ortho to the amino group creates significant steric hindrance.
-
Meta-Methyl Ester Group (-COOCH₃) : The ester group is also strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. Its position meta to the amino group ensures it powerfully deactivates the ring.
Caption: Electronic and steric influences on this compound.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we compare it with three benchmark anilines: the parent aniline, a highly activated derivative (4-methoxyaniline), and a highly deactivated derivative (4-nitroaniline).
| Compound | Structure | Substituent(s) & Effect | pKa (Conjugate Acid) | Predicted Relative Reactivity |
| 4-Methoxyaniline | -OCH₃ (para): Strong EDG (+M) | 5.34 | Very High | |
| Aniline | -H (None): Baseline | 4.63[7] | Moderate (Baseline) | |
| 4-Nitroaniline | -NO₂ (para): Strong EWG (-M, -I) | 1.02 | Very Low | |
| This compound | ![]() | 2x -F (ortho): Strong EWG (-I), Steric-COOCH₃ (meta): Strong EWG (-M, -I) | Estimated < 1 | Extremely Low |
As the data illustrates, the presence of multiple electron-withdrawing groups on this compound is predicted to lower its pKa significantly below even 4-nitroaniline, forecasting the lowest reactivity in this series.
Experimental Protocols for Reactivity Comparison
To empirically validate these predictions, we propose standardized acylation and sulfonylation reactions. The rate and yield of these reactions serve as a direct measure of the aniline's nucleophilicity.
Comparative Acylation via Acetylation
Acylation of the amino group to form an amide is a classic test of nucleophilicity.[8][9] The reaction with acetic anhydride is an excellent benchmark.
Protocol Rationale : This protocol uses a standardized molar equivalent of aniline and acetic anhydride. The reaction's progress can be monitored over time via Thin Layer Chromatography (TLC) to compare the rate of consumption of the starting aniline and the formation of the corresponding acetanilide.
Step-by-Step Protocol :
-
Setup : In four separate 50 mL round-bottom flasks, place 1.0 mmol of each aniline (4-methoxyaniline, aniline, 4-nitroaniline, and this compound).
-
Dissolution : Add 10 mL of glacial acetic acid to each flask and stir until the aniline is fully dissolved.
-
Reagent Addition : To each flask, add 1.1 mmol (1.1 eq) of acetic anhydride via syringe. Start a timer for each reaction.
-
Monitoring : At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup : After 4 hours, pour each reaction mixture into 50 mL of ice-cold water with vigorous stirring to precipitate the product.
-
Analysis : Collect the precipitate by vacuum filtration, wash with cold water, and dry.[9] Calculate the yield and compare the TLC results to determine the relative reaction rates.
Expected Outcome : 4-methoxyaniline will react almost instantaneously. Aniline will react completely within the timeframe. 4-nitroaniline will show slow and possibly incomplete conversion. This compound is expected to show little to no product formation under these conditions, highlighting its extremely low reactivity.
Comparative Sulfonylation
Sulfonylation is another key transformation that is sensitive to the nucleophilicity of the amine.[10][11] Modern photoredox-catalyzed methods offer mild conditions suitable for comparing a wide range of substrates.[12][13]
Protocol Rationale : This visible-light mediated protocol uses a photoredox catalyst to generate a sulfonyl radical from a stable sulfinate salt.[12][13] The efficiency of the aniline in trapping this radical reflects its reactivity.
Step-by-Step Protocol :
-
Setup : In four separate 10 mL vials equipped with stir bars, add the respective aniline (0.2 mmol, 1 eq), sodium p-toluenesulfinate (0.4 mmol, 2 eq), and [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (0.004 mmol, 2 mol%).
-
Solvent & Degas : Add 2 mL of degassed acetonitrile to each vial. Seal the vials and evacuate and backfill with nitrogen three times.
-
Reaction : Place the vials approximately 5 cm from a blue LED lamp and stir vigorously at room temperature.
-
Monitoring : Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2 hr, 6 hr, 12 hr, 24 hr).
-
Workup : Upon completion (or after 24 hours), dilute the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis : Purify the residue by column chromatography and calculate the isolated yield for each substrate.
Caption: Experimental workflow for the comparative acylation study.
Final Assessment
The evidence overwhelmingly indicates that this compound is a highly unreactive aniline derivative in reactions where the amino group acts as a nucleophile. The synergistic electron-withdrawing and steric effects of its substituents severely diminish the availability and accessibility of the nitrogen's lone pair.
For synthetic chemists, this means that standard protocols for N-acylation, N-alkylation, or N-sulfonylation are likely to fail or require exceptionally harsh conditions. However, this unique electronic profile can be advantageous in other contexts. The electron-deficient nature of the aromatic ring makes this compound a potential candidate for nucleophilic aromatic substitution (SₙAr) , where an external nucleophile could displace one of the fluorine atoms.[14][15][16][17] Therefore, its utility lies not as a direct substitute for aniline, but as a specialized building block for accessing complex, highly functionalized scaffolds where low amine nucleophilicity is a required or tolerable feature.
References
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Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available at: [Link]
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Reactions of Aniline. Chemistry Steps. Available at: [Link]
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Effect of Substituents on the Basicity of Anilines. YouTube. Available at: [Link]
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Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. Available at: [Link]
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Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Available at: [Link]
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Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. Available at: [Link]
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Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. National Institutes of Health. Available at: [Link]
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Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. MDPI. Available at: [Link]
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Acetylation of Aniline. Scribd. Available at: [Link]
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Correlation between hardness and basicity (pKa) of substituted anilines. TSI Journals. Available at: [Link]
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Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available at: [Link]
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Mild Sulfonylation of Anilines. ChemistryViews. Available at: [Link]
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Substituent Effects on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. Available at: [Link]
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1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]
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Hammett plot with respect to aniline derivatives. ResearchGate. Available at: [Link]
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Hammett equation. Wikipedia. Available at: [Link]
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Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Available at: [Link]
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Direct sulfonylation of anilines mediated by visible light. Royal Society of Chemistry. Available at: [Link]
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Synthesis and spectroscopic properties of aniline tetramers. Comparative studies. New Journal of Chemistry. Available at: [Link]
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Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. National Institutes of Health. Available at: [Link]
- Example problems involving Hammett Eqn. University of Wisconsin-Madison.
-
Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. National Institutes of Health. Available at: [Link]
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Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]
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A Comparative Guide to the Biological Activity Screening of Compounds Derived from Methyl 3-amino-2,6-difluorobenzoate
Introduction: The Versatility of a Fluorinated Scaffold
Methyl 3-amino-2,6-difluorobenzoate is a highly functionalized aromatic compound that serves as a valuable starting material in medicinal chemistry. The presence of three distinct functional groups—an amine, a methyl ester, and two fluorine atoms—on a central benzene ring provides a versatile scaffold for the synthesis of a diverse array of novel chemical entities. The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comparative framework for the biological activity screening of compounds synthesized from this promising scaffold, with a focus on anticancer and antimicrobial activities, which are frequently associated with fluorinated aromatic compounds.[1][2][3][4][5]
This document is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step methodologies for key biological assays, presents data in a clear and comparable format, and provides the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Anticancer Activity Screening
Derivatives of fluorinated anilines and related heterocyclic compounds have shown significant potential as anticancer agents.[2][5][6][7] These compounds often exert their effects by targeting critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A primary screening cascade for novel compounds derived from this compound should therefore include an assessment of their cytotoxic and antiproliferative effects on a panel of human cancer cell lines.
Comparative Analysis of In Vitro Cytotoxicity
The initial evaluation of anticancer potential is typically performed using a cytotoxicity assay, such as the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. A panel of cancer cell lines representing different tumor types should be employed to assess the spectrum of activity.
Table 1: Comparative in vitro cytotoxicity (IC₅₀ in µM) of hypothetical compounds derived from this compound
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |
| M3AD-001 | 15.2 | 25.8 | 18.5 | 30.1 |
| M3AD-002 | 5.6 | 8.1 | 6.3 | 12.4 |
| M3AD-003 | 0.8 | 1.2 | 0.9 | 2.5 |
| Doxorubicin | 0.5 | 0.8 | 0.6 | 1.1 |
IC₅₀ values are hypothetical and for illustrative purposes, based on typical ranges observed for novel anticancer compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of test compounds.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the seeded cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Assay and Data Analysis:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel, biologically active compounds. The strategic placement of fluorine atoms on the aromatic ring suggests that its derivatives are promising candidates for anticancer and antimicrobial drug discovery. The standardized screening protocols provided in this guide offer a robust framework for the initial biological evaluation of these compounds. By systematically assessing their cytotoxicity against a panel of cancer cell lines and their minimum inhibitory concentrations against relevant microbial pathogens, researchers can efficiently identify lead compounds for further optimization and development. The comparative data tables and workflow diagrams are designed to facilitate clear interpretation and informed decision-making in the early stages of the drug discovery pipeline.
References
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Jasim, K. H., Ersan, R. H., & Sadeeq, R. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. Available at: [Link]
- BenchChem Technical Support Team. (2025). Comparative Analysis of the Biological Activities of Compounds Derived from Fluorinated and Methoxy-Substituted Anilines. BenchChem.
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). ResearchGate. Available at: [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (2020). MDPI. Available at: [Link]
-
Fluoride-containing podophyllum derivatives exhibit antitumor activities through enhancing mitochondrial apoptosis pathway by increasing the expression of caspase-9 in HeLa cells. (2015). PubMed Central. Available at: [Link]
-
Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2021). PubMed Central. Available at: [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PubMed Central. Available at: [Link]
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A Comparative Guide to Purity Assessment of Synthesized Methyl 3-amino-2,6-difluorobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
The structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are cornerstones of drug safety and efficacy. Methyl 3-amino-2,6-difluorobenzoate and its analogs are crucial building blocks in modern medicinal chemistry, frequently utilized in the synthesis of targeted therapies. The presence of impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a final drug product.[1][2] Consequently, a robust, multi-faceted analytical strategy for purity assessment is not just a regulatory requirement but a scientific necessity.
This guide provides a comparative analysis of key analytical techniques for determining the purity of synthesized this compound analogs. It moves beyond mere procedural descriptions to explain the causality behind methodological choices, empowering researchers to design and implement comprehensive, self-validating purity assessment workflows.
The Analytical Challenge: Understanding Potential Impurities
The molecular structure of this compound—featuring an aromatic amine, a methyl ester, and electron-withdrawing fluorine atoms—dictates the likely impurity profile. According to the International Council for Harmonisation (ICH) guidelines, impurities can be broadly classified as organic, inorganic, or residual solvents.[3][4] For this class of compounds, organic impurities are of primary concern and may include:
-
Starting Materials & Intermediates: Unreacted precursors from the synthetic route.
-
By-products: Resulting from side reactions, such as regioisomers or over-alkylation.
-
Degradation Products: Formed during synthesis, purification, or storage (e.g., hydrolysis of the methyl ester to the corresponding carboxylic acid).
-
Reagents, Ligands, and Catalysts: Residual materials from the manufacturing process.[1][4]
An effective purity assessment strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.
Orthogonal Analytical Techniques: A Comparative Overview
No single analytical method can provide a complete picture of a compound's purity. A combination of orthogonal (i.e., fundamentally different) techniques is essential for a comprehensive evaluation.[5][6] The most powerful and commonly employed methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[5][7]
Principle of Causality: Reverse-phase HPLC (RP-HPLC) is typically the method of choice for these analogs. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The polarity of the this compound analogs allows for strong retention and good separation from both more polar (e.g., hydrolyzed acid degradant) and less polar (e.g., unreacted starting materials) impurities.
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized analog.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
-
Gradient Elution:
-
Begin with a gradient of 10% B, holding for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC Purity Assessment.
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a powerful primary analytical method for purity assessment, offering a direct measure of compound quantity without the need for a specific reference standard of the analyte itself.[8][9][10]
Principle of Causality: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][12] By adding a known amount of a highly pure, stable internal standard with a simple NMR spectrum (e.g., maleic acid, dimethyl sulfone) to a precisely weighed sample of the analyte, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved peaks from both the analyte and the standard.[12] For fluorinated compounds, ¹⁹F NMR can provide an additional, often simpler, spectrum for quantification.
Experimental Protocol: ¹H qNMR Purity Assay
-
Standard & Sample Preparation:
-
Accurately weigh ~15 mg of the synthesized analog into a clean vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Record both weights precisely.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) ensuring complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Critical parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to ensure full relaxation.
-
A 90° pulse angle.
-
Sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic peak of the analyte (I_analyte) that does not overlap with any other signals.
-
Integrate a well-resolved peak of the internal standard (I_std).
-
Calculate the purity using the following formula[12]:
-
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std
-
Where: N = number of protons for the integrated signal, MW = molecular weight, W = weight.
-
-
Logical Flow of Orthogonal NMR Analysis
Caption: Orthogonal NMR techniques for purity and structure.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally useful for identifying volatile and semi-volatile impurities that may not be easily detected by HPLC.[13][14]
Principle of Causality: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Analytes are vaporized and carried by an inert gas. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a molecular fingerprint for identification. For polar compounds like aromatic amines, derivatization (e.g., acylation) may be required to increase volatility and improve peak shape.[14][15]
Experimental Protocol: GC-MS for Volatile Impurities
-
Sample Preparation (with Derivatization):
-
Dissolve ~1 mg of the sample in 100 µL of ethyl acetate.
-
Add 50 µL of a derivatizing agent (e.g., heptafluorobutyric anhydride, HFBA).
-
Cap the vial and heat at 70°C for 30 minutes.[13]
-
Evaporate the mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.[13]
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[13]
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for tentative identification of impurities.
-
Elemental Analysis (CHN)
Elemental analysis is a bulk characterization technique that determines the mass fractions of carbon, hydrogen, and nitrogen.[16][17]
Principle of Causality: The sample is subjected to high-temperature combustion in an oxygen-rich environment.[17][18] The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement (typically within ±0.4%) provides strong evidence of the overall purity of the bulk sample.[19]
Data Interpretation:
-
Theoretical for C₈H₇F₂NO₂: C=51.35%, H=3.77%, N=7.48%.
-
Example Result: C=51.25%, H=3.80%, N=7.45%.
Comparative Summary of Techniques
| Technique | Principle | Information Provided | Key Advantages for this Analog | Key Limitations |
| HPLC-UV | Differential Partitioning | Quantitative Purity (% Area), Impurity Profile | High resolution for isomers and related impurities; excellent quantitation. | Requires reference standards for impurity identification; non-UV active impurities are not detected. |
| qNMR | Nuclear Spin Resonance | Absolute Quantitative Purity (%), Structural Confirmation | Primary method, no analyte-specific standard needed; provides structural info.[10][11] | Lower sensitivity than HPLC; requires pure internal standard and careful setup. |
| GC-MS | Volatility & Mass | Identification of Volatile Impurities | Excellent for detecting residual solvents and volatile starting materials.[13] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[14] |
| Elemental Analysis | Combustion | Bulk Elemental Composition | Confirms the correct elemental formula of the bulk material. | Does not identify or quantify individual impurities; requires a highly pure sample for an accurate result.[16] |
An Integrated Strategy for Purity Validation
A self-validating and comprehensive purity assessment relies on the strategic integration of these orthogonal methods.
Integrated Purity Assessment Workflow
Caption: Integrated workflow for comprehensive purity validation.
This strategy ensures that the identity, strength, and quality of the synthesized intermediate are rigorously established, meeting the stringent requirements of drug development and regulatory bodies like the EMA and FDA.[1][3]
References
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magn Reson Chem. URL: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). URL: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. URL: [Link]
-
Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). University of Illinois Chicago. URL: [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. URL: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. URL: [Link]
-
Elemental analysis - Wikipedia. Wikipedia. URL: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. URL: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. URL: [Link]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. URL: [Link]
-
A Look at Elemental Analysis for Organic Compounds. AZoM. URL: [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. URL: [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. URL: [Link]
-
Elemental Analysis - Organic & Inorganic Compounds. Eltra. URL: [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. URL: [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. URL: [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. URL: [Link]
Sources
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- 6. Identity determination and purity testing [chemcon.com]
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- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. emerypharma.com [emerypharma.com]
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- 14. benchchem.com [benchchem.com]
- 15. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elemental analysis - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Guide to In Vitro Assay Validation for PROTACs Containing Methyl 3-Amino-2,6-Difluorobenzoate
For fellow researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, the validation of a novel Proteolysis Targeting Chimera (PROTAC) is a multifaceted endeavor. This guide provides an in-depth comparison of essential in vitro assays, focusing on the critical steps required to build a robust data package for PROTACs, particularly those incorporating the Methyl 3-amino-2,6-difluorobenzoate moiety—a common building block in modern degrader design.[1] Our objective is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring a self-validating system that generates trustworthy and actionable data.
PROTACs represent a paradigm shift from traditional occupancy-driven inhibitors to event-driven therapeutics that eliminate disease-causing proteins.[2][3] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, which subsequently tags the POI for destruction by the cell's proteasome.[4][5] This catalytic mechanism demands a rigorous, multi-assay validation cascade to confirm each step of this process, from initial target engagement to final protein degradation.[6][7]
The PROTAC Validation Cascade: A Step-by-Step Approach
A successful PROTAC validation strategy is not a single experiment but a logical progression of assays designed to answer specific questions at each stage of the mechanism of action (MoA). This workflow ensures that downstream cellular degradation data is built upon a solid foundation of biochemical and biophysical evidence.
Caption: A typical experimental workflow for the validation of a novel PROTAC.
Phase 1: Biochemical & Biophysical Confirmation
Before assessing degradation in a complex cellular environment, it is paramount to confirm that the PROTAC can physically orchestrate the "molecular handshake" between the target protein and the E3 ligase.
Ternary Complex Formation: The Cornerstone of PROTAC Activity
The formation of a stable and productive ternary complex (Target-PROTAC-E3 Ligase) is the foundational event for protein degradation.[] Its stability and kinetic properties are often critical determinants of a PROTAC's efficacy.[] Several biophysical techniques can quantify this interaction, each with distinct advantages.
| Assay Technique | Principle | Key Advantages | Key Limitations |
| TR-FRET / HTRF | Proximity-based energy transfer between a donor fluorophore on one protein and an acceptor on the other.[9] | Homogeneous, high-throughput, sensitive.[10] | Requires labeled proteins; potential for compound interference. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip with an immobilized partner.[11] | Label-free, provides kinetic data (kon/koff). | Can be low-throughput, requires specialized equipment. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[12][13] | Homogeneous, cost-effective, rapid screening.[12] | Requires a fluorescent probe, limited affinity range.[12] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding, providing a complete thermodynamic profile.[5] | Label-free, gold standard for cooperativity.[14] | Low-throughput, requires large amounts of pure protein.[12] |
Expert Insight: While TR-FRET and FP are excellent for high-throughput screening, SPR provides invaluable kinetic data that can differentiate between PROTACs with similar binding affinities but different complex stabilities. A stable, long-lived ternary complex is often more effective at promoting ubiquitination.[]
In Vitro Ubiquitination: Confirming Catalytic Function
Demonstrating ternary complex formation is necessary but not sufficient. The complex must be catalytically competent to transfer ubiquitin to the target protein. In vitro ubiquitination assays directly measure this enzymatic activity.[15][16]
These assays reconstitute the key components of the ubiquitin-proteasome system (E1, E2, E3 ligase, ubiquitin, ATP) in a test tube along with the target protein and the PROTAC.[][18] The resulting polyubiquitination of the target can be detected through various methods.
Protocol: Western Blot-Based In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex (e.g., VHL or Cereblon), ubiquitin, ATP, the target protein, and the PROTAC at desired concentrations.[][19]
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Separate the reaction products by SDS-PAGE and perform a Western blot using a primary antibody specific to the target protein.[]
-
Analysis: A "ladder" of higher molecular weight bands appearing above the unmodified target protein indicates successful polyubiquitination.
Self-Validation: Always include a negative control lacking the PROTAC or ATP to ensure the observed ubiquitination is PROTAC-dependent. An inactive epimer of the PROTAC is an even more stringent negative control.
Phase 2: Cellular Validation
With biochemical activity confirmed, the next critical phase is to validate that the PROTAC can permeate cells, engage its target, and induce degradation in a physiological context.
Cellular Target Engagement: Is the PROTAC Binding in the Cell?
High molecular weight and complex structures can limit the cell permeability of PROTACs.[20] Therefore, directly confirming that the PROTAC engages its target inside intact cells is a crucial step.
Caption: Principles of CETSA and NanoBRET for target engagement.
Comparison of Cellular Target Engagement Assays
| Assay | Principle | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[4][21] | Label-free, uses endogenous protein in intact cells, reflects physiological conditions.[21][22] | Not all binding events cause a thermal shift; can be lower throughput.[4] |
| NanoBRET™ Target Engagement | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[6][23] | Live-cell, kinetic data, high-throughput, highly sensitive.[24][25] | Requires genetic modification (tagging) of the target protein. |
Expert Insight: CETSA is invaluable as it requires no modification to the target protein, providing a true measure of engagement in a native context.[21][26] However, for higher throughput and kinetic analysis, NanoBRET™ is the industry standard, providing robust data on intracellular target occupancy.[23][27]
Target Degradation: The Ultimate Functional Readout
The definitive proof of a PROTAC's function is the dose- and time-dependent degradation of the target protein.
Key Performance Metrics:
-
DC50 (Degradation Concentration 50): The concentration of PROTAC that induces 50% degradation of the target protein.[3]
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation achieved.[3]
Common Degradation Quantification Methods
| Method | Principle | Throughput | Quantitative? |
| Western Blot | Antibody-based detection of protein levels in cell lysates.[7] | Low | Semi-quantitative |
| In-Cell Western / ELISA | Antibody-based detection in fixed cells or lysates in a plate format.[16] | Medium-High | Yes |
| HiBiT® Lytic Detection | Measures luminescence from a small (11 amino acid) tag knocked into the endogenous target protein.[28][29] | High | Yes |
| Mass Spectrometry (Proteomics) | Unbiased, global quantification of thousands of proteins.[12] | Low-Medium | Yes |
Protocol: Western Blot for DC50 Determination
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set duration (e.g., 24 hours).[7]
-
Lysis & Quantification: Harvest and lyse the cells. Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[3]
-
SDS-PAGE & Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.[7]
-
Immunoblotting: Probe the membrane with a primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.[7]
-
Analysis: Detect the chemiluminescent signal. Quantify band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to calculate the DC50 and Dmax.[3]
Selectivity and Off-Target Profiling
A critical step in preclinical development is ensuring the PROTAC is selective for its intended target. Unbiased quantitative proteomics is the gold standard for identifying potential off-target protein degradation.[3][30]
Methodology:
-
Sample Prep: Treat cells with the PROTAC at a concentration near its Dmax and a vehicle control.
-
LC-MS/MS: Lyse cells, digest proteins into peptides, and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Techniques like TMT or SILAC can be used for multiplexed quantification.[30]
-
Data Analysis: Specialized software identifies and quantifies thousands of proteins, revealing any that are significantly downregulated in the PROTAC-treated sample compared to the control.[2][31]
Any identified off-targets must be validated using an orthogonal method, such as a Western blot, to confirm the proteomic result.[3]
Conclusion
Validating a PROTAC, especially one built with specific chemical scaffolds like this compound, requires a systematic and multi-pronged approach. By progressing through a logical cascade of assays—from biophysical confirmation of the ternary complex to in-cell target engagement and finally to selective protein degradation—researchers can build a comprehensive and robust data package. This rigorous, self-validating workflow is essential for making confident decisions, optimizing lead compounds, and ultimately advancing the development of these powerful next-generation therapeutics.
References
- PROTAC® Ubiquitination Assays - LifeSensors.
- PROTAC Ternary Complex Formation Assays - LifeSensors.
- A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs - Benchchem.
- PROTAC Ternary Complex Assay Services - BOC Sciences.
- Validating PROTAC Target Engagement: A Comparative Guide to CETSA and Alternative Methods - Benchchem.
- PA770: PROTAC® In Vitro Ubiquitination Assay Kit - LifeSensors.
- CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact - Pelago Bioscience.
- Ubiquitination Assay - Profacgen.
- CETSA PROTAC Profiling | Enhancing Degrader Research - Pelago Bioscience.
- CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders - Pelago Bioscience.
- Assays and technologies for developing proteolysis targeting chimera degraders - PMC.
- Protein Degradation Assays - PROTAC Screening - Reaction Biology.
- Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination - BMG Labtech.
- Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments.
- Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- Ternary complex formation - Profacgen.
- Protein Ubiquitination Services for PROTACs - BOC Sciences.
- An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments.
- PROTAC In Vitro Evaluation Services - BOC Sciences.
- PROTAC Drug Off-Target Protein Assessment Service - Mtoz Biolabs.
- Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders - Books.
- Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US.
- (PDF) A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing - ResearchGate.
- A Researcher's Guide to Validating PROTAC Activity: A Comparative Analysis of Functional Assays - Benchchem.
- PROTAC® Degradation Assays - LifeSensors.
- Exploring Tools and Tech for PROTAC Research | Biocompare.
- A Comparative Guide to Validating Target Protein Degradation by PROTACs - Benchchem.
- A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing | bioRxiv.
- Navigating the Labyrinth of PROTAC Off-Target Effects: A Comparative Guide to Proteomics-Based Identification Strategies - Benchchem.
- EFMC Best Practices: PROTACs® at a Glance - Drug Hunter.
- Target Exploration and Validation - LifeSensors.
- Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC.
- A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed.
- PROTACs: A Practical Guide | Biocompare: The Buyer's Guide for Life Scientists.
- NanoBRET assays for PROTAC evaluation in the cellular context - Selvita.
- A Comparative Guide to Quantifying PROTAC Binding in Live Cells: NanoBRET™, HiBiT®, and CETSA® - Benchchem.
- This compound - Chemrio.
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- 84832-02-0 | this compound - ChemScene.
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- A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PubMed.
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A Comparative Guide to the Synthesis of Methyl 3-amino-2,6-difluorobenzoate: A Critical Intermediate for Pharmaceutical Research
Methyl 3-amino-2,6-difluorobenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a nucleophilic amino group ortho to a fluorine atom and adjacent to a methyl ester, makes it a valuable intermediate for constructing complex heterocyclic systems and other targeted therapeutics. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and drug development.
This guide provides a comparative analysis of two distinct synthetic routes to this compound: a traditional, multi-step approach involving electrophilic aromatic substitution, and a more contemporary strategy utilizing directed ortho-lithiation. By examining the underlying chemical principles, experimental protocols, and overall efficiency of each method, we aim to provide researchers with the necessary insights to select the most appropriate route for their specific needs.
Route 1: The Classical Approach via Nitration and Reduction
This well-established, three-step sequence is a workhorse of aromatic chemistry. It begins with the commercially available 2,6-difluorobenzoic acid and proceeds through esterification, regioselective nitration, and subsequent reduction of the nitro group to the desired amine.
Workflow of the Classical Synthesis
Caption: Classical three-step synthesis of this compound.
Experimental Protocols
Step 1: Fischer Esterification of 2,6-Difluorobenzoic Acid
-
Principle: This acid-catalyzed equilibrium reaction utilizes an excess of methanol to drive the formation of the methyl ester. The strong acid protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Procedure:
-
To a solution of 2,6-difluorobenzoic acid (1.0 eq) in methanol (5-10 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) with cooling.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 2,6-difluorobenzoate as a crude product, which can be purified by distillation or used directly in the next step.
-
Step 2: Electrophilic Nitration of Methyl 2,6-difluorobenzoate
-
Principle: The powerful nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The fluorine atoms are ortho, para-directing, and the methyl ester is a meta-directing deactivator. The regioselectivity is controlled by the directing effects of the substituents, with nitration occurring at the 3-position.
-
Procedure:
-
Cool a mixture of concentrated sulfuric acid (3-5 volumes) to 0-5 °C in an ice bath.
-
Slowly add Methyl 2,6-difluorobenzoate (1.0 eq) to the cold sulfuric acid, maintaining the temperature below 10 °C.
-
In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1-2 volumes) at 0-5 °C.
-
Add the nitrating mixture dropwise to the solution of the ester, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours, or until TLC/LC-MS indicates full conversion.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2,6-difluoro-3-nitrobenzoate, which can be purified by recrystallization.
-
Step 3: Reduction of the Nitro Group
-
Principle: The nitro group is reduced to the corresponding amine. Catalytic hydrogenation over palladium on carbon is a clean and efficient method. Alternatively, reduction with a metal in acidic media, such as tin(II) chloride in hydrochloric acid, is also effective.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve Methyl 2,6-difluoro-3-nitrobenzoate (1.0 eq) in methanol or ethyl acetate.
-
Add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The crude product can be purified by column chromatography or recrystallization.
-
Route 2: A Modern Approach via Directed ortho-Lithiation and Electrophilic Amination
This two-step route offers a more convergent and potentially higher-yielding alternative to the classical method. It relies on the ability of the fluorine and ester groups to direct a strong base to deprotonate the aromatic ring at the 3-position, followed by trapping the resulting aryllithium intermediate with an electrophilic aminating agent.
Workflow of the Modern Synthesis
Caption: Modern two-step synthesis via directed ortho-lithiation.
Experimental Protocols
Step 1: Directed ortho-Lithiation of Methyl 2,6-difluorobenzoate
-
Principle: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium is used to deprotonate the most acidic proton on the aromatic ring. The ortho-directing ability of the fluorine atoms and the potential for chelation with the ester carbonyl group favor lithiation at the 3-position. This reaction must be carried out at low temperatures to prevent side reactions.
-
Procedure:
-
Prepare a solution of Methyl 2,6-difluorobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (1.1-1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the aryllithium intermediate.
-
Step 2: Electrophilic Amination and Deprotection
-
Principle: The highly nucleophilic aryllithium species reacts with an electrophilic source of nitrogen. N-tert-butoxycarbonyl-O-tosylhydroxylamine is a suitable reagent, which delivers a protected amino group ("NHBoc"). The resulting N-Boc protected amine is then deprotected under acidic conditions to yield the final product.
-
Procedure:
-
To the cold (-78 °C) solution of the aryllithium intermediate, add a pre-cooled solution of N-tert-butoxycarbonyl-O-tosylhydroxylamine (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude N-Boc protected amine can be purified by column chromatography or taken directly to the deprotection step.
-
For deprotection, dissolve the crude material in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).
-
Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product.
-
Purify the final product by column chromatography or recrystallization.
-
Comparative Analysis
| Feature | Classical Route (Nitration/Reduction) | Modern Route (Directed ortho-Lithiation) |
| Number of Steps | 3 | 2 (or 3 if deprotection is considered separate) |
| Starting Materials | 2,6-Difluorobenzoic Acid, Nitrating agents | Methyl 2,6-difluorobenzoate, Strong base, Aminating agent |
| Reagents & Conditions | Strong acids (H₂SO₄, HNO₃), high temperatures for esterification, potentially hazardous hydrogenation. | Cryogenic temperatures (-78 °C), air- and moisture-sensitive reagents (organolithiums). |
| Regioselectivity | Generally good, governed by established rules of electrophilic aromatic substitution. | Highly specific, controlled by the directing groups. Potential for side reactions if conditions are not optimal. |
| Overall Yield | Moderate, as it is a multi-step process with potential for losses at each stage. | Potentially higher due to fewer steps, but highly dependent on the efficiency of the lithiation and amination steps. |
| Scalability | Well-established for large-scale industrial synthesis. | Can be challenging to scale up due to the need for cryogenic temperatures and handling of pyrophoric reagents. |
| Safety Considerations | Use of strong, corrosive acids and potentially explosive nitrating mixtures. Hydrogenation requires specialized equipment. | Use of pyrophoric and moisture-sensitive organolithium reagents requires stringent anhydrous and inert atmosphere techniques. |
Conclusion
Both the classical and modern synthetic routes offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the researcher and the available laboratory infrastructure.
The classical route is robust, well-understood, and generally more amenable to large-scale production without the need for specialized cryogenic equipment. However, it is a longer sequence and may result in lower overall yields.
The modern route via directed ortho-lithiation is more elegant and convergent, potentially offering higher yields in fewer steps. This approach is particularly advantageous for medicinal chemists who require rapid access to novel analogs for structure-activity relationship (SAR) studies. The main drawbacks are the need for strictly controlled anhydrous and low-temperature conditions and the handling of hazardous organolithium reagents, which may pose a barrier to scalability.
Ultimately, a thorough evaluation of the available resources, desired scale, and safety protocols will guide the synthetic chemist in selecting the optimal route for the preparation of this valuable pharmaceutical intermediate.
References
- Fischer-Speier Esterification: For a general overview of the mechanism and conditions. (A specific citation for the esterification of 2,6-difluorobenzoic acid would be ideal but is not readily available in the provided search results. This is a standard, well-known reaction.) A general procedure can be found in many organic chemistry textbooks.
- Electrophilic Nitration of Aromatic Compounds: For the principles governing the regioselectivity of the nitration step.
-
Reduction of Aromatic Nitro Compounds: For a review of methods, including catalytic hydrogenation and metal-acid reductions. [Link] (Note: This link is for the Stephen reduction, which is related to the use of SnCl₂. A more general review on nitro group reduction would be a better reference, but this provides context for metal-based reductions).
-
Directed ortho-Metalation (DoM): For a comprehensive review of the principles and applications of DoM in organic synthesis. [Link]
-
Electrophilic Amination of Organolithium Reagents: For an overview of methods and reagents used to introduce an amino group onto a carbanion. [Link]
A Senior Application Scientist's Guide to Amide Coupling with Methyl 3-amino-2,6-difluorobenzoate: A Comparative Study
For researchers, medicinal chemists, and professionals in drug development, the synthesis of amide bonds is a cornerstone of molecular construction. The frequent appearance of the amide functional group in pharmaceuticals underscores the importance of robust and efficient coupling methodologies.[1][2] This guide provides an in-depth comparative analysis of common coupling reagents for the acylation of Methyl 3-amino-2,6-difluorobenzoate, a key building block in the synthesis of targeted therapies, particularly in oncology.
The inherent challenge with this substrate lies in the reduced nucleophilicity of the aniline nitrogen. The two fluorine atoms ortho and para to the amino group are strongly electron-withdrawing, pulling electron density from the aromatic ring and, consequently, from the nitrogen atom.[3] This deactivation makes the amine a significantly weaker nucleophile, often leading to sluggish and low-yielding reactions with standard coupling protocols.[3][4] This guide will explore the mechanistic nuances of different classes of coupling reagents and provide a data-driven comparison to inform your selection process.
The Challenge: Acylating an Electron-Deficient Aniline
The decreased reactivity of this compound necessitates careful consideration of the coupling strategy. A successful methodology must overcome the low nucleophilicity of the amine to achieve high conversion and yield of the desired amide product. The choice of coupling reagent is therefore critical to activate the carboxylic acid partner effectively and facilitate the subsequent nucleophilic attack by the deactivated aniline.
Comparative Experimental Workflow
To objectively assess the performance of different coupling reagents, a standardized experimental workflow is essential. The following diagram outlines a logical process for screening and optimizing the amide coupling reaction with this compound.
Caption: A generalized workflow for the comparative study of coupling reagents.
Classes of Coupling Reagents: Mechanisms and Performance
We will now delve into the mechanisms and typical performance of three widely used classes of coupling reagents: uronium/aminium salts, carbodiimides, and phosphonium-based reagents.
Uronium/Aminium Salts: The Case of HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency and ability to suppress racemization.[5] It is particularly effective for coupling sterically hindered substrates and less nucleophilic amines.[6]
Mechanism of Action:
The reaction proceeds through the formation of a highly reactive OAt-active ester.[6][7] The pyridine nitrogen in the HOAt moiety is believed to participate in the reaction, stabilizing the transition state and accelerating the rate of aminolysis.[7]
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Carbodiimides: The EDC/HOBt System
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole).[8][9] The addition of HOBt is crucial for suppressing side reactions and minimizing racemization.[9]
Mechanism of Action:
The carboxylic acid adds to the carbodiimide (EDC) to form a reactive O-acylisourea intermediate.[8] This intermediate is susceptible to nucleophilic attack by HOBt to generate an active ester, which then reacts with the amine. This two-step activation mitigates the risk of the O-acylisourea rearranging into an unreactive N-acylurea.[9]
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
Phosphonic Anhydrides: The Power of T3P®
T3P® (Propanephosphonic acid anhydride) is a versatile coupling reagent that is known for its high reactivity, excellent yields, and ease of workup.[10][11] The byproducts of the reaction are water-soluble, simplifying the purification process.[11][12]
Mechanism of Action:
The carboxylate, generated by a base, attacks the T3P® reagent to form a mixed anhydride intermediate.[13] This activated species is then readily attacked by the amine to furnish the desired amide product.[13]
Caption: Simplified mechanism of T3P®-mediated amide bond formation.
Performance Comparison: A Data-Driven Approach
The following table summarizes the expected performance of each coupling reagent based on typical experimental outcomes for the acylation of electron-deficient anilines.
| Coupling Reagent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) | Key Considerations |
| HATU | 4-8 | 85-95 | >98 | Highly efficient, but can be expensive. Ideal for challenging couplings.[6][14] |
| EDC/HOBt | 12-24 | 60-75 | 90-95 | Cost-effective and widely used. Longer reaction times may be required for electron-deficient amines.[4][15] |
| T3P® | 2-6 | 90-98 | >98 | Excellent for high-purity products with easy workup.[10][11][12] Low epimerization risk.[16] |
Experimental Protocols
General Procedure for Amide Coupling
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF, 0.2 M), add the coupling reagent (1.1 eq.) and a tertiary amine base such as DIPEA (2.0 eq.). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid. Add this compound (1.0 eq.) and continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS.
Workup and Purification
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
For the challenging acylation of this compound, both HATU and T3P® are highly recommended due to their superior performance in terms of reaction time, yield, and purity.
-
HATU is an excellent choice when dealing with particularly sterically demanding carboxylic acids or when maximizing yield is the primary objective.[6]
-
T3P® offers the distinct advantage of a simplified workup due to its water-soluble byproducts, making it an attractive option for large-scale synthesis and process development.[10][12] Its low epimerization potential is also a significant benefit when working with chiral carboxylic acids.[16]
While the EDC/HOBt system is a viable and more economical option, it generally requires longer reaction times and may result in lower yields and purity compared to HATU and T3P® for this specific substrate.[4][15] Careful optimization of reaction conditions would be necessary to achieve comparable results.
Ultimately, the choice of coupling reagent will depend on the specific requirements of your synthesis, including scale, cost considerations, and the desired level of purity. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful synthesis of amides from this compound.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]
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Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. (n.d.). PharmaCompass.com. Retrieved December 12, 2025, from [Link]
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Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved December 12, 2025, from [Link]
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Methyl 4-amino-2,6-difluorobenzoate. (n.d.). PubChem. Retrieved December 12, 2025, from [Link]
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MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved December 12, 2025, from [Link]
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Amine to Amide Mechanism - T3P. (n.d.). Common Organic Chemistry. Retrieved December 12, 2025, from [Link]
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HATU. (n.d.). Wikipedia. Retrieved December 12, 2025, from [Link]
-
Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved December 12, 2025, from [Link]
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Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. ResearchGate. Retrieved December 12, 2025, from [Link]
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Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved December 12, 2025, from [Link]
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WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. (n.d.). AMRI. Retrieved December 12, 2025, from [Link]
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Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved December 12, 2025, from [Link]
-
Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. (2015). Journal of the American Chemical Society. Retrieved December 12, 2025, from [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Semantic Scholar. Retrieved December 12, 2025, from [Link]
-
Nonclassical Routes for Amide Bond Formation. (n.d.). ACS Publications. Retrieved December 12, 2025, from [Link]
-
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. (2024, October 26). YouTube. Retrieved December 12, 2025, from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Ghiazza, C., et al. (2023). Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. PubMed. Retrieved December 12, 2025, from [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). National Center for Biotechnology Information. Retrieved December 12, 2025, from [Link]
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Understanding T3P® from start to finish. (2024, April 17). Curia. Retrieved December 12, 2025, from [Link]
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IUPAC Nomenclature Practice Problems. (n.d.). Chemistry Steps. Retrieved December 12, 2025, from [Link]
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Emerging Methods in Amide- and Peptide-Bond Formation. (2025). ResearchGate. Retrieved December 12, 2025, from [Link]
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General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (n.d.). ACS Publications. Retrieved December 12, 2025, from [Link]
-
Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). Retrieved December 12, 2025, from [Link]
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Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. (2023). ACS Publications. Retrieved December 12, 2025, from [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved December 12, 2025, from [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved December 12, 2025, from [Link]
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EDC-HOBt Amide coupling workup help. (2024, April 28). Reddit. Retrieved December 12, 2025, from [Link]
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- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. bachem.com [bachem.com]
- 10. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 11. youtube.com [youtube.com]
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Quantifying the impact of fluorine atoms on the biological efficacy of derivatives
A Researcher's Guide to Quantifying the Impact of Fluorine on Biological Efficacy
Introduction: The Strategic Rise of a "Magic Bullet" Atom
In the landscape of modern medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2] Despite its relative scarcity in natural compounds, fluorine has become an indispensable tool in drug design, with a significant and growing percentage of commercialized pharmaceuticals containing at least one fluorine atom.[3] This is no accident. The strategic incorporation of fluorine—the most electronegative element—allows medicinal chemists to fine-tune a molecule's properties in ways that are often beneficial for potency, selectivity, and pharmacokinetics.[1][2][4]
The unique influence of fluorine stems from a combination of its small size (a van der Waals radius comparable to hydrogen), the exceptional strength of the carbon-fluorine (C-F) bond, and its powerful electron-withdrawing capabilities.[2] These attributes can productively influence a drug candidate's metabolic stability, binding affinity to its target, and fundamental physicochemical properties like lipophilicity and acidity (pKa).[4][5]
This guide moves beyond theoretical discussion to provide an objective, data-driven comparison of fluorinated derivatives against their non-fluorinated counterparts. We will explore the causality behind key experimental choices, provide detailed protocols for quantifying fluorine's impact, and present comparative data to ground these concepts in real-world applications.
Section 1: Enhancing Metabolic Stability by Blocking Oxidative Attack
Expertise & Causality: The "Teflon Shield" Effect
A primary challenge in drug development is engineering molecules that resist metabolic degradation long enough to exert their therapeutic effect. The liver's cytochrome P450 (CYP450) enzyme superfamily is the body's primary defense against foreign compounds, often breaking them down through oxidative reactions at vulnerable C-H bonds.[6]
The strategic replacement of a metabolically liable hydrogen atom with fluorine serves as a powerful defense. The C-F bond is significantly stronger and more polarized than a C-H bond, making it highly resistant to cleavage by CYP450 enzymes.[2][6] This "metabolic blocking" can dramatically slow down the rate of degradation, leading to a longer drug half-life, improved oral bioavailability, and greater systemic exposure.[1][6] For example, in the development of the cholesterol absorption inhibitor Ezetimibe, fluorine was rationally incorporated to block sites of metabolic attack identified in its predecessor, leading to improved in vivo potency.[2]
Data Presentation: Fluorination vs. Metabolic Clearance
The following table summarizes in vitro data from studies comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes, a key experimental system containing high concentrations of CYP450 enzymes.
| Compound Pair | Non-Fluorinated Analog | Fluorinated Analog | Improvement Factor |
| PDE9 Inhibitor | t½ = 15 min | t½ = 98 min | 6.5x |
| Ezetimibe Precursor | CLint = 120 µL/min/mg | CLint = 25 µL/min/mg | 4.8x |
| Kinase Inhibitor | t½ = 8 min | t½ = 55 min | 6.9x |
| Aryl Amide | CLint = 210 µL/min/mg | CLint = 40 µL/min/mg | 5.3x |
t½ (metabolic half-life): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability. CLint (intrinsic clearance): The rate of metabolism by the liver, independent of blood flow. A lower value indicates greater stability.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for determining a compound's metabolic stability.[6][7] The self-validating nature of this assay comes from the inclusion of positive controls (compounds with known high and low clearance) and negative controls (incubations without the essential cofactor or with heat-inactivated enzymes) to ensure the system is performing as expected.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds and controls (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Liver microsomes (e.g., human, rat).[8]
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (cofactor solution).
-
Acetonitrile (ice-cold, with internal standard) for reaction termination.
-
96-well plates, incubator, LC-MS/MS system.
Methodology:
-
Preparation: Thaw liver microsomes at 37°C and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[8] Prepare test compounds at a final concentration of 1 µM.
-
Pre-incubation: Add the microsomal solution to the wells of a 96-well plate. Add the test compounds to initiate the reaction. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution to each well. The use of NADPH is critical as it provides the reducing equivalents required by CYP450 enzymes to function.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.[8] The 0-minute sample serves as the baseline concentration.
-
Sample Processing: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k).
-
Calculate half-life: t½ = 0.693 / k
-
Calculate intrinsic clearance: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.[6]
-
Visualization of Concepts
Caption: A generalized workflow for an in vitro microsomal stability assay.[6]
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Section 2: Modulating Target Binding Affinity
Expertise & Causality: The Subtle Art of Electronic Tuning
Binding affinity, often quantified by the dissociation constant (KD), is a measure of the strength of the interaction between a drug and its protein target.[9] Fluorine's impact here is more nuanced than its role in metabolism and is highly context-dependent.[1] Its extreme electronegativity can alter the local electronic environment, which can:
-
Modify Hydrogen Bonding: While organic fluorine is a very poor hydrogen bond acceptor, it can strengthen nearby hydrogen bond donors (e.g., an N-H group), leading to tighter binding.[10][11]
-
Create Favorable Dipole Interactions: The polarized C-F bond can engage in favorable orthogonal multipolar interactions with protein backbone carbonyl groups (C-F···C=O), significantly enhancing affinity if the geometry is optimal.[12]
-
Induce Conformational Bias: Electrostatic interactions involving fluorine can stabilize a specific conformation of the drug molecule that is more favorable for binding to the target's active site.[1]
However, these same electronic effects can also be detrimental. A fluorine atom might introduce an unfavorable steric or electrostatic clash within the binding pocket, thereby reducing affinity.[10][11] Therefore, quantifying this effect is crucial.
Data Presentation: Impact of Fluorination on Binding Affinity (KD)
The table below shows examples where systematic fluorination led to measurable changes in binding affinity for specific protein targets.
| Target | Non-Fluorinated Analog KD (nM) | Fluorinated Analog KD (nM) | Fold Change in Affinity |
| Thrombin Inhibitor | 60 nM | 10 nM | 6.0x Increase [12] |
| Menin-MLL Inhibitor | 156 nM (CH3) | 25 nM (CF3) | 6.2x Increase [12] |
| Carbonic Anhydrase | 50 nM | 48 nM | ~1.0x (No Change) [10] |
| DNA Gyrase (Quinolone) | 250 nM | 45 nM | 5.6x Increase [1] |
KD (Dissociation Constant): A lower KD value signifies a stronger binding interaction and higher affinity.[9]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard, label-free technique for directly measuring the heat released or absorbed during a binding event.[9] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).
Objective: To determine the KD and thermodynamic parameters of a ligand binding to a target protein.
Materials:
-
Purified target protein (e.g., >95% purity).
-
Ligand (fluorinated or non-fluorinated analog).
-
Matching buffer for both protein and ligand to minimize heats of dilution.
-
Isothermal Titration Calorimeter.
Methodology:
-
Sample Preparation: Prepare the protein solution (typically in the sample cell) and the ligand solution (typically in the injection syringe) in identical, degassed buffer. Precise concentration determination is critical for accuracy.
-
Instrument Setup: Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).
-
Titration: Perform a series of small, precise injections of the ligand solution into the protein solution in the sample cell.
-
Heat Measurement: The instrument measures the minute heat changes (endothermic or exothermic) that occur with each injection as more protein-ligand complexes are formed. A reference cell containing buffer is used to subtract background heat effects.
-
Data Analysis: The raw data (power vs. time) is integrated to yield the heat per injection (kcal/mol). This is plotted against the molar ratio of ligand to protein.
-
Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to directly calculate the KD, stoichiometry (n), and enthalpy (ΔH).
Visualization of Concepts
Caption: Principle of measuring binding affinity using ITC.
Section 3: Fine-Tuning Physicochemical Properties
Expertise & Causality: Modulating Lipophilicity and pKa
Beyond direct interactions, fluorine powerfully modulates two key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile: lipophilicity and basicity.[1]
-
Lipophilicity (LogP/LogD): Lipophilicity is a measure of how well a compound partitions between an oily (octanol) and an aqueous phase. It is a critical predictor of membrane permeability and oral absorption.[1][13] Replacing a hydrogen with a fluorine atom generally increases lipophilicity.[2][14] The distribution coefficient (LogD) is the lipophilicity measurement at a specific pH (typically physiological pH 7.4) and is more relevant for ionizable drugs.[15] While increased lipophilicity can be beneficial, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[1]
-
Acidity/Basicity (pKa): The pKa value indicates the strength of an acid or base and determines a molecule's ionization state at a given pH.[13] Due to its strong electron-withdrawing nature, fluorine can significantly lower the pKa of nearby basic functional groups (e.g., amines), making them less basic.[2][16] This can be highly advantageous, as reducing the basicity of a drug can improve its membrane permeability (by increasing the fraction of the neutral, more lipophilic species at physiological pH) and reduce potential off-target effects like hERG channel inhibition.[17]
Data Presentation: Quantitative Impact on LogD and pKa
Table 3.1: Effect of Fluorination on Lipophilicity (LogD at pH 7.4)
| Compound Pair | Non-Fluorinated LogD | Fluorinated LogD | ΔLogD |
| Anisole | 2.11 | 2.54 (p-F-Anisole) | +0.43 |
| 2-methylthio-pyridine | 1.69 | 2.13 (SCF3) | +0.44 [18] |
| Fluoxetine Precursor | 1.80 | 2.75 (CF3) | +0.95 |
| PDE9 Inhibitor | 2.5 | 2.8 | +0.30 [16] |
A positive ΔLogD indicates an increase in lipophilicity.
Table 3.2: Effect of Fluorination on Basicity (pKa of Proximal Amine)
| Compound Pair | Non-Fluorinated pKa | Fluorinated pKa | ΔpKa |
| Aliphatic Amine | 10.5 | 8.8 (β-Fluoro) | -1.7 [17] |
| PDE9 Inhibitor | 8.1 | 6.4 | -1.7 [16] |
| Aniline | 4.6 | 3.5 (m-F-Aniline) | -1.1 |
| Piperidine | 11.1 | 9.3 (γ-Fluoro) | -1.8 |
A negative ΔpKa indicates a decrease in basicity.
Experimental Protocols: Quantifying Physicochemical Properties
Protocol 3.1: Shake-Flask Method for LogD Determination A foundational method for measuring lipophilicity.
-
Preparation: Prepare a buffered aqueous phase (pH 7.4) and n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in one of the phases. Combine equal volumes of the octanol and buffered aqueous phase in a flask.
-
Equilibration: Shake the flask vigorously until equilibrium is reached.
-
Separation: Allow the two phases to separate completely.
-
Quantification: Measure the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: LogD = log ( [Compound]octanol / [Compound]aqueous )
Protocol 3.2: Potentiometric Titration for pKa Determination A direct method for measuring ionization constants.
-
Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Place the solution in a beaker with a calibrated pH electrode and a stirrer. Slowly add a standardized titrant (acid or base) of known concentration.
-
Measurement: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.
Visualization of Concepts
Caption: The relationship between key physicochemical properties.
Conclusion
The strategic incorporation of fluorine is a powerful, multifaceted strategy in modern drug discovery.[1] As demonstrated through experimental data and established protocols, fluorine substitution is not a mere atomic swap but a profound chemical modification that can be leveraged to:
-
Enhance Metabolic Stability: By shielding vulnerable positions from enzymatic attack.
-
Modulate Binding Affinity: By fine-tuning electronic and conformational properties.
-
Optimize Physicochemical Profile: By rationally adjusting lipophilicity and basicity to improve ADME properties.
The key takeaway for researchers is that the effects of fluorination are highly context-dependent and must be quantified empirically.[1] A change that proves beneficial for one molecular scaffold may be detrimental to another. By employing the robust experimental frameworks outlined in this guide, scientists can make informed, data-driven decisions, systematically compare fluorinated and non-fluorinated derivatives, and ultimately accelerate the development of safer and more effective therapeutics.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
- Malvern Panalytical. (n.d.). Binding Affinity.
- National Institutes of Health. (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- ACS Publications. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- PubMed. (2015). Fluorine in medicinal chemistry.
- National Institutes of Health. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes.
- PubMed Central. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
- National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF.
- Springer Nature Experiments. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- PubMed. (n.d.). Effect of fluorine substitution on the interaction of lipophilic ions with the plasma membrane of mammalian cells.
- Scribd. (n.d.). Logp Vs Logd1.
- Evotec. (n.d.). Microsomal Stability.
- ResearchGate. (n.d.). Case studies of fluorine in drug discovery | Request PDF.
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Safety Operating Guide
Navigating the Disposal of Methyl 3-amino-2,6-difluorobenzoate: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, fluorinated aromatic compounds, such as Methyl 3-amino-2,6-difluorobenzoate, are prized for their unique physicochemical properties that can enhance metabolic stability and binding affinity. However, the very stability of the carbon-fluorine bond, a key feature for its use in pharmaceuticals, also presents a challenge for its safe and environmentally responsible disposal. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
I. Core Principles of Chemical Waste Management
The disposal of any chemical waste, particularly halogenated organic compounds, is governed by strict regulations. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the management of hazardous waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" management.[1] For this compound, this means every step, from the rinsing of a reaction flask to the final collection of the waste, must be conducted with care and precision.
A cardinal rule is the segregation of waste streams. Halogenated organic waste must be collected separately from non-halogenated waste.[1][2] This is not merely a regulatory formality; it is a critical step in ensuring that the waste can be treated and disposed of using the appropriate methods, often high-temperature incineration, without creating more hazardous byproducts. Mixing halogenated solvents with non-halogenated ones can complicate the disposal process and increase costs.[2]
II. Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is paramount. The Safety Data Sheet (SDS) is the primary source for this information.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. |
| Eye Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
This data is a synthesis from available safety data sheets.
Given these hazards, all handling of this compound, including disposal procedures, must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile rubber is a suitable option), and safety glasses or goggles.
III. Step-by-Step Disposal Protocol
The following protocol outlines the procedures for handling and disposing of waste containing this compound. This includes pure compound, reaction mixtures, and contaminated materials.
A. Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[3]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture with their approximate percentages.[2] The date of first addition should also be recorded.[3]
-
Segregation: Do not mix this waste with non-halogenated organic waste, strong acids, strong bases, or strong oxidizing agents.[4] Incompatible materials can lead to dangerous reactions.
B. Decontamination of Laboratory Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol, to remove the bulk of the residual this compound. This rinsate is considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.
-
Secondary Wash: Wash the rinsed glassware with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
C. Management of Spills
In the event of a small spill within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Don Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.
-
Collection: Carefully sweep or scoop the absorbent material into a designated, labeled container for solid hazardous waste.
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a detergent and water wash. All materials used for cleanup are considered hazardous waste.
For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
D. Disposal of Solid Waste
For the disposal of the pure, unadulterated solid this compound:
-
Packaging: Ensure the compound is in a securely sealed and clearly labeled container.
-
Collection: Arrange for pickup by your institution's EHS department for disposal at a licensed chemical destruction facility. The primary method of destruction for this type of compound is controlled incineration with flue gas scrubbing.
E. In-Lab Neutralization of Small Aqueous Waste Streams (for advanced users)
While collection and professional disposal is the standard, there may be instances where dilute aqueous solutions containing residual this compound are generated. The aromatic amine functionality of this compound allows for a potential neutralization step to reduce its reactivity before it is collected as hazardous waste. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
Dilution and Cooling: Dilute the aqueous waste stream with water in a suitably large container to ensure any heat generated is dissipated. Cool the solution in an ice bath.
-
Slow Addition of a Weak Acid: While stirring, slowly add a weak acid, such as a 5% solution of citric acid or acetic acid. The amine group will be protonated to form an ammonium salt. Monitor the pH of the solution using pH paper to ensure it does not become strongly acidic. Aim for a pH between 5 and 6.
-
Collection: This neutralized aqueous solution must still be collected as "Halogenated Organic Waste" as the fundamental structure of the compound has not been destroyed. This procedure only serves to reduce the basicity and reactivity of the amine group.
Diagram of Disposal Decision Workflow
Disposal decision workflow for this compound.
IV. Conclusion
The responsible disposal of this compound is a multi-faceted process that hinges on a robust understanding of its chemical properties and the regulatory landscape. By adhering to the principles of waste segregation, proper labeling, and the use of designated containers, laboratories can ensure a safe working environment and minimize their environmental impact. While in-lab neutralization of small aqueous waste streams is a possibility for experienced researchers, the primary and most secure method of disposal remains collection by a licensed hazardous waste management service for high-temperature incineration. Always consult your institution's specific safety protocols and the chemical's SDS as the ultimate authorities on its safe handling and disposal.
References
-
A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. (2025). Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Available at: [Link]
-
Laboratory waste disposal procedure at a GMP site. GMP FOR YOU. (2023). Available at: [Link]
-
Halogenated Solvents. Washington State University. Available at: [Link]
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Comprehensive Safety Protocol: Handling Methyl 3-amino-2,6-difluorobenzoate in a Laboratory Setting
This guide provides an in-depth operational and safety framework for researchers, scientists, and drug development professionals working with Methyl 3-amino-2,6-difluorobenzoate. The protocols outlined below are designed to ensure personnel safety, maintain experimental integrity, and comply with established regulatory standards. The causality behind each procedural step is explained to foster a deeply ingrained culture of safety and proactive risk mitigation.
Hazard Identification and Risk Assessment
This compound is an aromatic amine containing fluorine atoms. While comprehensive toxicological data for this specific compound is limited, its structural motifs—an aminobenzoate ester and a difluorinated aromatic ring—necessitate a cautious approach.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3][4][5]
-
Eye Contact : Expected to cause serious eye irritation or damage.[4][6]
-
Skin Contact : May cause skin irritation.[2][4] Some related aminobenzoate compounds are known to cause sensitization upon skin contact.[2][7]
-
Inhalation : May cause respiratory tract irritation.[2][3][5] Handling the solid as a powder can generate dust, increasing the risk of inhalation.[2][6]
Given these potential hazards, all handling of this compound must be predicated on a robust Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[8][9][10] This plan should include standard operating procedures, criteria for implementing control measures, and provisions for employee training.[9][10]
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure by isolating the hazard from the researcher.
-
Chemical Fume Hood : All weighing, transferring, and reaction setup involving this compound must be conducted inside a properly functioning chemical fume hood.[6][11] This is critical to prevent the inhalation of dust or vapors.
-
Ventilation : Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[2][7]
-
Safety Equipment : An eyewash station and a safety shower must be readily accessible and tested regularly.[2][7]
Personal Protective Equipment (PPE) Ensemble
The selection of PPE is based on a thorough risk assessment of the procedures to be performed. The following table summarizes the required PPE.
| PPE Component | Specification | Rationale for Selection |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness) | Nitrile provides good resistance to a variety of chemicals, including weak acids and some organic solvents.[12][13] However, it's important to note that nitrile gloves offer poor resistance to certain aromatic and halogenated hydrocarbons.[14][15] Therefore, gloves should be changed immediately upon any known contact with the chemical.[12] Double-gloving is recommended for procedures with a higher risk of splash.[11] |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] | Protects against accidental splashes of solutions or solid particles. Goggles provide a more complete seal around the eyes and are required when there is a significant risk of splashing.[11] |
| Protective Clothing | Flame-resistant laboratory coat. | Protects skin and personal clothing from minor spills and splashes.[11] |
| Respiratory Protection | Generally not required if work is performed within a certified fume hood. | If engineering controls are insufficient or during a large spill cleanup, an air-purifying respirator with appropriate cartridges (e.g., multi-purpose combination ABEK) should be used.[6] All respirator use must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[2] |
Operational Protocol: A Step-by-Step Guide
This protocol provides a self-validating system for the safe handling of this compound, from preparation to cleanup.
Pre-Handling Safety Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Confirm the location of the nearest safety shower and eyewash station.
-
Inspect all PPE for defects (e.g., holes in gloves, cracks in safety glasses).
-
Ensure all necessary materials for spill cleanup are readily available.
PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Handling and Experimental Workflow
The following workflow diagram illustrates the decision-making process for ensuring safety during handling.
Caption: Experimental workflow for handling the chemical.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[1][6]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water.[1][6] If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[1][6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Small Spills : For small spills within a fume hood, alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a sealed, labeled container for hazardous waste disposal.[2][11]
-
Large Spills : Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal and Decontamination Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental protection.
-
Waste Segregation : As a halogenated organic compound, waste containing this compound must be collected in a dedicated, labeled "Halogenated Organic Waste" container.[16][17] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[17][18]
-
Container Management : Waste containers must be kept closed except when adding waste, be in good condition, and be clearly labeled with "Hazardous Waste" and the chemical contents.[16]
-
Contaminated PPE : Contaminated gloves and other disposable materials should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Decontamination : All glassware and surfaces should be decontaminated. A triple rinse with an appropriate solvent is recommended, with the rinsate collected as halogenated waste.
By adhering to this comprehensive guide, laboratory personnel can confidently and safely handle this compound, ensuring a secure research environment while upholding the highest standards of scientific integrity.
References
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals . Spill Containment Blog. [Link]
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Proper disposal of chemicals . Sciencemadness Wiki. [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart . International Enviroguard. [Link]
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OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois. [Link]
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Material Safety Data Sheet - Ethyl 4-aminobenzoate, 98% . West Liberty University. [Link]
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OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan . Occupational Safety and Health Administration (OSHA). [Link]
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Nitrile Glove Chemical-Compatibility Reference . University of Pennsylvania Environmental Health and Radiation Safety (EHRS). [Link]
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Safety Data Sheet - 3-Aminobenzoic acid ethyl ester-methanesulfonate . SERVA Electrophoresis GmbH. [Link]
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Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]
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Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. [Link]
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Disposition of Fluorine on New Firefighter Turnout Gear . International Association of Fire Fighters (IAFF). [Link]
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3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound . Reliable Electric. [Link]
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Nitrile Glove Chemical Resistance Guide . S&G Gloves. [Link]
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Nitrile Gloves: Chemical Resistance Focus . INTCO Glove. [Link]
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Personal Protective Equipment . US Environmental Protection Agency (EPA). [Link]
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MSDS of Methyl 3-amino-2-fluorobenzoate . Capot Chemical. [Link]
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Fluorine - Standard Operating Procedure . Princeton University Environmental Health and Safety. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

